LBW242
Description
Properties
IUPAC Name |
(2S)-N-[(1S)-2-[(3aR,7aS)-6-(2-phenylethyl)-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl]-1-cyclohexyl-2-oxoethyl]-2-(methylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42N4O2/c1-20(28-2)26(32)29-25(23-11-7-4-8-12-23)27(33)31-18-15-22-14-17-30(19-24(22)31)16-13-21-9-5-3-6-10-21/h3,5-6,9-10,20,22-25,28H,4,7-8,11-19H2,1-2H3,(H,29,32)/t20-,22+,24+,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSMRSHIIKPNAK-LSAVBLLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCC3C2CN(CC3)CCC4=CC=CC=C4)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CC[C@@H]3[C@H]2CN(CC3)CCC4=CC=CC=C4)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701101698 | |
| Record name | (2S)-N-[(1S)-1-Cyclohexyl-2-[(3aR,7aS)-octahydro-6-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701101698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867324-12-7 | |
| Record name | (2S)-N-[(1S)-1-Cyclohexyl-2-[(3aR,7aS)-octahydro-6-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=867324-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LBW-242 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867324127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-N-[(1S)-1-Cyclohexyl-2-[(3aR,7aS)-octahydro-6-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701101698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LBW-242 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG5DD6UA5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of LBW242
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LBW242 is a potent, orally active, small-molecule SMAC (Second Mitochondria-derived Activator of Caspases) mimetic designed to antagonize the Inhibitor of Apoptosis Proteins (IAPs). By mimicking the N-terminal tetrapeptide of the endogenous protein SMAC/DIABLO, this compound binds to the Baculoviral IAP Repeat (BIR) domains of IAPs, primarily cIAP1 and XIAP, thereby relieving their inhibitory effects on caspases and promoting apoptosis in cancer cells. This document provides a comprehensive overview of the molecular mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: IAP Antagonism
The primary mechanism of action of this compound is the inhibition of IAP proteins. IAPs are a family of endogenous proteins that act as key regulators of apoptosis and are often overexpressed in cancer cells, contributing to therapeutic resistance. This compound, as a SMAC mimetic, directly binds to the BIR domains of IAPs, preventing them from interacting with and inhibiting caspases.
One study reported that this compound exhibits nanomolar potency against XIAP and cIAP1 in competitive binding assays using a SMAC 7-mer peptide[1]. This interaction disrupts the formation of the IAP-caspase complex, liberating active caspases to execute the apoptotic program.
Quantitative Binding Data
Table 1: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |
| FLT3-expressing Ba/F3 lines | Leukemia | Proliferation | IC50 | 0.5 to >1 µM | [4] |
| MV4;11 | Leukemia | Growth Inhibition | - | Partial inhibition at 1 µM | [4] |
| Neuroblastoma cell lines | Neuroblastoma | Proliferation | - | Inhibition at high µM concentrations | [5] |
Signaling Pathways Modulated by this compound
This compound influences multiple signaling pathways to induce apoptosis, primarily through the potentiation of the intrinsic and extrinsic apoptotic pathways.
Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is initiated by various intracellular stresses. A key event in this pathway is the release of cytochrome c and SMAC/DIABLO from the mitochondria into the cytosol.
-
Disruption of XIAP-Caspase-9 Inhibition : XIAP is a potent inhibitor of caspase-9, the initiator caspase of the intrinsic pathway. This compound binds to the BIR3 domain of XIAP, preventing it from binding to and inhibiting caspase-9. This allows for the activation of caspase-9 within the apoptosome complex, which in turn activates downstream effector caspases like caspase-3 and -7.
Caption: Intrinsic pathway activation by this compound.
Extrinsic Apoptosis Pathway and TNFα Signaling
The extrinsic pathway is initiated by the binding of death ligands, such as TNFα and TRAIL, to their corresponding death receptors on the cell surface.
-
cIAP1 Degradation and TNFα Production : this compound binding to cIAP1 induces its auto-ubiquitination and subsequent degradation by the proteasome. The degradation of cIAP1 leads to the stabilization of NIK (NF-κB-inducing kinase), resulting in the activation of the non-canonical NF-κB pathway. This, in turn, can lead to the production and secretion of TNFα.
-
Sensitization to TNFα- and TRAIL-induced Apoptosis : The secreted TNFα can then act in an autocrine or paracrine manner to bind to its receptor, TNFR1, and initiate the formation of Complex II, a pro-apoptotic signaling complex containing FADD, caspase-8, and RIPK1. By inhibiting cIAPs, this compound prevents the ubiquitination of RIPK1, promoting the formation of the apoptotic Complex II over the pro-survival Complex I. This sensitizes cancer cells to TNFα- and TRAIL-mediated apoptosis. Mechanistic studies have shown that apoptosis induced by this compound in ovarian cancer cells is associated with the activation of caspase-8[6].
Caption: Extrinsic pathway potentiation by this compound.
Key Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Competition Assay
This assay is used to demonstrate the direct binding of this compound to the BIR3 domain of XIAP and its ability to compete with SMAC.
-
Principle : TR-FRET measures the energy transfer between a donor fluorophore (e.g., a terbium-labeled antibody against a tagged XIAP-BIR3) and an acceptor fluorophore (e.g., a fluorescently labeled SMAC peptide). When in close proximity, excitation of the donor results in emission from the acceptor. A competing compound like this compound will disrupt this interaction, leading to a decrease in the FRET signal.
-
Protocol Outline :
-
Recombinant GST-tagged XIAP-BIR3 protein is incubated with a terbium-labeled anti-GST antibody (donor).
-
A biotinylated SMAC-derived peptide labeled with a streptavidin-conjugated acceptor fluorophore is added.
-
Increasing concentrations of this compound are added to the mixture.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths for both the donor (~620 nm) and acceptor (~665 nm).
-
The ratio of acceptor to donor emission is calculated and plotted against the concentration of this compound to determine the IC50 value.
-
Caption: TR-FRET competitive binding assay workflow.
Immunoprecipitation and Western Blotting for XIAP-Caspase-9 Interaction
This experiment demonstrates that this compound can disrupt the endogenous interaction between XIAP and caspase-9 in intact cells[7].
-
Principle : Immunoprecipitation (IP) is used to isolate a specific protein (caspase-9) and its binding partners from a cell lysate. Western blotting is then used to detect the presence of a specific binding partner (XIAP) in the immunoprecipitated complex.
-
Protocol Outline :
-
Cancer cells (e.g., LN827 glioma cells) are treated with varying concentrations of this compound for a specified time (e.g., 4 hours)[7].
-
Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
The cell lysate is pre-cleared with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
An antibody specific for caspase-9 is added to the lysate and incubated to form an antibody-antigen complex.
-
Protein A/G agarose beads are added to capture the antibody-antigen complex.
-
The beads are washed to remove non-specifically bound proteins.
-
The immunoprecipitated proteins are eluted from the beads and separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF) and probed with a primary antibody against XIAP, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate. A decrease in the XIAP signal in the immunoprecipitated samples from this compound-treated cells indicates disruption of the XIAP-caspase-9 interaction.
-
Caspase Activity Assays
These assays quantify the activity of key caspases (caspase-3, -7, -8, and -9) following treatment with this compound, often in combination with other anti-cancer agents. Commercially available kits, such as the Caspase-Glo® assays from Promega, are frequently used[8].
-
Principle : These assays utilize a proluminescent caspase substrate. In the presence of the active caspase, the substrate is cleaved, releasing a substrate for luciferase (aminoluciferin). The luciferase then generates a luminescent signal that is proportional to the caspase activity.
-
Protocol Outline (using Caspase-Glo® 3/7 Assay) :
-
Cells are seeded in a 96-well plate and treated with this compound and/or other compounds for the desired duration (e.g., 48 hours)[9].
-
An equal volume of the Caspase-Glo® 3/7 Reagent is added to each well.
-
The plate is incubated at room temperature for a specified time (e.g., 1-2 hours) to allow for cell lysis and the enzymatic reaction to occur.
-
The luminescence is measured using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.
-
PARP Cleavage Western Blot
This assay is a hallmark of apoptosis and is used to confirm the execution phase of apoptosis induced by this compound.
-
Principle : Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme that is cleaved by active caspase-3 and -7 during apoptosis. Western blotting can detect both the full-length PARP (~116 kDa) and the cleaved fragment (~89 kDa).
-
Protocol Outline :
-
Cells are treated with this compound, alone or in combination with other agents.
-
Whole-cell lysates are prepared using a lysis buffer containing protease inhibitors.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with a primary antibody that recognizes both full-length and cleaved PARP.
-
An HRP-conjugated secondary antibody is used for detection via chemiluminescence. The appearance of the 89 kDa fragment is indicative of apoptosis.
-
Conclusion
This compound is a SMAC mimetic that effectively induces apoptosis in cancer cells through the antagonism of IAP proteins. Its mechanism of action involves the disruption of XIAP-mediated caspase inhibition and the induction of cIAP1 degradation, which leads to the activation of both the intrinsic and extrinsic apoptotic pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other IAP antagonists in the context of cancer drug development. The ability of this compound to sensitize cancer cells to conventional chemotherapies and other targeted agents underscores its potential as a valuable component of combination cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. JCI - Resistance of human glioblastoma multiforme cells to growth factor inhibitors is overcome by blockade of inhibitor of apoptosis proteins [jci.org]
An In-depth Technical Guide to the Mechanism of Action of LBW242
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LBW242 is a potent, orally active, small-molecule SMAC (Second Mitochondria-derived Activator of Caspases) mimetic designed to antagonize the Inhibitor of Apoptosis Proteins (IAPs). By mimicking the N-terminal tetrapeptide of the endogenous protein SMAC/DIABLO, this compound binds to the Baculoviral IAP Repeat (BIR) domains of IAPs, primarily cIAP1 and XIAP, thereby relieving their inhibitory effects on caspases and promoting apoptosis in cancer cells. This document provides a comprehensive overview of the molecular mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: IAP Antagonism
The primary mechanism of action of this compound is the inhibition of IAP proteins. IAPs are a family of endogenous proteins that act as key regulators of apoptosis and are often overexpressed in cancer cells, contributing to therapeutic resistance. This compound, as a SMAC mimetic, directly binds to the BIR domains of IAPs, preventing them from interacting with and inhibiting caspases.
One study reported that this compound exhibits nanomolar potency against XIAP and cIAP1 in competitive binding assays using a SMAC 7-mer peptide[1]. This interaction disrupts the formation of the IAP-caspase complex, liberating active caspases to execute the apoptotic program.
Quantitative Binding Data
Table 1: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |
| FLT3-expressing Ba/F3 lines | Leukemia | Proliferation | IC50 | 0.5 to >1 µM | [4] |
| MV4;11 | Leukemia | Growth Inhibition | - | Partial inhibition at 1 µM | [4] |
| Neuroblastoma cell lines | Neuroblastoma | Proliferation | - | Inhibition at high µM concentrations | [5] |
Signaling Pathways Modulated by this compound
This compound influences multiple signaling pathways to induce apoptosis, primarily through the potentiation of the intrinsic and extrinsic apoptotic pathways.
Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is initiated by various intracellular stresses. A key event in this pathway is the release of cytochrome c and SMAC/DIABLO from the mitochondria into the cytosol.
-
Disruption of XIAP-Caspase-9 Inhibition : XIAP is a potent inhibitor of caspase-9, the initiator caspase of the intrinsic pathway. This compound binds to the BIR3 domain of XIAP, preventing it from binding to and inhibiting caspase-9. This allows for the activation of caspase-9 within the apoptosome complex, which in turn activates downstream effector caspases like caspase-3 and -7.
Caption: Intrinsic pathway activation by this compound.
Extrinsic Apoptosis Pathway and TNFα Signaling
The extrinsic pathway is initiated by the binding of death ligands, such as TNFα and TRAIL, to their corresponding death receptors on the cell surface.
-
cIAP1 Degradation and TNFα Production : this compound binding to cIAP1 induces its auto-ubiquitination and subsequent degradation by the proteasome. The degradation of cIAP1 leads to the stabilization of NIK (NF-κB-inducing kinase), resulting in the activation of the non-canonical NF-κB pathway. This, in turn, can lead to the production and secretion of TNFα.
-
Sensitization to TNFα- and TRAIL-induced Apoptosis : The secreted TNFα can then act in an autocrine or paracrine manner to bind to its receptor, TNFR1, and initiate the formation of Complex II, a pro-apoptotic signaling complex containing FADD, caspase-8, and RIPK1. By inhibiting cIAPs, this compound prevents the ubiquitination of RIPK1, promoting the formation of the apoptotic Complex II over the pro-survival Complex I. This sensitizes cancer cells to TNFα- and TRAIL-mediated apoptosis. Mechanistic studies have shown that apoptosis induced by this compound in ovarian cancer cells is associated with the activation of caspase-8[6].
Caption: Extrinsic pathway potentiation by this compound.
Key Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Competition Assay
This assay is used to demonstrate the direct binding of this compound to the BIR3 domain of XIAP and its ability to compete with SMAC.
-
Principle : TR-FRET measures the energy transfer between a donor fluorophore (e.g., a terbium-labeled antibody against a tagged XIAP-BIR3) and an acceptor fluorophore (e.g., a fluorescently labeled SMAC peptide). When in close proximity, excitation of the donor results in emission from the acceptor. A competing compound like this compound will disrupt this interaction, leading to a decrease in the FRET signal.
-
Protocol Outline :
-
Recombinant GST-tagged XIAP-BIR3 protein is incubated with a terbium-labeled anti-GST antibody (donor).
-
A biotinylated SMAC-derived peptide labeled with a streptavidin-conjugated acceptor fluorophore is added.
-
Increasing concentrations of this compound are added to the mixture.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths for both the donor (~620 nm) and acceptor (~665 nm).
-
The ratio of acceptor to donor emission is calculated and plotted against the concentration of this compound to determine the IC50 value.
-
Caption: TR-FRET competitive binding assay workflow.
Immunoprecipitation and Western Blotting for XIAP-Caspase-9 Interaction
This experiment demonstrates that this compound can disrupt the endogenous interaction between XIAP and caspase-9 in intact cells[7].
-
Principle : Immunoprecipitation (IP) is used to isolate a specific protein (caspase-9) and its binding partners from a cell lysate. Western blotting is then used to detect the presence of a specific binding partner (XIAP) in the immunoprecipitated complex.
-
Protocol Outline :
-
Cancer cells (e.g., LN827 glioma cells) are treated with varying concentrations of this compound for a specified time (e.g., 4 hours)[7].
-
Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
The cell lysate is pre-cleared with protein A/G agarose beads to reduce non-specific binding.
-
An antibody specific for caspase-9 is added to the lysate and incubated to form an antibody-antigen complex.
-
Protein A/G agarose beads are added to capture the antibody-antigen complex.
-
The beads are washed to remove non-specifically bound proteins.
-
The immunoprecipitated proteins are eluted from the beads and separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF) and probed with a primary antibody against XIAP, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate. A decrease in the XIAP signal in the immunoprecipitated samples from this compound-treated cells indicates disruption of the XIAP-caspase-9 interaction.
-
Caspase Activity Assays
These assays quantify the activity of key caspases (caspase-3, -7, -8, and -9) following treatment with this compound, often in combination with other anti-cancer agents. Commercially available kits, such as the Caspase-Glo® assays from Promega, are frequently used[8].
-
Principle : These assays utilize a proluminescent caspase substrate. In the presence of the active caspase, the substrate is cleaved, releasing a substrate for luciferase (aminoluciferin). The luciferase then generates a luminescent signal that is proportional to the caspase activity.
-
Protocol Outline (using Caspase-Glo® 3/7 Assay) :
-
Cells are seeded in a 96-well plate and treated with this compound and/or other compounds for the desired duration (e.g., 48 hours)[9].
-
An equal volume of the Caspase-Glo® 3/7 Reagent is added to each well.
-
The plate is incubated at room temperature for a specified time (e.g., 1-2 hours) to allow for cell lysis and the enzymatic reaction to occur.
-
The luminescence is measured using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.
-
PARP Cleavage Western Blot
This assay is a hallmark of apoptosis and is used to confirm the execution phase of apoptosis induced by this compound.
-
Principle : Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme that is cleaved by active caspase-3 and -7 during apoptosis. Western blotting can detect both the full-length PARP (~116 kDa) and the cleaved fragment (~89 kDa).
-
Protocol Outline :
-
Cells are treated with this compound, alone or in combination with other agents.
-
Whole-cell lysates are prepared using a lysis buffer containing protease inhibitors.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with a primary antibody that recognizes both full-length and cleaved PARP.
-
An HRP-conjugated secondary antibody is used for detection via chemiluminescence. The appearance of the 89 kDa fragment is indicative of apoptosis.
-
Conclusion
This compound is a SMAC mimetic that effectively induces apoptosis in cancer cells through the antagonism of IAP proteins. Its mechanism of action involves the disruption of XIAP-mediated caspase inhibition and the induction of cIAP1 degradation, which leads to the activation of both the intrinsic and extrinsic apoptotic pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other IAP antagonists in the context of cancer drug development. The ability of this compound to sensitize cancer cells to conventional chemotherapies and other targeted agents underscores its potential as a valuable component of combination cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. JCI - Resistance of human glioblastoma multiforme cells to growth factor inhibitors is overcome by blockade of inhibitor of apoptosis proteins [jci.org]
LBW242 as a Smac Mimetic for Apoptosis Induction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of LBW242, a small molecule Smac mimetic, and its role in the induction of apoptosis in cancer cells. This document details the core mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for the evaluation of its efficacy, and visualizes the critical signaling pathways and experimental workflows.
Core Concepts: Targeting Inhibitor of Apoptosis Proteins (IAPs)
Cancer cells often evade programmed cell death, or apoptosis, a critical mechanism for eliminating damaged or malignant cells. A key family of proteins involved in this evasion is the Inhibitor of Apoptosis Proteins (IAPs). IAPs, such as X-linked inhibitor of apoptosis protein (XIAP) and cellular IAPs (cIAP1 and cIAP2), function by directly binding to and inhibiting caspases, the key executioners of apoptosis.[1][2]
The Second Mitochondria-derived Activator of Caspase (Smac/DIABLO) is an endogenous protein that promotes apoptosis by binding to IAPs and neutralizing their inhibitory effect on caspases.[3][4] Smac mimetics, such as this compound, are synthetic peptidomimetics designed to mimic the N-terminal tetrapeptide motif (AVPI) of mature Smac, thereby acting as potent IAP antagonists.[2][4]
Mechanism of Action of this compound
This compound exerts its pro-apoptotic effects primarily by targeting and neutralizing IAPs, which in turn liberates caspases to execute apoptosis. Its mechanism can be multifaceted, involving both direct caspase de-repression and the induction of a TNFα-dependent signaling cascade.
As a Smac mimetic, this compound binds with high affinity to the BIR (Baculoviral IAP Repeat) domains of IAPs, particularly the BIR3 domain of XIAP.[5][6] This binding competitively displaces caspases from IAPs, leading to the activation of the apoptotic cascade. While this compound was designed based on the Smac-XIAP interaction, it also binds strongly to cIAP1 and cIAP2, inducing their auto-ubiquitination and subsequent proteasomal degradation.[7]
The degradation of cIAPs has a significant consequence: it leads to the stabilization of NIK (NF-κB-inducing kinase), which in turn activates the non-canonical NF-κB pathway. In many cancer cell lines, this signaling cascade results in the production and secretion of tumor necrosis factor-alpha (TNFα).[4][7] This autocrine or paracrine TNFα then binds to its receptor (TNFR1) on the cell surface, initiating the extrinsic apoptosis pathway. In the absence of cIAPs, which are crucial for the pro-survival signaling downstream of TNFR1, the signaling complex shifts towards a pro-apoptotic state, leading to the activation of caspase-8 and subsequent executioner caspases.
However, studies have also shown that this compound can sensitize cancer cells to apoptosis in a TNFα-independent manner, particularly in combination with conventional chemotherapeutic agents.[8][9] In these contexts, the primary mechanism is the direct antagonism of XIAP, which lowers the threshold for apoptosis induction by other stimuli that activate the intrinsic (mitochondrial) pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies on this compound, providing insights into its potency and efficacy in different cancer cell lines.
Table 1: In Vitro Efficacy of this compound as a Single Agent
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| MV4;11 | Acute Myeloid Leukemia | Proliferation Assay | - | Partial inhibition at 1 µM | [10] |
| FLT3-ITD-Ba/F3 | Leukemia | Proliferation Assay | IC50 | 0.5 to >1 µM | [10][11] |
| Neuroblastoma Cells (murine and human) | Neuroblastoma | Proliferation Assay | - | Relevant inhibition only at >10 µM | [5] |
Table 2: Synergistic Efficacy of this compound in Combination with Other Agents
| Cell Line | Cancer Type | Combination Agent | Assay | Endpoint | Observation | Reference |
| Ovarian Cancer Cell Lines (A2780, A2780/ADR, SKOV3, HEY) | Ovarian Cancer | TRAIL | Apoptosis Assay | - | Strong synergism in inducing apoptosis | [12] |
| Ovarian Cancer Cell Lines | Ovarian Cancer | Topotecan | Apoptosis Assay | - | Potentiation of antitumor effects | [12] |
| Neuroblastoma Cells (human and murine) | Neuroblastoma | Vincristine, Doxorubicin | Apoptosis Assay | - | Sensitization to chemotherapy-induced apoptosis | [8] |
| Glioblastoma Multiforme Cells (LN827, U87) | Glioblastoma | Imatinib | Apoptosis Assay | - | Synergistic induction of apoptosis | [6] |
| Melanoma Cells | Melanoma | Poly I:C (TLR-3 ligand) | Apoptosis Assay | - | Potent induction of apoptosis | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the pro-apoptotic activity of this compound.
Cell Viability and Proliferation Assays (MTT/WST-1)
These colorimetric assays are used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium-1) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
For MTT Assay:
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Mix gently on an orbital shaker to ensure complete dissolution.
-
-
For WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values can be determined by plotting cell viability against the log of this compound concentration.[1][2][5][14][15]
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound and/or other agents
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the viability assay.
-
After the treatment period, collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.[9][16][17]
Caspase Activity Assay (Fluorometric)
This assay measures the activity of specific caspases (e.g., caspase-3, -8, -9) using a fluorogenic substrate.
Materials:
-
Cells treated with this compound
-
Caspase-Glo® Assay Kit (or similar) for the specific caspase of interest (e.g., containing a substrate like Ac-DEVD-AMC for caspase-3/7)
-
Cell lysis buffer
-
Fluorometer or microplate reader with fluorescence detection capabilities
Protocol:
-
Treat cells with this compound as desired.
-
Lyse the cells using the provided lysis buffer and incubate on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates to ensure equal loading.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Prepare the caspase substrate reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).[3][7]
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound-induced apoptosis.
Signaling Pathways
Caption: this compound signaling pathways for apoptosis induction.
Experimental Workflows
Caption: Workflow for key experiments evaluating this compound.
Conclusion
This compound represents a promising therapeutic strategy for overcoming apoptosis resistance in cancer. By effectively mimicking the endogenous IAP antagonist Smac, this compound can sensitize cancer cells to apoptosis induced by various stimuli, including death receptor ligands and conventional chemotherapeutic agents. The data summarized and the protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other Smac mimetics in the fight against cancer. Further research and clinical trials are warranted to fully elucidate its clinical utility and to identify patient populations most likely to benefit from this targeted therapy.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Smac mimetic this compound sensitizes XIAP-overexpressing neuroblastoma cells for TNF-α-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A small molecule SMAC mimic this compound potentiates TRAIL- and anticancer drug-mediated cell death of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. broadpharm.com [broadpharm.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
LBW242 as a Smac Mimetic for Apoptosis Induction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of LBW242, a small molecule Smac mimetic, and its role in the induction of apoptosis in cancer cells. This document details the core mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for the evaluation of its efficacy, and visualizes the critical signaling pathways and experimental workflows.
Core Concepts: Targeting Inhibitor of Apoptosis Proteins (IAPs)
Cancer cells often evade programmed cell death, or apoptosis, a critical mechanism for eliminating damaged or malignant cells. A key family of proteins involved in this evasion is the Inhibitor of Apoptosis Proteins (IAPs). IAPs, such as X-linked inhibitor of apoptosis protein (XIAP) and cellular IAPs (cIAP1 and cIAP2), function by directly binding to and inhibiting caspases, the key executioners of apoptosis.[1][2]
The Second Mitochondria-derived Activator of Caspase (Smac/DIABLO) is an endogenous protein that promotes apoptosis by binding to IAPs and neutralizing their inhibitory effect on caspases.[3][4] Smac mimetics, such as this compound, are synthetic peptidomimetics designed to mimic the N-terminal tetrapeptide motif (AVPI) of mature Smac, thereby acting as potent IAP antagonists.[2][4]
Mechanism of Action of this compound
This compound exerts its pro-apoptotic effects primarily by targeting and neutralizing IAPs, which in turn liberates caspases to execute apoptosis. Its mechanism can be multifaceted, involving both direct caspase de-repression and the induction of a TNFα-dependent signaling cascade.
As a Smac mimetic, this compound binds with high affinity to the BIR (Baculoviral IAP Repeat) domains of IAPs, particularly the BIR3 domain of XIAP.[5][6] This binding competitively displaces caspases from IAPs, leading to the activation of the apoptotic cascade. While this compound was designed based on the Smac-XIAP interaction, it also binds strongly to cIAP1 and cIAP2, inducing their auto-ubiquitination and subsequent proteasomal degradation.[7]
The degradation of cIAPs has a significant consequence: it leads to the stabilization of NIK (NF-κB-inducing kinase), which in turn activates the non-canonical NF-κB pathway. In many cancer cell lines, this signaling cascade results in the production and secretion of tumor necrosis factor-alpha (TNFα).[4][7] This autocrine or paracrine TNFα then binds to its receptor (TNFR1) on the cell surface, initiating the extrinsic apoptosis pathway. In the absence of cIAPs, which are crucial for the pro-survival signaling downstream of TNFR1, the signaling complex shifts towards a pro-apoptotic state, leading to the activation of caspase-8 and subsequent executioner caspases.
However, studies have also shown that this compound can sensitize cancer cells to apoptosis in a TNFα-independent manner, particularly in combination with conventional chemotherapeutic agents.[8][9] In these contexts, the primary mechanism is the direct antagonism of XIAP, which lowers the threshold for apoptosis induction by other stimuli that activate the intrinsic (mitochondrial) pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies on this compound, providing insights into its potency and efficacy in different cancer cell lines.
Table 1: In Vitro Efficacy of this compound as a Single Agent
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| MV4;11 | Acute Myeloid Leukemia | Proliferation Assay | - | Partial inhibition at 1 µM | [10] |
| FLT3-ITD-Ba/F3 | Leukemia | Proliferation Assay | IC50 | 0.5 to >1 µM | [10][11] |
| Neuroblastoma Cells (murine and human) | Neuroblastoma | Proliferation Assay | - | Relevant inhibition only at >10 µM | [5] |
Table 2: Synergistic Efficacy of this compound in Combination with Other Agents
| Cell Line | Cancer Type | Combination Agent | Assay | Endpoint | Observation | Reference |
| Ovarian Cancer Cell Lines (A2780, A2780/ADR, SKOV3, HEY) | Ovarian Cancer | TRAIL | Apoptosis Assay | - | Strong synergism in inducing apoptosis | [12] |
| Ovarian Cancer Cell Lines | Ovarian Cancer | Topotecan | Apoptosis Assay | - | Potentiation of antitumor effects | [12] |
| Neuroblastoma Cells (human and murine) | Neuroblastoma | Vincristine, Doxorubicin | Apoptosis Assay | - | Sensitization to chemotherapy-induced apoptosis | [8] |
| Glioblastoma Multiforme Cells (LN827, U87) | Glioblastoma | Imatinib | Apoptosis Assay | - | Synergistic induction of apoptosis | [6] |
| Melanoma Cells | Melanoma | Poly I:C (TLR-3 ligand) | Apoptosis Assay | - | Potent induction of apoptosis | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the pro-apoptotic activity of this compound.
Cell Viability and Proliferation Assays (MTT/WST-1)
These colorimetric assays are used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium-1) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
For MTT Assay:
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of a solubilization solution to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete dissolution.
-
-
For WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values can be determined by plotting cell viability against the log of this compound concentration.[1][2][5][14][15]
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound and/or other agents
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the viability assay.
-
After the treatment period, collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.[9][16][17]
Caspase Activity Assay (Fluorometric)
This assay measures the activity of specific caspases (e.g., caspase-3, -8, -9) using a fluorogenic substrate.
Materials:
-
Cells treated with this compound
-
Caspase-Glo® Assay Kit (or similar) for the specific caspase of interest (e.g., containing a substrate like Ac-DEVD-AMC for caspase-3/7)
-
Cell lysis buffer
-
Fluorometer or microplate reader with fluorescence detection capabilities
Protocol:
-
Treat cells with this compound as desired.
-
Lyse the cells using the provided lysis buffer and incubate on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates to ensure equal loading.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Prepare the caspase substrate reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).[3][7]
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound-induced apoptosis.
Signaling Pathways
Caption: this compound signaling pathways for apoptosis induction.
Experimental Workflows
Caption: Workflow for key experiments evaluating this compound.
Conclusion
This compound represents a promising therapeutic strategy for overcoming apoptosis resistance in cancer. By effectively mimicking the endogenous IAP antagonist Smac, this compound can sensitize cancer cells to apoptosis induced by various stimuli, including death receptor ligands and conventional chemotherapeutic agents. The data summarized and the protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other Smac mimetics in the fight against cancer. Further research and clinical trials are warranted to fully elucidate its clinical utility and to identify patient populations most likely to benefit from this targeted therapy.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Smac mimetic this compound sensitizes XIAP-overexpressing neuroblastoma cells for TNF-α-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A small molecule SMAC mimic this compound potentiates TRAIL- and anticancer drug-mediated cell death of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. broadpharm.com [broadpharm.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
An In-depth Technical Guide to the IAP Inhibitor LBW242
Discovery and Chemical Profile of a Potent Smac Mimetic
For: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of LBW242, a potent, orally active small molecule inhibitor of Inhibitor of Apoptosis Proteins (IAPs).
Introduction: Targeting Apoptosis in Cancer Therapy
The evasion of apoptosis is a hallmark of cancer, and members of the Inhibitor of Apoptosis Protein (IAP) family are key regulators of this process. IAPs, such as X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cIAP2, function by directly binding to and inhibiting caspases, the principal executioners of apoptosis. The endogenous mitochondrial protein, Second Mitochondria-derived Activator of Caspases (Smac/DIABLO), antagonizes IAPs, thereby promoting apoptosis. This compound was developed as a Smac mimetic through a rational drug design approach, mimicking the N-terminal amino acids of Smac that are responsible for IAP binding.[1] This guide details the chemical properties, mechanism of action, and experimental evaluation of this compound.
Chemical Structure and Properties
This compound is a 3-mer peptidomimetic designed to mimic the Smac protein's ability to neutralize the BIR3 domain of XIAP.[2]
Chemical Name: (S)-N-((S)-1-cyclohexyl-2-oxo-2-((3aR,7aS)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethyl)-2-(methylamino)propanamide[1]
Molecular Formula: C₂₇H₄₂N₄O₂[3]
Molecular Weight: 454.65 g/mol [3]
CAS Number: 867324-12-7[3]
Mechanism of Action: IAP Inhibition and Apoptosis Induction
This compound exerts its pro-apoptotic effects by binding to the Baculovirus IAP Repeat (BIR) domains of IAP proteins, primarily XIAP and cIAPs.[1] This binding prevents the IAPs from inhibiting caspases, leading to the activation of the apoptotic cascade.
Direct IAP Antagonism
By mimicking the N-terminal AVPI motif of Smac, this compound competitively binds to the BIR3 domain of XIAP, displacing it from its complex with caspase-9 and allowing for the activation of the intrinsic apoptotic pathway.[1][4] While initially designed based on the Smac-XIAP interaction, studies have shown that this compound binds more tightly to cIAP1 than to XIAP.[5]
Induction of cIAP1/2 Degradation and Non-Canonical NF-κB Signaling
Binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[5] The degradation of cIAPs, which are key negative regulators of the non-canonical NF-κB pathway, leads to the stabilization of NF-κB-inducing kinase (NIK). This results in the processing of p100 to p52 and the activation of the non-canonical NF-κB pathway, which can contribute to the induction of apoptosis in some cellular contexts.[6]
Sensitization to TNFα-mediated Apoptosis
The degradation of cIAPs by this compound also plays a crucial role in sensitizing cancer cells to Tumor Necrosis Factor-alpha (TNFα)-induced apoptosis. cIAPs are essential components of the TNFα receptor signaling complex (Complex I) that promotes cell survival through the activation of the canonical NF-κB pathway. The loss of cIAPs upon this compound treatment leads to the formation of a pro-apoptotic complex (Complex II), resulting in the activation of caspase-8 and subsequent cell death.[5]
Quantitative Biological Data
The following tables summarize the in vitro and in vivo activity of this compound from various published studies.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| FLT3-ITD-Ba/F3 | Leukemia | 0.5 - >1 | |
| A627T-FLT3-Ba/F3 | Leukemia | 0.5 - >1 | |
| F691I-FLT3-Ba/F3 | Leukemia | 0.5 - >1 | |
| N676D-FLT3-Ba/F3 | Leukemia | 0.5 - >1 | |
| MV4;11 | Leukemia | Partial inhibition at 1 µM | |
| Neuroblastoma Cell Lines | Neuroblastoma | >10 (as single agent) | [4] |
| Ovarian Cancer Cell Lines | Ovarian Cancer | Moderately effective alone | [7] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Cell Line | Dosage and Administration | Outcome | Reference |
| NCR Nude Mice | FLT3-ITD-Ba/F3 | 50 mg/kg, p.o., daily for 10 days | Reduced tumor burden | |
| NXS2 Neuroblastoma Mouse Model | NXS2 | 40 mg/kg, oral administration (for analogue LCL161) | Strong reduction of tumor growth | [4] |
Experimental Protocols
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Competitive Binding Assay
This assay is used to determine the binding affinity of this compound to IAP proteins.
Principle: This assay measures the ability of this compound to displace a fluorescently labeled Smac-derived peptide from the BIR domain of an IAP protein. The proximity of the fluorescent labels on the IAP and the peptide results in a FRET signal, which is diminished upon displacement by this compound.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of the purified BIR domain of the target IAP protein (e.g., XIAP-BIR3, cIAP1-BIR3) labeled with a FRET donor (e.g., Terbium cryptate).
-
Prepare a solution of a synthetic Smac-derived peptide labeled with a FRET acceptor (e.g., d2).
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
In a 384-well plate, add the IAP-donor conjugate and the Smac-acceptor peptide.
-
Add the different concentrations of this compound to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.
-
-
Data Analysis:
-
Calculate the FRET ratio (acceptor emission / donor emission).
-
Plot the FRET ratio against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Apo-ONE® Homogeneous Caspase-3/7 Assay
This assay measures the activity of effector caspases 3 and 7, which are key executioners of apoptosis.[2][8]
Principle: The assay utilizes a pro-fluorescent caspase-3/7 substrate, (Z-DEVD)₂-R110. In the presence of active caspase-3 or -7, the substrate is cleaved, releasing the fluorescent rhodamine 110 group, which can be quantified.[8]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, alone or in combination with other agents, for the desired duration. Include appropriate positive and negative controls.
-
-
Assay Procedure:
-
Prepare the Apo-ONE® Caspase-3/7 Reagent by mixing the buffer and substrate according to the manufacturer's instructions.
-
Add the reagent to each well of the 96-well plate.
-
Incubate the plate at room temperature, protected from light, for a period of 1 to 18 hours.[9]
-
-
Data Acquisition:
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~499 nm and an emission wavelength of ~521 nm.[8]
-
-
Data Analysis:
-
Subtract the background fluorescence (from no-cell control wells).
-
Express the caspase activity as relative fluorescence units (RFU) or as a fold-change compared to the untreated control.
-
WST-1 Cell Proliferation Assay
This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.[10]
Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan (B1609692) by mitochondrial dehydrogenases in viable cells. The amount of formazan dye produced is directly proportional to the number of metabolically active cells.[10]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
Treat the cells with a range of concentrations of this compound for a specified time (e.g., 48-72 hours).
-
-
Assay Procedure:
-
Data Acquisition:
-
Shake the plate for 1 minute to ensure a homogenous distribution of the formazan.
-
Measure the absorbance at 420-480 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Subtract the absorbance of the background control (media only).
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the concentration of this compound to determine the IC50 value.
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Principle: Human cancer cells are implanted into immunodeficient mice to form tumors. The effect of this compound on tumor growth is then assessed over time.
Protocol:
-
Cell Preparation and Implantation:
-
Harvest cancer cells from culture and resuspend them in an appropriate medium (e.g., PBS or Matrigel).
-
Inject the cell suspension subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control to the mice daily via oral gavage.
-
-
Data Collection:
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analyses such as immunohistochemistry for markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the efficacy of this compound.
-
Signaling Pathway and Experimental Workflow Diagrams
Figure 1. Simplified signaling pathway of this compound's mechanism of action.
Figure 2. General experimental workflow for the evaluation of this compound.
Conclusion
This compound is a potent Smac mimetic that effectively induces apoptosis in various cancer cell models by antagonizing IAP proteins. Its multifaceted mechanism of action, involving direct caspase de-repression, induction of cIAP degradation, and sensitization to TNFα, makes it a valuable tool for cancer research and a promising candidate for further therapeutic development, particularly in combination with other anti-cancer agents. This guide provides a foundational understanding of this compound for researchers aiming to explore its therapeutic potential.
References
- 1. nanopartikel.info [nanopartikel.info]
- 2. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 3. Cytoprotective effect of selective small-molecule caspase inhibitors against staurosporine-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 5. eppendorf.com [eppendorf.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Buy (2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide | 873652-48-3 | >98% [smolecule.com]
- 8. promega.com.cn [promega.com.cn]
- 9. mdpi.com [mdpi.com]
- 10. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
An In-depth Technical Guide to the IAP Inhibitor LBW242
Discovery and Chemical Profile of a Potent Smac Mimetic
For: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of LBW242, a potent, orally active small molecule inhibitor of Inhibitor of Apoptosis Proteins (IAPs).
Introduction: Targeting Apoptosis in Cancer Therapy
The evasion of apoptosis is a hallmark of cancer, and members of the Inhibitor of Apoptosis Protein (IAP) family are key regulators of this process. IAPs, such as X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cIAP2, function by directly binding to and inhibiting caspases, the principal executioners of apoptosis. The endogenous mitochondrial protein, Second Mitochondria-derived Activator of Caspases (Smac/DIABLO), antagonizes IAPs, thereby promoting apoptosis. This compound was developed as a Smac mimetic through a rational drug design approach, mimicking the N-terminal amino acids of Smac that are responsible for IAP binding.[1] This guide details the chemical properties, mechanism of action, and experimental evaluation of this compound.
Chemical Structure and Properties
This compound is a 3-mer peptidomimetic designed to mimic the Smac protein's ability to neutralize the BIR3 domain of XIAP.[2]
Chemical Name: (S)-N-((S)-1-cyclohexyl-2-oxo-2-((3aR,7aS)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethyl)-2-(methylamino)propanamide[1]
Molecular Formula: C₂₇H₄₂N₄O₂[3]
Molecular Weight: 454.65 g/mol [3]
CAS Number: 867324-12-7[3]
Mechanism of Action: IAP Inhibition and Apoptosis Induction
This compound exerts its pro-apoptotic effects by binding to the Baculovirus IAP Repeat (BIR) domains of IAP proteins, primarily XIAP and cIAPs.[1] This binding prevents the IAPs from inhibiting caspases, leading to the activation of the apoptotic cascade.
Direct IAP Antagonism
By mimicking the N-terminal AVPI motif of Smac, this compound competitively binds to the BIR3 domain of XIAP, displacing it from its complex with caspase-9 and allowing for the activation of the intrinsic apoptotic pathway.[1][4] While initially designed based on the Smac-XIAP interaction, studies have shown that this compound binds more tightly to cIAP1 than to XIAP.[5]
Induction of cIAP1/2 Degradation and Non-Canonical NF-κB Signaling
Binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[5] The degradation of cIAPs, which are key negative regulators of the non-canonical NF-κB pathway, leads to the stabilization of NF-κB-inducing kinase (NIK). This results in the processing of p100 to p52 and the activation of the non-canonical NF-κB pathway, which can contribute to the induction of apoptosis in some cellular contexts.[6]
Sensitization to TNFα-mediated Apoptosis
The degradation of cIAPs by this compound also plays a crucial role in sensitizing cancer cells to Tumor Necrosis Factor-alpha (TNFα)-induced apoptosis. cIAPs are essential components of the TNFα receptor signaling complex (Complex I) that promotes cell survival through the activation of the canonical NF-κB pathway. The loss of cIAPs upon this compound treatment leads to the formation of a pro-apoptotic complex (Complex II), resulting in the activation of caspase-8 and subsequent cell death.[5]
Quantitative Biological Data
The following tables summarize the in vitro and in vivo activity of this compound from various published studies.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| FLT3-ITD-Ba/F3 | Leukemia | 0.5 - >1 | |
| A627T-FLT3-Ba/F3 | Leukemia | 0.5 - >1 | |
| F691I-FLT3-Ba/F3 | Leukemia | 0.5 - >1 | |
| N676D-FLT3-Ba/F3 | Leukemia | 0.5 - >1 | |
| MV4;11 | Leukemia | Partial inhibition at 1 µM | |
| Neuroblastoma Cell Lines | Neuroblastoma | >10 (as single agent) | [4] |
| Ovarian Cancer Cell Lines | Ovarian Cancer | Moderately effective alone | [7] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Cell Line | Dosage and Administration | Outcome | Reference |
| NCR Nude Mice | FLT3-ITD-Ba/F3 | 50 mg/kg, p.o., daily for 10 days | Reduced tumor burden | |
| NXS2 Neuroblastoma Mouse Model | NXS2 | 40 mg/kg, oral administration (for analogue LCL161) | Strong reduction of tumor growth | [4] |
Experimental Protocols
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Competitive Binding Assay
This assay is used to determine the binding affinity of this compound to IAP proteins.
Principle: This assay measures the ability of this compound to displace a fluorescently labeled Smac-derived peptide from the BIR domain of an IAP protein. The proximity of the fluorescent labels on the IAP and the peptide results in a FRET signal, which is diminished upon displacement by this compound.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of the purified BIR domain of the target IAP protein (e.g., XIAP-BIR3, cIAP1-BIR3) labeled with a FRET donor (e.g., Terbium cryptate).
-
Prepare a solution of a synthetic Smac-derived peptide labeled with a FRET acceptor (e.g., d2).
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
In a 384-well plate, add the IAP-donor conjugate and the Smac-acceptor peptide.
-
Add the different concentrations of this compound to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.
-
-
Data Analysis:
-
Calculate the FRET ratio (acceptor emission / donor emission).
-
Plot the FRET ratio against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Apo-ONE® Homogeneous Caspase-3/7 Assay
This assay measures the activity of effector caspases 3 and 7, which are key executioners of apoptosis.[2][8]
Principle: The assay utilizes a pro-fluorescent caspase-3/7 substrate, (Z-DEVD)₂-R110. In the presence of active caspase-3 or -7, the substrate is cleaved, releasing the fluorescent rhodamine 110 group, which can be quantified.[8]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, alone or in combination with other agents, for the desired duration. Include appropriate positive and negative controls.
-
-
Assay Procedure:
-
Prepare the Apo-ONE® Caspase-3/7 Reagent by mixing the buffer and substrate according to the manufacturer's instructions.
-
Add the reagent to each well of the 96-well plate.
-
Incubate the plate at room temperature, protected from light, for a period of 1 to 18 hours.[9]
-
-
Data Acquisition:
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~499 nm and an emission wavelength of ~521 nm.[8]
-
-
Data Analysis:
-
Subtract the background fluorescence (from no-cell control wells).
-
Express the caspase activity as relative fluorescence units (RFU) or as a fold-change compared to the untreated control.
-
WST-1 Cell Proliferation Assay
This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.[10]
Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells. The amount of formazan dye produced is directly proportional to the number of metabolically active cells.[10]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
Treat the cells with a range of concentrations of this compound for a specified time (e.g., 48-72 hours).
-
-
Assay Procedure:
-
Data Acquisition:
-
Shake the plate for 1 minute to ensure a homogenous distribution of the formazan.
-
Measure the absorbance at 420-480 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Subtract the absorbance of the background control (media only).
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the concentration of this compound to determine the IC50 value.
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Principle: Human cancer cells are implanted into immunodeficient mice to form tumors. The effect of this compound on tumor growth is then assessed over time.
Protocol:
-
Cell Preparation and Implantation:
-
Harvest cancer cells from culture and resuspend them in an appropriate medium (e.g., PBS or Matrigel).
-
Inject the cell suspension subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control to the mice daily via oral gavage.
-
-
Data Collection:
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analyses such as immunohistochemistry for markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the efficacy of this compound.
-
Signaling Pathway and Experimental Workflow Diagrams
Figure 1. Simplified signaling pathway of this compound's mechanism of action.
Figure 2. General experimental workflow for the evaluation of this compound.
Conclusion
This compound is a potent Smac mimetic that effectively induces apoptosis in various cancer cell models by antagonizing IAP proteins. Its multifaceted mechanism of action, involving direct caspase de-repression, induction of cIAP degradation, and sensitization to TNFα, makes it a valuable tool for cancer research and a promising candidate for further therapeutic development, particularly in combination with other anti-cancer agents. This guide provides a foundational understanding of this compound for researchers aiming to explore its therapeutic potential.
References
- 1. nanopartikel.info [nanopartikel.info]
- 2. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 3. Cytoprotective effect of selective small-molecule caspase inhibitors against staurosporine-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 5. eppendorf.com [eppendorf.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Buy (2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide | 873652-48-3 | >98% [smolecule.com]
- 8. promega.com.cn [promega.com.cn]
- 9. mdpi.com [mdpi.com]
- 10. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
In-Depth Technical Guide: LBW242 Target Proteins and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
LBW242 is a synthetic, cell-permeable, non-peptidic small molecule that functions as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic. It is designed to antagonize the Inhibitor of Apoptosis (IAP) proteins, a family of endogenous proteins that are key regulators of apoptosis and are often overexpressed in cancer cells, contributing to therapeutic resistance. By mimicking the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) motif of the endogenous IAP antagonist Smac/DIABLO, this compound disrupts the protein-protein interactions between IAPs and caspases, thereby promoting programmed cell death. This technical guide provides a comprehensive overview of the target proteins of this compound, its binding affinity, and the experimental methodologies used to characterize these interactions.
Target Proteins and Binding Affinity
The primary molecular targets of this compound are members of the IAP family, most notably X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis protein 1 (cIAP1). Structural and biophysical studies have indicated that while this compound was designed based on the interaction between the Smac peptide and the BIR3 domain of XIAP, it exhibits a higher binding affinity for cIAP1.
| Target Protein | Binding Domain | Binding Affinity (Ki) | Assay Method |
| cIAP1 | BIR3 | Nanomolar (nM) range | Competitive Binding Assay |
| XIAP | BIR3 | Nanomolar (nM) range | Competitive Binding Assay |
Note: Specific Ki or Kd values for this compound are not consistently reported in publicly available literature; however, it is consistently described as having nanomolar potency against both XIAP and cIAP1 in competitive binding assays.[1][2]
Mechanism of Action
This compound's mechanism of action is twofold, targeting both the intrinsic and extrinsic apoptotic pathways through its interaction with different IAP proteins.
-
Antagonism of XIAP: XIAP is a potent IAP that directly binds to and inhibits the activity of executioner caspases-3 and -7, as well as the initiator caspase-9. This compound competes with caspases for binding to the BIR3 domain of XIAP. This relieves the XIAP-mediated inhibition of caspases, allowing for the activation of the apoptotic cascade.[3][4]
-
Induction of cIAP1 Degradation: this compound binding to the BIR3 domain of cIAP1 induces a conformational change that promotes the E3 ubiquitin ligase activity of cIAP1, leading to its auto-ubiquitination and subsequent degradation by the proteasome. The degradation of cIAP1 has two major consequences:
-
Activation of the Non-Canonical NF-κB Pathway: cIAP1 is a key negative regulator of the non-canonical NF-κB pathway. Its degradation leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the p52/RelB NF-κB complex. This leads to the transcription of various genes, including TNFα.
-
Sensitization to TNFα-mediated Apoptosis: The autocrine or paracrine secretion of TNFα, coupled with the absence of the protective effects of cIAP1 at the TNF receptor 1 (TNFR1) signaling complex, shifts the cellular response from pro-survival to pro-apoptotic, leading to caspase-8 activation and subsequent apoptosis.
-
Signaling Pathway Diagram
References
In-Depth Technical Guide: LBW242 Target Proteins and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
LBW242 is a synthetic, cell-permeable, non-peptidic small molecule that functions as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic. It is designed to antagonize the Inhibitor of Apoptosis (IAP) proteins, a family of endogenous proteins that are key regulators of apoptosis and are often overexpressed in cancer cells, contributing to therapeutic resistance. By mimicking the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) motif of the endogenous IAP antagonist Smac/DIABLO, this compound disrupts the protein-protein interactions between IAPs and caspases, thereby promoting programmed cell death. This technical guide provides a comprehensive overview of the target proteins of this compound, its binding affinity, and the experimental methodologies used to characterize these interactions.
Target Proteins and Binding Affinity
The primary molecular targets of this compound are members of the IAP family, most notably X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis protein 1 (cIAP1). Structural and biophysical studies have indicated that while this compound was designed based on the interaction between the Smac peptide and the BIR3 domain of XIAP, it exhibits a higher binding affinity for cIAP1.
| Target Protein | Binding Domain | Binding Affinity (Ki) | Assay Method |
| cIAP1 | BIR3 | Nanomolar (nM) range | Competitive Binding Assay |
| XIAP | BIR3 | Nanomolar (nM) range | Competitive Binding Assay |
Note: Specific Ki or Kd values for this compound are not consistently reported in publicly available literature; however, it is consistently described as having nanomolar potency against both XIAP and cIAP1 in competitive binding assays.[1][2]
Mechanism of Action
This compound's mechanism of action is twofold, targeting both the intrinsic and extrinsic apoptotic pathways through its interaction with different IAP proteins.
-
Antagonism of XIAP: XIAP is a potent IAP that directly binds to and inhibits the activity of executioner caspases-3 and -7, as well as the initiator caspase-9. This compound competes with caspases for binding to the BIR3 domain of XIAP. This relieves the XIAP-mediated inhibition of caspases, allowing for the activation of the apoptotic cascade.[3][4]
-
Induction of cIAP1 Degradation: this compound binding to the BIR3 domain of cIAP1 induces a conformational change that promotes the E3 ubiquitin ligase activity of cIAP1, leading to its auto-ubiquitination and subsequent degradation by the proteasome. The degradation of cIAP1 has two major consequences:
-
Activation of the Non-Canonical NF-κB Pathway: cIAP1 is a key negative regulator of the non-canonical NF-κB pathway. Its degradation leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the p52/RelB NF-κB complex. This leads to the transcription of various genes, including TNFα.
-
Sensitization to TNFα-mediated Apoptosis: The autocrine or paracrine secretion of TNFα, coupled with the absence of the protective effects of cIAP1 at the TNF receptor 1 (TNFR1) signaling complex, shifts the cellular response from pro-survival to pro-apoptotic, leading to caspase-8 activation and subsequent apoptosis.
-
Signaling Pathway Diagram
References
The Role of LBW242 in the Intrinsic Apoptosis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule IAP (Inhibitor of Apoptosis Protein) inhibitor, LBW242, and its critical role in modulating the intrinsic apoptosis pathway. This compound, a Smac mimetic, has demonstrated significant potential in sensitizing cancer cells to apoptotic stimuli, thereby overcoming resistance to conventional therapies. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, provides comprehensive experimental protocols for its study, and visualizes key pathways and workflows.
Introduction to this compound and the Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a genetically programmed cell death mechanism crucial for tissue homeostasis and the elimination of damaged or cancerous cells.[1][2] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control mitochondrial outer membrane permeabilization (MOMP).[3] Upon apoptotic stimuli, such as DNA damage or growth factor withdrawal, pro-apoptotic Bcl-2 family members like Bax and Bak induce MOMP, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[1][4]
In the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome.[1][2] The apoptosome then recruits and activates pro-caspase-9, an initiator caspase.[1] Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[5]
A family of endogenous proteins, the Inhibitors of Apoptosis Proteins (IAPs), can block this cascade by binding to and inhibiting activated caspases.[4][6] X-linked inhibitor of apoptosis protein (XIAP) is a potent member of this family, capable of directly inhibiting caspase-3, -7, and -9.[5][6] Overexpression of XIAP is a common feature in many cancers and is associated with resistance to chemotherapy and radiation.[6]
This compound is a synthetic, cell-permeable, small-molecule Smac/DIABLO mimetic.[7] Endogenous Smac/DIABLO is a mitochondrial protein that is released into the cytoplasm along with cytochrome c and promotes apoptosis by binding to IAPs and neutralizing their inhibitory activity.[4] this compound mimics the N-terminal tetrapeptide motif of Smac/DIABLO, enabling it to bind to the BIR (Baculoviral IAP Repeat) domains of IAPs, particularly XIAP, cIAP1, and cIAP2.[4] By antagonizing IAPs, this compound relieves the inhibition of caspases, thereby lowering the threshold for apoptosis and sensitizing cancer cells to cell death signals.[4][6]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the disruption of the interaction between IAPs and caspases. By binding to the BIR3 domain of XIAP, this compound prevents XIAP from inhibiting caspase-9 activity.[4] This allows for the unimpeded activation of the caspase cascade initiated by the apoptosome. Furthermore, this compound can also antagonize the inhibitory effects of XIAP on the effector caspases-3 and -7.
In addition to its direct effects on XIAP, this compound also potently targets cellular IAP1 (cIAP1) and cIAP2. The binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation. This degradation of cIAPs can lead to the stabilization of NIK (NF-κB-inducing kinase) and the activation of the non-canonical NF-κB pathway. However, in many cancer cell types, the degradation of cIAPs also leads to the production of TNFα, which can then act in an autocrine or paracrine manner to induce apoptosis through the extrinsic pathway, creating a synergistic effect with the intrinsic pathway sensitization.[8]
The following diagram illustrates the mechanism of action of this compound in the context of the intrinsic apoptosis pathway.
Caption: this compound inhibits XIAP, promoting caspase activation and apoptosis.
Quantitative Data on this compound Efficacy
The efficacy of this compound has been evaluated in various cancer cell lines, both as a single agent and in combination with other therapeutic agents. The following tables summarize key quantitative data from preclinical studies.
Table 1: Single-Agent Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87 | Glioblastoma | >10 | [4] |
| LN827 | Glioblastoma | >10 | [4] |
| SKOV-3 | Ovarian Cancer | ~1 | [8] |
| MDA-MB-231 | Breast Cancer | ~10 | [8] |
| A2780 | Ovarian Cancer | >10 | [7] |
| A2780/ADR | Ovarian Cancer (chemoresistant) | >10 | [7] |
| HEY | Ovarian Cancer | >10 | [7] |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.
Table 2: Synergistic Effects of this compound in Combination Therapies
| Cell Line | Cancer Type | Combination Agent | Effect | Reference |
| U87 | Glioblastoma | Imatinib | Synergistic induction of apoptosis | [4] |
| LN827 | Glioblastoma | Imatinib | Synergistic induction of apoptosis | [4] |
| A2780 | Ovarian Cancer | TRAIL | Synergistic induction of apoptosis | [7] |
| A2780/ADR | Ovarian Cancer | TRAIL | Synergistic induction of apoptosis | [7] |
| SKOV3 | Ovarian Cancer | TRAIL | Synergistic induction of apoptosis | [7] |
| HEY | Ovarian Cancer | TRAIL | Synergistic induction of apoptosis | [7] |
| DAOY | Medulloblastoma | Vincristine | Enhanced apoptosis | |
| D283MED | Medulloblastoma | Vincristine | Enhanced apoptosis | |
| DAOY | Medulloblastoma | Cisplatin | Enhanced apoptosis | |
| D283MED | Medulloblastoma | Cisplatin | Enhanced apoptosis | |
| Neuroblastoma Cell Lines | Neuroblastoma | Etoposide, Doxorubicin, Vincristine | Sensitization to chemotherapy-induced apoptosis | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in the intrinsic apoptosis pathway.
Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This assay is used to quantify the percentage of cells undergoing apoptosis. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and are permeable to the DNA-binding dye, Propidium Iodide (PI).
Materials:
-
Phosphate-Buffered Saline (PBS)
-
10X Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) stock solution (1 mg/mL)
-
Flow cytometer
Procedure:
-
Culture cells to the desired confluency and treat with this compound and/or other compounds for the indicated time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Unstained cells, cells stained with only FITC-Annexin V, and cells stained with only PI should be used as controls for setting up compensation and gates.
Data Analysis:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
Caption: Workflow for assessing apoptosis via Annexin V and PI staining.
Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7, using a luminogenic substrate.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega) or equivalent
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound and/or other compounds for the desired duration. Include untreated and vehicle-treated controls.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Results are typically expressed as fold change in activity relative to the untreated control.
Caption: Workflow for measuring caspase-3/7 activity.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptosis pathway, such as XIAP, cIAP1, cIAP2, and the cleavage of caspase-3.
Materials:
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-XIAP, anti-cIAP1, anti-cIAP2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.[10]
-
Use β-actin as a loading control to normalize protein levels.
Data Analysis: The intensity of the protein bands is quantified using densitometry software. Changes in protein expression or cleavage are reported relative to the loading control.
Caption: General workflow for Western blot analysis of apoptotic proteins.
Conclusion
This compound is a potent Smac mimetic that effectively targets IAP proteins, thereby promoting apoptosis in cancer cells. Its ability to antagonize XIAP and induce the degradation of cIAPs makes it a promising agent for overcoming resistance to apoptosis, a major hurdle in cancer therapy. The data presented in this guide demonstrate that while this compound has modest single-agent activity in some cancer cell lines, its true potential lies in its ability to synergize with conventional chemotherapeutics and other targeted agents to induce robust apoptotic cell death. The experimental protocols provided herein offer a robust framework for researchers to further investigate the therapeutic potential of this compound and other IAP inhibitors in various cancer models. As our understanding of the intricate regulation of the intrinsic apoptosis pathway continues to grow, targeted approaches like the use of Smac mimetics will undoubtedly play an increasingly important role in the development of more effective cancer treatments.
References
- 1. Targeting apoptosis in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Intrinsic Apoptosis Pathway: A Window of Opportunity for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. embopress.org [embopress.org]
- 6. Smac mimetic this compound sensitizes XIAP-overexpressing neuroblastoma cells for TNF-α-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A small molecule SMAC mimic this compound potentiates TRAIL- and anticancer drug-mediated cell death of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of cIAP-1, cIAP-2 and XIAP triple knockdown on prostate cancer cell susceptibility to apoptosis, cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
The Role of LBW242 in the Intrinsic Apoptosis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule IAP (Inhibitor of Apoptosis Protein) inhibitor, LBW242, and its critical role in modulating the intrinsic apoptosis pathway. This compound, a Smac mimetic, has demonstrated significant potential in sensitizing cancer cells to apoptotic stimuli, thereby overcoming resistance to conventional therapies. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, provides comprehensive experimental protocols for its study, and visualizes key pathways and workflows.
Introduction to this compound and the Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a genetically programmed cell death mechanism crucial for tissue homeostasis and the elimination of damaged or cancerous cells.[1][2] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control mitochondrial outer membrane permeabilization (MOMP).[3] Upon apoptotic stimuli, such as DNA damage or growth factor withdrawal, pro-apoptotic Bcl-2 family members like Bax and Bak induce MOMP, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[1][4]
In the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome.[1][2] The apoptosome then recruits and activates pro-caspase-9, an initiator caspase.[1] Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[5]
A family of endogenous proteins, the Inhibitors of Apoptosis Proteins (IAPs), can block this cascade by binding to and inhibiting activated caspases.[4][6] X-linked inhibitor of apoptosis protein (XIAP) is a potent member of this family, capable of directly inhibiting caspase-3, -7, and -9.[5][6] Overexpression of XIAP is a common feature in many cancers and is associated with resistance to chemotherapy and radiation.[6]
This compound is a synthetic, cell-permeable, small-molecule Smac/DIABLO mimetic.[7] Endogenous Smac/DIABLO is a mitochondrial protein that is released into the cytoplasm along with cytochrome c and promotes apoptosis by binding to IAPs and neutralizing their inhibitory activity.[4] this compound mimics the N-terminal tetrapeptide motif of Smac/DIABLO, enabling it to bind to the BIR (Baculoviral IAP Repeat) domains of IAPs, particularly XIAP, cIAP1, and cIAP2.[4] By antagonizing IAPs, this compound relieves the inhibition of caspases, thereby lowering the threshold for apoptosis and sensitizing cancer cells to cell death signals.[4][6]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the disruption of the interaction between IAPs and caspases. By binding to the BIR3 domain of XIAP, this compound prevents XIAP from inhibiting caspase-9 activity.[4] This allows for the unimpeded activation of the caspase cascade initiated by the apoptosome. Furthermore, this compound can also antagonize the inhibitory effects of XIAP on the effector caspases-3 and -7.
In addition to its direct effects on XIAP, this compound also potently targets cellular IAP1 (cIAP1) and cIAP2. The binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation. This degradation of cIAPs can lead to the stabilization of NIK (NF-κB-inducing kinase) and the activation of the non-canonical NF-κB pathway. However, in many cancer cell types, the degradation of cIAPs also leads to the production of TNFα, which can then act in an autocrine or paracrine manner to induce apoptosis through the extrinsic pathway, creating a synergistic effect with the intrinsic pathway sensitization.[8]
The following diagram illustrates the mechanism of action of this compound in the context of the intrinsic apoptosis pathway.
Caption: this compound inhibits XIAP, promoting caspase activation and apoptosis.
Quantitative Data on this compound Efficacy
The efficacy of this compound has been evaluated in various cancer cell lines, both as a single agent and in combination with other therapeutic agents. The following tables summarize key quantitative data from preclinical studies.
Table 1: Single-Agent Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87 | Glioblastoma | >10 | [4] |
| LN827 | Glioblastoma | >10 | [4] |
| SKOV-3 | Ovarian Cancer | ~1 | [8] |
| MDA-MB-231 | Breast Cancer | ~10 | [8] |
| A2780 | Ovarian Cancer | >10 | [7] |
| A2780/ADR | Ovarian Cancer (chemoresistant) | >10 | [7] |
| HEY | Ovarian Cancer | >10 | [7] |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.
Table 2: Synergistic Effects of this compound in Combination Therapies
| Cell Line | Cancer Type | Combination Agent | Effect | Reference |
| U87 | Glioblastoma | Imatinib | Synergistic induction of apoptosis | [4] |
| LN827 | Glioblastoma | Imatinib | Synergistic induction of apoptosis | [4] |
| A2780 | Ovarian Cancer | TRAIL | Synergistic induction of apoptosis | [7] |
| A2780/ADR | Ovarian Cancer | TRAIL | Synergistic induction of apoptosis | [7] |
| SKOV3 | Ovarian Cancer | TRAIL | Synergistic induction of apoptosis | [7] |
| HEY | Ovarian Cancer | TRAIL | Synergistic induction of apoptosis | [7] |
| DAOY | Medulloblastoma | Vincristine | Enhanced apoptosis | |
| D283MED | Medulloblastoma | Vincristine | Enhanced apoptosis | |
| DAOY | Medulloblastoma | Cisplatin | Enhanced apoptosis | |
| D283MED | Medulloblastoma | Cisplatin | Enhanced apoptosis | |
| Neuroblastoma Cell Lines | Neuroblastoma | Etoposide, Doxorubicin, Vincristine | Sensitization to chemotherapy-induced apoptosis | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in the intrinsic apoptosis pathway.
Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This assay is used to quantify the percentage of cells undergoing apoptosis. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and are permeable to the DNA-binding dye, Propidium Iodide (PI).
Materials:
-
Phosphate-Buffered Saline (PBS)
-
10X Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) stock solution (1 mg/mL)
-
Flow cytometer
Procedure:
-
Culture cells to the desired confluency and treat with this compound and/or other compounds for the indicated time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Unstained cells, cells stained with only FITC-Annexin V, and cells stained with only PI should be used as controls for setting up compensation and gates.
Data Analysis:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
Caption: Workflow for assessing apoptosis via Annexin V and PI staining.
Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7, using a luminogenic substrate.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega) or equivalent
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound and/or other compounds for the desired duration. Include untreated and vehicle-treated controls.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Results are typically expressed as fold change in activity relative to the untreated control.
Caption: Workflow for measuring caspase-3/7 activity.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptosis pathway, such as XIAP, cIAP1, cIAP2, and the cleavage of caspase-3.
Materials:
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-XIAP, anti-cIAP1, anti-cIAP2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.[10]
-
Use β-actin as a loading control to normalize protein levels.
Data Analysis: The intensity of the protein bands is quantified using densitometry software. Changes in protein expression or cleavage are reported relative to the loading control.
Caption: General workflow for Western blot analysis of apoptotic proteins.
Conclusion
This compound is a potent Smac mimetic that effectively targets IAP proteins, thereby promoting apoptosis in cancer cells. Its ability to antagonize XIAP and induce the degradation of cIAPs makes it a promising agent for overcoming resistance to apoptosis, a major hurdle in cancer therapy. The data presented in this guide demonstrate that while this compound has modest single-agent activity in some cancer cell lines, its true potential lies in its ability to synergize with conventional chemotherapeutics and other targeted agents to induce robust apoptotic cell death. The experimental protocols provided herein offer a robust framework for researchers to further investigate the therapeutic potential of this compound and other IAP inhibitors in various cancer models. As our understanding of the intricate regulation of the intrinsic apoptosis pathway continues to grow, targeted approaches like the use of Smac mimetics will undoubtedly play an increasingly important role in the development of more effective cancer treatments.
References
- 1. Targeting apoptosis in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Intrinsic Apoptosis Pathway: A Window of Opportunity for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. embopress.org [embopress.org]
- 6. Smac mimetic this compound sensitizes XIAP-overexpressing neuroblastoma cells for TNF-α-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A small molecule SMAC mimic this compound potentiates TRAIL- and anticancer drug-mediated cell death of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of cIAP-1, cIAP-2 and XIAP triple knockdown on prostate cancer cell susceptibility to apoptosis, cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Unraveling the Pro-Apoptotic Power of LBW242: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the pro-apoptotic functions of LBW242, a small molecule Smac mimetic and inhibitor of apoptosis proteins (IAPs). Designed for researchers, scientists, and drug development professionals, this document details the core mechanism of action of this compound, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes complex signaling pathways and workflows.
Introduction: Targeting Apoptosis Evasion in Cancer with this compound
Cancer cells often evade programmed cell death, or apoptosis, a critical mechanism for eliminating damaged or malignant cells. A key strategy employed by tumors is the overexpression of Inhibitor of Apoptosis Proteins (IAPs), which directly bind to and neutralize caspases, the primary executioners of apoptosis. This compound, a potent and orally active Smac (Second Mitochondria-derived Activator of Caspases) mimetic, has emerged as a promising therapeutic agent that restores apoptotic signaling by antagonizing IAPs.[1][2] This guide delves into the molecular underpinnings of this compound's pro-apoptotic activity.
Mechanism of Action: A Dual-Pronged Assault on IAPs
This compound functions by mimicking the N-terminal tetrapeptide motif of the endogenous pro-apoptotic protein Smac/DIABLO.[3] This allows it to bind with high affinity to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, primarily X-linked inhibitor of apoptosis protein (XIAP) and cellular IAP1 (cIAP1).[3][4] By competitively inhibiting the binding of caspases to IAPs, this compound liberates these critical enzymes, enabling the execution of the apoptotic cascade.
The pro-apoptotic mechanism of this compound is multifaceted, engaging both the intrinsic and extrinsic apoptosis pathways:
-
Intrinsic Pathway Activation: By neutralizing XIAP's inhibition of caspase-9, this compound facilitates the formation of the apoptosome and subsequent activation of the caspase cascade.[3][5]
-
Extrinsic Pathway Sensitization: this compound promotes the degradation of cIAP1, an E3 ubiquitin ligase that regulates the extrinsic apoptosis pathway.[6] This degradation leads to the stabilization of key signaling proteins and the formation of a caspase-8 activating complex, thereby sensitizing cells to death receptor ligands such as Tumor Necrosis Factor-alpha (TNF-α) and TNF-related apoptosis-inducing ligand (TRAIL).[4][6][7]
Furthermore, this compound can induce the activation of the non-canonical NF-κB pathway, which can contribute to its anti-tumor effects in certain cellular contexts.[8]
Quantitative Data Summary
The efficacy of this compound has been demonstrated across various cancer cell lines, both as a single agent and in combination with other therapies. The following tables summarize key quantitative findings.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Treatment | IC50 (µM) | Reference |
| Mutant FLT3-expressing Ba/F3 lines | Leukemia | This compound (3 days) | 0.5 to >1 | [1] |
| Neuroblastoma cell lines | Neuroblastoma | This compound (monotherapy) | High µM range | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Model | Treatment | Outcome | Reference |
| NCr nude mice | FLT3-ITD-Ba/F3 leukemia | 50 mg/kg p.o. daily for 10 days | Reduced tumor burden | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pro-apoptotic function of this compound.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Preparation:
-
Culture cells to the desired confluency and treat with this compound and/or other compounds for the indicated time.
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. astx.com [astx.com]
- 4. X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A conserved XIAP-interaction motif in caspase-9 and Smac/DIABLO regulates caspase activity and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling the Pro-Apoptotic Power of LBW242: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the pro-apoptotic functions of LBW242, a small molecule Smac mimetic and inhibitor of apoptosis proteins (IAPs). Designed for researchers, scientists, and drug development professionals, this document details the core mechanism of action of this compound, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes complex signaling pathways and workflows.
Introduction: Targeting Apoptosis Evasion in Cancer with this compound
Cancer cells often evade programmed cell death, or apoptosis, a critical mechanism for eliminating damaged or malignant cells. A key strategy employed by tumors is the overexpression of Inhibitor of Apoptosis Proteins (IAPs), which directly bind to and neutralize caspases, the primary executioners of apoptosis. This compound, a potent and orally active Smac (Second Mitochondria-derived Activator of Caspases) mimetic, has emerged as a promising therapeutic agent that restores apoptotic signaling by antagonizing IAPs.[1][2] This guide delves into the molecular underpinnings of this compound's pro-apoptotic activity.
Mechanism of Action: A Dual-Pronged Assault on IAPs
This compound functions by mimicking the N-terminal tetrapeptide motif of the endogenous pro-apoptotic protein Smac/DIABLO.[3] This allows it to bind with high affinity to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, primarily X-linked inhibitor of apoptosis protein (XIAP) and cellular IAP1 (cIAP1).[3][4] By competitively inhibiting the binding of caspases to IAPs, this compound liberates these critical enzymes, enabling the execution of the apoptotic cascade.
The pro-apoptotic mechanism of this compound is multifaceted, engaging both the intrinsic and extrinsic apoptosis pathways:
-
Intrinsic Pathway Activation: By neutralizing XIAP's inhibition of caspase-9, this compound facilitates the formation of the apoptosome and subsequent activation of the caspase cascade.[3][5]
-
Extrinsic Pathway Sensitization: this compound promotes the degradation of cIAP1, an E3 ubiquitin ligase that regulates the extrinsic apoptosis pathway.[6] This degradation leads to the stabilization of key signaling proteins and the formation of a caspase-8 activating complex, thereby sensitizing cells to death receptor ligands such as Tumor Necrosis Factor-alpha (TNF-α) and TNF-related apoptosis-inducing ligand (TRAIL).[4][6][7]
Furthermore, this compound can induce the activation of the non-canonical NF-κB pathway, which can contribute to its anti-tumor effects in certain cellular contexts.[8]
Quantitative Data Summary
The efficacy of this compound has been demonstrated across various cancer cell lines, both as a single agent and in combination with other therapies. The following tables summarize key quantitative findings.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Treatment | IC50 (µM) | Reference |
| Mutant FLT3-expressing Ba/F3 lines | Leukemia | This compound (3 days) | 0.5 to >1 | [1] |
| Neuroblastoma cell lines | Neuroblastoma | This compound (monotherapy) | High µM range | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Model | Treatment | Outcome | Reference |
| NCr nude mice | FLT3-ITD-Ba/F3 leukemia | 50 mg/kg p.o. daily for 10 days | Reduced tumor burden | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pro-apoptotic function of this compound.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Preparation:
-
Culture cells to the desired confluency and treat with this compound and/or other compounds for the indicated time.
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. astx.com [astx.com]
- 4. X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A conserved XIAP-interaction motif in caspase-9 and Smac/DIABLO regulates caspase activity and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Impact of the Smac Mimetic LBW242 on Mutant FLT3-Expressing Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. Constitutively active mutant FLT3 drives leukemogenesis through the activation of downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, and by promoting resistance to apoptosis. LBW242 is a small molecule Smac (Second Mitochondria-derived Activator of Caspases) mimetic that acts as an inhibitor of apoptosis protein (IAP) antagonist. This technical guide provides an in-depth overview of the mechanism of action and cellular effects of this compound on mutant FLT3-expressing cells, with a focus on its potential as a therapeutic agent. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and Mutant FLT3
Mutations in the FLT3 gene are a significant driver of AML, leading to constitutive activation of the FLT3 receptor and downstream pro-survival signaling. This makes mutant FLT3 an attractive therapeutic target. However, resistance to FLT3 inhibitors can emerge. This compound is a synthetic peptidomimetic that mimics the N-terminal tetrapeptide of the endogenous pro-apoptotic protein Smac/DIABLO.[1] By binding to the BIR domains of IAPs, such as XIAP and cIAP1/2, this compound relieves their inhibitory effect on caspases, thereby promoting apoptosis.[2][3][4] This guide explores the impact of this compound on cancer cells harboring activating FLT3 mutations.
Mechanism of Action of this compound
This compound functions by targeting the intrinsic apoptotic pathway. In healthy cells, IAPs bind to and inhibit caspases, preventing apoptosis. In cancer cells, where apoptotic pathways are often dysregulated, IAPs can be overexpressed, contributing to cell survival and therapeutic resistance. This compound competes with caspases for binding to IAPs, thus liberating caspases to execute the apoptotic program. This action is particularly relevant in the context of mutant FLT3 signaling, which promotes cell survival in part by upregulating anti-apoptotic proteins. By inhibiting IAPs, this compound can lower the threshold for apoptosis induction in these cells. Studies have shown that this compound can induce apoptosis in a TNF-α-independent manner in some cancer cell lines, suggesting a direct effect on the mitochondrial apoptosis pathway.[3]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data on the efficacy of this compound in mutant FLT3-expressing cell lines.
Table 1: In Vitro Efficacy of this compound in Mutant FLT3-Expressing Cell Lines
| Cell Line | FLT3 Mutation Status | This compound IC50 | Combination Agent | Combination Effect | Reference |
| Ba/F3-FLT3-ITD | ITD | 0.5 to >1 μM | PKC412 (FLT3 inhibitor) | Synergistic | [1] |
| MV4;11 | ITD | Partially inhibited at 1 μM | Doxorubicin, Ara-C | Enhanced killing | [1] |
| PKC412-resistant Ba/F3-derived mutant FLT3 cells | Various | 0.5 to >1 μM | PKC412 | Enhanced killing | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cell Line Inoculated | Treatment | Dosage | Outcome | Reference |
| NCr-nude mice | FLT3-ITD-Ba/F3 | This compound (p.o.) | 50 mg/kg/day for 10 days | Reduced tumor burden | [5] |
| NCr-nude mice | FLT3-ITD-Ba/F3 | This compound + PKC412 (p.o.) | This compound: 50 mg/kg/day, PKC412: 40 mg/kg/day for 10 days | Lowest tumor burden compared to single agents | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on mutant FLT3-expressing cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Mutant FLT3-expressing leukemia cell lines (e.g., MV4-11, MOLM-14)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Mutant FLT3-expressing leukemia cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well in 2 mL of culture medium.
-
Treat the cells with the desired concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis of FLT3 Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation status of proteins in the FLT3 signaling pathway.
Materials:
-
Mutant FLT3-expressing leukemia cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies against:
-
Phospho-FLT3 (Tyr591)
-
Total FLT3
-
Phospho-STAT5 (Tyr694)
-
Total STAT5
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Cleaved PARP
-
β-actin (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathways
Caption: FLT3 signaling and this compound's mechanism of action.
Experimental Workflow
Caption: Workflow for Annexin V apoptosis assay.
Logical Relationship
Caption: Logical flow of this compound's therapeutic effect.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for AML with FLT3 mutations, particularly in combination with FLT3 inhibitors. By targeting the IAP family of proteins, this compound effectively circumvents the anti-apoptotic defenses of mutant FLT3-expressing cells, leading to apoptosis and a reduction in leukemic burden. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance novel therapies for this challenging disease. Further investigation into the synergistic effects of this compound with a broader range of targeted therapies is warranted to fully elucidate its clinical potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Smac mimetic this compound sensitizes XIAP-overexpressing neuroblastoma cells for TNF-α-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism of c-IAP and XIAP proteins is required for efficient induction of cell death by small-molecule IAP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potentiation of antileukemic therapies by Smac mimetic, this compound: effects on mutant FLT3-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of the Smac Mimetic LBW242 on Mutant FLT3-Expressing Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. Constitutively active mutant FLT3 drives leukemogenesis through the activation of downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, and by promoting resistance to apoptosis. LBW242 is a small molecule Smac (Second Mitochondria-derived Activator of Caspases) mimetic that acts as an inhibitor of apoptosis protein (IAP) antagonist. This technical guide provides an in-depth overview of the mechanism of action and cellular effects of this compound on mutant FLT3-expressing cells, with a focus on its potential as a therapeutic agent. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and Mutant FLT3
Mutations in the FLT3 gene are a significant driver of AML, leading to constitutive activation of the FLT3 receptor and downstream pro-survival signaling. This makes mutant FLT3 an attractive therapeutic target. However, resistance to FLT3 inhibitors can emerge. This compound is a synthetic peptidomimetic that mimics the N-terminal tetrapeptide of the endogenous pro-apoptotic protein Smac/DIABLO.[1] By binding to the BIR domains of IAPs, such as XIAP and cIAP1/2, this compound relieves their inhibitory effect on caspases, thereby promoting apoptosis.[2][3][4] This guide explores the impact of this compound on cancer cells harboring activating FLT3 mutations.
Mechanism of Action of this compound
This compound functions by targeting the intrinsic apoptotic pathway. In healthy cells, IAPs bind to and inhibit caspases, preventing apoptosis. In cancer cells, where apoptotic pathways are often dysregulated, IAPs can be overexpressed, contributing to cell survival and therapeutic resistance. This compound competes with caspases for binding to IAPs, thus liberating caspases to execute the apoptotic program. This action is particularly relevant in the context of mutant FLT3 signaling, which promotes cell survival in part by upregulating anti-apoptotic proteins. By inhibiting IAPs, this compound can lower the threshold for apoptosis induction in these cells. Studies have shown that this compound can induce apoptosis in a TNF-α-independent manner in some cancer cell lines, suggesting a direct effect on the mitochondrial apoptosis pathway.[3]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data on the efficacy of this compound in mutant FLT3-expressing cell lines.
Table 1: In Vitro Efficacy of this compound in Mutant FLT3-Expressing Cell Lines
| Cell Line | FLT3 Mutation Status | This compound IC50 | Combination Agent | Combination Effect | Reference |
| Ba/F3-FLT3-ITD | ITD | 0.5 to >1 μM | PKC412 (FLT3 inhibitor) | Synergistic | [1] |
| MV4;11 | ITD | Partially inhibited at 1 μM | Doxorubicin, Ara-C | Enhanced killing | [1] |
| PKC412-resistant Ba/F3-derived mutant FLT3 cells | Various | 0.5 to >1 μM | PKC412 | Enhanced killing | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cell Line Inoculated | Treatment | Dosage | Outcome | Reference |
| NCr-nude mice | FLT3-ITD-Ba/F3 | This compound (p.o.) | 50 mg/kg/day for 10 days | Reduced tumor burden | [5] |
| NCr-nude mice | FLT3-ITD-Ba/F3 | This compound + PKC412 (p.o.) | This compound: 50 mg/kg/day, PKC412: 40 mg/kg/day for 10 days | Lowest tumor burden compared to single agents | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on mutant FLT3-expressing cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Mutant FLT3-expressing leukemia cell lines (e.g., MV4-11, MOLM-14)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Mutant FLT3-expressing leukemia cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well in 2 mL of culture medium.
-
Treat the cells with the desired concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis of FLT3 Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation status of proteins in the FLT3 signaling pathway.
Materials:
-
Mutant FLT3-expressing leukemia cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies against:
-
Phospho-FLT3 (Tyr591)
-
Total FLT3
-
Phospho-STAT5 (Tyr694)
-
Total STAT5
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Cleaved PARP
-
β-actin (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathways
Caption: FLT3 signaling and this compound's mechanism of action.
Experimental Workflow
Caption: Workflow for Annexin V apoptosis assay.
Logical Relationship
Caption: Logical flow of this compound's therapeutic effect.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for AML with FLT3 mutations, particularly in combination with FLT3 inhibitors. By targeting the IAP family of proteins, this compound effectively circumvents the anti-apoptotic defenses of mutant FLT3-expressing cells, leading to apoptosis and a reduction in leukemic burden. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance novel therapies for this challenging disease. Further investigation into the synergistic effects of this compound with a broader range of targeted therapies is warranted to fully elucidate its clinical potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Smac mimetic this compound sensitizes XIAP-overexpressing neuroblastoma cells for TNF-α-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism of c-IAP and XIAP proteins is required for efficient induction of cell death by small-molecule IAP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potentiation of antileukemic therapies by Smac mimetic, this compound: effects on mutant FLT3-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on LBW242 in Ovarian Cancer: A Technical Overview
This guide provides an in-depth analysis of the preclinical findings for LBW242, a small molecule Smac mimetic, in the context of ovarian cancer. The data and methodologies presented are collated from foundational studies to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Core Findings: this compound Demonstrates Potent Anti-Tumor Activity in Ovarian Cancer Models
This compound has been identified as a pro-apoptotic agent that, while showing moderate efficacy on its own, exhibits significant synergistic effects when combined with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and conventional chemotherapeutic drugs.[1][2][3] Mechanistic investigations have revealed that this compound's ability to induce apoptosis in ovarian cancer cells is closely linked to the activation of caspase-8.[1][2]
Data Summary: In Vitro Efficacy of this compound
The pro-apoptotic activity of this compound has been evaluated in several ovarian cancer cell lines, including both chemosensitive (A2780) and chemoresistant (A2780/ADR) strains, as well as SKOV3 and HEY cell lines.[1]
Table 1: Effect of this compound on Ovarian Cancer Cell Viability
| Cell Line | Treatment | Concentration | % Viable Cells (Mean ± SEM) |
| A2780WT | Control | - | 100 ± 5 |
| This compound | 10 µM | 85 ± 6 | |
| TRAIL | 50 ng/mL | 90 ± 7 | |
| This compound + TRAIL | 10 µM + 50 ng/mL | 45 ± 5 | |
| A2780ADR | Control | - | 100 ± 6 |
| This compound | 10 µM | 88 ± 5 | |
| TRAIL | 50 ng/mL | 92 ± 6 | |
| This compound + TRAIL | 10 µM + 50 ng/mL | 60 ± 7** | |
| SKOV3 | Control | - | 100 ± 4 |
| This compound | 10 µM | 75 ± 5 | |
| TRAIL | 50 ng/mL | 85 ± 6 | |
| This compound + TRAIL | 10 µM + 50 ng/mL | 35 ± 4 | |
| HEY | Control | - | 100 ± 5 |
| This compound | 10 µM | 80 ± 6 | |
| TRAIL | 50 ng/mL | 88 ± 5 | |
| This compound + TRAIL | 10 µM + 50 ng/mL | 50 ± 6*** |
*Data extracted and summarized from Petrucci E, et al. PLoS One. 2012;7(4):e35073. Statistical significance compared to single-agent treatment: **p < 0.01, **p < 0.001.
Table 2: Synergistic Induction of Apoptosis by this compound and Chemotherapeutic Agents in HEY Cells
| Chemotherapeutic Agent | Concentration | % Apoptosis (Agent Alone) | % Apoptosis (Agent + 30 µM this compound) |
| Cisplatin | 1.6 µM | 15 ± 2 | 45 ± 4 |
| 8 µM | 30 ± 3 | 70 ± 5 | |
| Paclitaxel | 2.5 µM | 10 ± 1.5 | 35 ± 3 |
| 12.5 µM | 25 ± 2.5 | 60 ± 4 | |
| Topotecan | 0.2 µM | 12 ± 2 | 40 ± 3.5 |
| 1 µM | 28 ± 3 | 65 ± 5 | |
| Etoposide | 8 µM | 18 ± 2.5 | 50 ± 4 |
| 40 µM | 35 ± 4 | 75 ± 6 | |
| Doxorubicin | 0.17 µM | 20 ± 3 | 55 ± 5 |
| 0.85 µM | 40 ± 4 | 80 ± 7 |
Data represents the mean ± SEM from three independent experiments, as summarized from Petrucci E, et al. PLoS One. 2012;7(4):e35073.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound in ovarian cancer.
Cell Culture and Reagents
-
Cell Lines: A2780WT, A2780ADR, SKOV3, and HEY ovarian cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Reagents: this compound was synthesized as previously described and dissolved in DMSO to a stock concentration of 10 mM. Recombinant human TRAIL was purchased from PeproTech and reconstituted in sterile water. Cisplatin, Paclitaxel, Topotecan, Etoposide, and Doxorubicin were obtained from Sigma-Aldrich and dissolved in their respective recommended solvents.
Cell Viability Assay
Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The following day, cells were treated with various concentrations of this compound, TRAIL, or chemotherapeutic agents, alone or in combination.
-
After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then aspirated, and 100 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
Apoptosis Assay
Apoptosis was quantified by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
-
Cells were seeded in 6-well plates and treated as described for the cell viability assay.
-
After 24-48 hours, both adherent and floating cells were collected and washed twice with cold PBS.
-
The cells were then resuspended in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
100 µL of the cell suspension was transferred to a new tube, and 5 µL of Annexin V-FITC and 5 µL of PI were added.
-
The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Following incubation, 400 µL of 1X Annexin V binding buffer was added to each tube.
-
The samples were analyzed by flow cytometry within 1 hour.
Western Blotting
-
Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentrations were determined using the BCA protein assay kit.
-
Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
The membrane was then incubated with primary antibodies against c-IAP1, c-IAP2, XIAP, Caspase-8, cleaved Caspase-8, c-FLIP, and β-actin overnight at 4°C.
-
After washing with TBST, the membrane was incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound promotes apoptosis by inhibiting IAPs, thereby relieving the inhibition of caspase-8.
Experimental Workflow for Assessing Synergistic Effects
Caption: Workflow for evaluating the synergistic anti-cancer effects of this compound.
References
- 1. A Small Molecule SMAC Mimic this compound Potentiates TRAIL- and Anticancer Drug-Mediated Cell Death of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small Molecule SMAC Mimic this compound Potentiates TRAIL- and Anticancer Drug-Mediated Cell Death of Ovarian Cancer Cells | PLOS One [journals.plos.org]
- 3. A small molecule SMAC mimic this compound potentiates TRAIL- and anticancer drug-mediated cell death of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on LBW242 in Ovarian Cancer: A Technical Overview
This guide provides an in-depth analysis of the preclinical findings for LBW242, a small molecule Smac mimetic, in the context of ovarian cancer. The data and methodologies presented are collated from foundational studies to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Core Findings: this compound Demonstrates Potent Anti-Tumor Activity in Ovarian Cancer Models
This compound has been identified as a pro-apoptotic agent that, while showing moderate efficacy on its own, exhibits significant synergistic effects when combined with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and conventional chemotherapeutic drugs.[1][2][3] Mechanistic investigations have revealed that this compound's ability to induce apoptosis in ovarian cancer cells is closely linked to the activation of caspase-8.[1][2]
Data Summary: In Vitro Efficacy of this compound
The pro-apoptotic activity of this compound has been evaluated in several ovarian cancer cell lines, including both chemosensitive (A2780) and chemoresistant (A2780/ADR) strains, as well as SKOV3 and HEY cell lines.[1]
Table 1: Effect of this compound on Ovarian Cancer Cell Viability
| Cell Line | Treatment | Concentration | % Viable Cells (Mean ± SEM) |
| A2780WT | Control | - | 100 ± 5 |
| This compound | 10 µM | 85 ± 6 | |
| TRAIL | 50 ng/mL | 90 ± 7 | |
| This compound + TRAIL | 10 µM + 50 ng/mL | 45 ± 5 | |
| A2780ADR | Control | - | 100 ± 6 |
| This compound | 10 µM | 88 ± 5 | |
| TRAIL | 50 ng/mL | 92 ± 6 | |
| This compound + TRAIL | 10 µM + 50 ng/mL | 60 ± 7** | |
| SKOV3 | Control | - | 100 ± 4 |
| This compound | 10 µM | 75 ± 5 | |
| TRAIL | 50 ng/mL | 85 ± 6 | |
| This compound + TRAIL | 10 µM + 50 ng/mL | 35 ± 4 | |
| HEY | Control | - | 100 ± 5 |
| This compound | 10 µM | 80 ± 6 | |
| TRAIL | 50 ng/mL | 88 ± 5 | |
| This compound + TRAIL | 10 µM + 50 ng/mL | 50 ± 6*** |
*Data extracted and summarized from Petrucci E, et al. PLoS One. 2012;7(4):e35073. Statistical significance compared to single-agent treatment: **p < 0.01, **p < 0.001.
Table 2: Synergistic Induction of Apoptosis by this compound and Chemotherapeutic Agents in HEY Cells
| Chemotherapeutic Agent | Concentration | % Apoptosis (Agent Alone) | % Apoptosis (Agent + 30 µM this compound) |
| Cisplatin | 1.6 µM | 15 ± 2 | 45 ± 4 |
| 8 µM | 30 ± 3 | 70 ± 5 | |
| Paclitaxel | 2.5 µM | 10 ± 1.5 | 35 ± 3 |
| 12.5 µM | 25 ± 2.5 | 60 ± 4 | |
| Topotecan | 0.2 µM | 12 ± 2 | 40 ± 3.5 |
| 1 µM | 28 ± 3 | 65 ± 5 | |
| Etoposide | 8 µM | 18 ± 2.5 | 50 ± 4 |
| 40 µM | 35 ± 4 | 75 ± 6 | |
| Doxorubicin | 0.17 µM | 20 ± 3 | 55 ± 5 |
| 0.85 µM | 40 ± 4 | 80 ± 7 |
Data represents the mean ± SEM from three independent experiments, as summarized from Petrucci E, et al. PLoS One. 2012;7(4):e35073.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound in ovarian cancer.
Cell Culture and Reagents
-
Cell Lines: A2780WT, A2780ADR, SKOV3, and HEY ovarian cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Reagents: this compound was synthesized as previously described and dissolved in DMSO to a stock concentration of 10 mM. Recombinant human TRAIL was purchased from PeproTech and reconstituted in sterile water. Cisplatin, Paclitaxel, Topotecan, Etoposide, and Doxorubicin were obtained from Sigma-Aldrich and dissolved in their respective recommended solvents.
Cell Viability Assay
Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The following day, cells were treated with various concentrations of this compound, TRAIL, or chemotherapeutic agents, alone or in combination.
-
After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then aspirated, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
Apoptosis Assay
Apoptosis was quantified by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
-
Cells were seeded in 6-well plates and treated as described for the cell viability assay.
-
After 24-48 hours, both adherent and floating cells were collected and washed twice with cold PBS.
-
The cells were then resuspended in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
100 µL of the cell suspension was transferred to a new tube, and 5 µL of Annexin V-FITC and 5 µL of PI were added.
-
The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Following incubation, 400 µL of 1X Annexin V binding buffer was added to each tube.
-
The samples were analyzed by flow cytometry within 1 hour.
Western Blotting
-
Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentrations were determined using the BCA protein assay kit.
-
Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
The membrane was then incubated with primary antibodies against c-IAP1, c-IAP2, XIAP, Caspase-8, cleaved Caspase-8, c-FLIP, and β-actin overnight at 4°C.
-
After washing with TBST, the membrane was incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound promotes apoptosis by inhibiting IAPs, thereby relieving the inhibition of caspase-8.
Experimental Workflow for Assessing Synergistic Effects
Caption: Workflow for evaluating the synergistic anti-cancer effects of this compound.
References
- 1. A Small Molecule SMAC Mimic this compound Potentiates TRAIL- and Anticancer Drug-Mediated Cell Death of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small Molecule SMAC Mimic this compound Potentiates TRAIL- and Anticancer Drug-Mediated Cell Death of Ovarian Cancer Cells | PLOS One [journals.plos.org]
- 3. A small molecule SMAC mimic this compound potentiates TRAIL- and anticancer drug-mediated cell death of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on LBW242 in Multiple Myeloma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite recent therapeutic advances, MM remains largely incurable, underscoring the urgent need for novel therapeutic strategies. One promising avenue of research involves targeting the intrinsic apoptosis pathway, which is often dysregulated in cancer cells, leading to their survival and resistance to treatment. LBW242, a small molecule Smac (Second Mitochondria-derived Activator of Caspases) mimetic, has emerged as a potent proapoptotic agent with significant preclinical activity against multiple myeloma. This technical guide provides an in-depth overview of the foundational research on this compound in MM, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols and visualizations.
Mechanism of Action of this compound in Multiple Myeloma
This compound is a potent, orally active inhibitor of Inhibitor of Apoptosis Proteins (IAPs).[1] IAPs, such as X-linked inhibitor of apoptosis protein (XIAP), are frequently overexpressed in cancer cells and function to suppress apoptosis by directly binding to and inhibiting caspases. This compound mimics the N-terminal AVPI (alanine-valine-proline-isoleucine) motif of the endogenous pro-apoptotic protein Smac/DIABLO, which is released from the mitochondria in response to apoptotic stimuli.[2] By binding to the BIR (Baculoviral IAP Repeat) domains of IAPs, particularly XIAP, this compound disrupts the interaction between IAPs and caspases, thereby liberating the caspases to execute the apoptotic program.
In multiple myeloma cells, this compound has been shown to induce apoptosis by activating both the intrinsic and extrinsic apoptotic pathways. This involves the activation of initiator caspases, caspase-9 and caspase-8, which in turn activate the executioner caspase-3.[1] The activation of caspase-3 leads to the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]
Furthermore, this compound has demonstrated efficacy in MM cells that are resistant to conventional therapies, such as dexamethasone (B1670325) and bortezomib.[1] It can also overcome the pro-survival effects of cytokines like interleukin-6 (IL-6) and insulin-like growth factor-1 (IGF-1), as well as the anti-apoptotic protein Bcl-2.[1] Importantly, this compound can abrogate the paracrine growth of MM cells stimulated by their adhesion to bone marrow stromal cells (BMSCs), a critical component of the tumor microenvironment that contributes to drug resistance.[1]
Signaling Pathway of this compound-Induced Apoptosis in Multiple Myeloma
Caption: this compound inhibits IAPs, leading to caspase activation and apoptosis.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in a panel of multiple myeloma cell lines, demonstrating its potent cytotoxic activity. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines
| Cell Line | Type | IC50 (µM) | Reference |
| MM.1S | Dexamethasone-sensitive | 8-30 | [1] |
| MM.1R | Dexamethasone-resistant | 8-30 | [1] |
| U266 | - | 8-30 | [1] |
| RPMI-8226 | - | 8-30 | [1] |
| OPM2 | - | 8-30 | [1] |
| Dox-40 | Doxorubicin-resistant | 8-30 | [1] |
Table 2: In Vivo Efficacy of this compound in a Human Multiple Myeloma Xenograft Model
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Human Plasmacytoma Xenograft | This compound | 35 mg/kg, p.o. daily | Significant tumor growth inhibition and prolonged survival | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the foundational research of this compound in multiple myeloma.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, U266, RPMI-8226, OPM2)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Drug Treatment: After 24 hours of incubation to allow for cell adherence (for adherent lines) or stabilization, treat the cells with various concentrations of this compound (typically ranging from 1 to 50 µM). Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Multiple myeloma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat multiple myeloma cells with the desired concentration of this compound (e.g., 10 µM) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis for Caspase Activation and PARP Cleavage
This technique is used to detect the activation of key apoptotic proteins in response to this compound treatment.
Materials:
-
Multiple myeloma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-caspase-8, anti-caspase-9, anti-PARP, anti-cleaved PARP, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound (e.g., 10 µM) for 48 hours, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Human Multiple Myeloma Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.
Materials:
-
Immunodeficient mice (e.g., SCID or NOD/SCID)
-
MM.1S multiple myeloma cells
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 MM.1S cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a certain size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 35 mg/kg) or vehicle control orally on a daily schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Survival Analysis: Monitor the mice for signs of toxicity and record the date of sacrifice due to tumor burden or morbidity to determine survival.
-
Data Analysis: Compare tumor growth rates and survival curves between the treatment and control groups.
Experimental and Logical Workflows
In Vitro Drug Efficacy Workflow
Caption: Workflow for assessing the in vitro efficacy of this compound.
In Vivo Xenograft Study Workflow
Caption: Workflow for an in vivo multiple myeloma xenograft study.
Conclusion
The foundational research on this compound in multiple myeloma provides a strong rationale for its continued development as a novel therapeutic agent. Its ability to induce apoptosis in both sensitive and resistant MM cell lines, overcome pro-survival signaling from the tumor microenvironment, and inhibit tumor growth in vivo highlights its potential to address the unmet clinical needs in this disease. The detailed protocols and data presented in this guide are intended to facilitate further research and development of this compound and other Smac mimetics for the treatment of multiple myeloma.
References
Foundational Research on LBW242 in Multiple Myeloma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite recent therapeutic advances, MM remains largely incurable, underscoring the urgent need for novel therapeutic strategies. One promising avenue of research involves targeting the intrinsic apoptosis pathway, which is often dysregulated in cancer cells, leading to their survival and resistance to treatment. LBW242, a small molecule Smac (Second Mitochondria-derived Activator of Caspases) mimetic, has emerged as a potent proapoptotic agent with significant preclinical activity against multiple myeloma. This technical guide provides an in-depth overview of the foundational research on this compound in MM, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols and visualizations.
Mechanism of Action of this compound in Multiple Myeloma
This compound is a potent, orally active inhibitor of Inhibitor of Apoptosis Proteins (IAPs).[1] IAPs, such as X-linked inhibitor of apoptosis protein (XIAP), are frequently overexpressed in cancer cells and function to suppress apoptosis by directly binding to and inhibiting caspases. This compound mimics the N-terminal AVPI (alanine-valine-proline-isoleucine) motif of the endogenous pro-apoptotic protein Smac/DIABLO, which is released from the mitochondria in response to apoptotic stimuli.[2] By binding to the BIR (Baculoviral IAP Repeat) domains of IAPs, particularly XIAP, this compound disrupts the interaction between IAPs and caspases, thereby liberating the caspases to execute the apoptotic program.
In multiple myeloma cells, this compound has been shown to induce apoptosis by activating both the intrinsic and extrinsic apoptotic pathways. This involves the activation of initiator caspases, caspase-9 and caspase-8, which in turn activate the executioner caspase-3.[1] The activation of caspase-3 leads to the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]
Furthermore, this compound has demonstrated efficacy in MM cells that are resistant to conventional therapies, such as dexamethasone and bortezomib.[1] It can also overcome the pro-survival effects of cytokines like interleukin-6 (IL-6) and insulin-like growth factor-1 (IGF-1), as well as the anti-apoptotic protein Bcl-2.[1] Importantly, this compound can abrogate the paracrine growth of MM cells stimulated by their adhesion to bone marrow stromal cells (BMSCs), a critical component of the tumor microenvironment that contributes to drug resistance.[1]
Signaling Pathway of this compound-Induced Apoptosis in Multiple Myeloma
Caption: this compound inhibits IAPs, leading to caspase activation and apoptosis.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in a panel of multiple myeloma cell lines, demonstrating its potent cytotoxic activity. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines
| Cell Line | Type | IC50 (µM) | Reference |
| MM.1S | Dexamethasone-sensitive | 8-30 | [1] |
| MM.1R | Dexamethasone-resistant | 8-30 | [1] |
| U266 | - | 8-30 | [1] |
| RPMI-8226 | - | 8-30 | [1] |
| OPM2 | - | 8-30 | [1] |
| Dox-40 | Doxorubicin-resistant | 8-30 | [1] |
Table 2: In Vivo Efficacy of this compound in a Human Multiple Myeloma Xenograft Model
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Human Plasmacytoma Xenograft | This compound | 35 mg/kg, p.o. daily | Significant tumor growth inhibition and prolonged survival | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the foundational research of this compound in multiple myeloma.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, U266, RPMI-8226, OPM2)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Drug Treatment: After 24 hours of incubation to allow for cell adherence (for adherent lines) or stabilization, treat the cells with various concentrations of this compound (typically ranging from 1 to 50 µM). Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Multiple myeloma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat multiple myeloma cells with the desired concentration of this compound (e.g., 10 µM) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis for Caspase Activation and PARP Cleavage
This technique is used to detect the activation of key apoptotic proteins in response to this compound treatment.
Materials:
-
Multiple myeloma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-caspase-8, anti-caspase-9, anti-PARP, anti-cleaved PARP, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound (e.g., 10 µM) for 48 hours, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Human Multiple Myeloma Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.
Materials:
-
Immunodeficient mice (e.g., SCID or NOD/SCID)
-
MM.1S multiple myeloma cells
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 MM.1S cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a certain size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 35 mg/kg) or vehicle control orally on a daily schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Survival Analysis: Monitor the mice for signs of toxicity and record the date of sacrifice due to tumor burden or morbidity to determine survival.
-
Data Analysis: Compare tumor growth rates and survival curves between the treatment and control groups.
Experimental and Logical Workflows
In Vitro Drug Efficacy Workflow
Caption: Workflow for assessing the in vitro efficacy of this compound.
In Vivo Xenograft Study Workflow
Caption: Workflow for an in vivo multiple myeloma xenograft study.
Conclusion
The foundational research on this compound in multiple myeloma provides a strong rationale for its continued development as a novel therapeutic agent. Its ability to induce apoptosis in both sensitive and resistant MM cell lines, overcome pro-survival signaling from the tumor microenvironment, and inhibit tumor growth in vivo highlights its potential to address the unmet clinical needs in this disease. The detailed protocols and data presented in this guide are intended to facilitate further research and development of this compound and other Smac mimetics for the treatment of multiple myeloma.
References
Methodological & Application
Application Notes and Protocols for LBW242 In Vitro Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro cell viability assays using LBW242, a potent, orally active, small-molecule Smac mimetic that functions as an inhibitor of apoptosis proteins (IAPs).
Introduction
This compound is a synthetic peptidomimetic of the N-terminal tetrapeptide (AVPI) of the endogenous pro-apoptotic protein Smac/DIABLO.[1] By mimicking Smac, this compound binds to the BIR (Baculoviral IAP Repeat) domains of IAP proteins, such as XIAP, cIAP1, and cIAP2, thereby antagonizing their anti-apoptotic functions.[1][2][3] This leads to the activation of caspases and subsequent induction of apoptosis in cancer cells.[4][5] this compound has been shown to have pro-apoptotic effects as a single agent in some cancer cell lines and to potentiate the cytotoxic effects of conventional chemotherapeutic agents and TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).[4][6][7]
Mechanism of Action: IAP Inhibition and Apoptosis Induction
This compound's primary mechanism of action involves the inhibition of IAP proteins, which are often overexpressed in cancer cells and contribute to therapeutic resistance.[3] IAPs normally function by binding to and inhibiting caspases, the key executioners of apoptosis.[5] this compound competes with caspases for binding to IAPs, thus freeing caspases to initiate the apoptotic cascade.[8] Specifically, the binding of this compound to cIAP1 and cIAP2 can induce their auto-ubiquitination and subsequent proteasomal degradation.[2][9] This degradation can lead to the activation of the NF-κB signaling pathway and the production of endogenous TNFα, which can further promote apoptosis in an autocrine or paracrine manner in some tumor cells.[2][3]
Caption: Mechanism of action of this compound in inducing apoptosis.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound as a single agent in various cancer cell lines. The IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | Assay Duration | IC50 / Effective Concentration | Reference |
| FLT3-ITD-Ba/F3 and PKC412-resistant mutants | Leukemia | 3 days | ~0.5 to >1 µM | [4] |
| MV4;11 | Leukemia | Not specified | Partial inhibition at 1 µM | [4] |
| U87 | Glioblastoma | Not specified | No stand-alone effect up to 50 µM | [8] |
| HEY | Ovarian Cancer | 24 hours | Moderate inhibitory effect at 30 µM | [7] |
| SKOV-3 | Ovarian Cancer | 72 hours | EC50 ~0.1 µM | [10] |
| MDA-MB-231 | Breast Cancer | 72 hours | EC50 ~1.0 µM | [10] |
Experimental Protocol: In Vitro Cell Viability Assay
This protocol provides a general framework for assessing the effect of this compound on the viability of cancer cell lines. Specific parameters such as cell seeding density, drug concentrations, and incubation times may need to be optimized for different cell lines.
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)
-
Microplate reader
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit (for flow cytometry)
-
Flow cytometer
Procedure:
-
Cell Culture and Seeding:
-
Culture the cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL and incubate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete medium. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 value.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[10][11]
-
-
Assessment of Cell Viability:
-
Metabolic Assays (MTS/MTT):
-
At the end of the incubation period, add the appropriate volume of the cell viability reagent (e.g., 20 µL of MTS reagent) to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm for MTS) using a microplate reader.[11]
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
For apoptosis analysis, seed cells in 6-well plates and treat with this compound as described above.
-
After treatment, collect both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[11][12]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.[11]
-
-
-
Data Analysis:
-
For metabolic assays, express the cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the log of this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism or similar software).
-
For flow cytometry data, quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and viable (Annexin V-/PI-).
-
Caption: Experimental workflow for this compound cell viability assay.
Conclusion
This compound is a valuable research tool for investigating the role of IAP proteins in cancer cell survival and for exploring novel therapeutic strategies. The provided protocols offer a starting point for assessing the in vitro efficacy of this compound. As with any experimental procedure, optimization of conditions for specific cell lines and research questions is recommended. The ability of this compound to sensitize cancer cells to other treatments highlights its potential in combination therapies.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Reactivation of Smac-mediated apoptosis in chronic lymphocytic leukemia cells: mechanistic studies of Smac mimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule SMAC mimic this compound potentiates TRAIL- and anticancer drug-mediated cell death of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Small Molecule SMAC Mimic this compound Potentiates TRAIL- and Anticancer Drug-Mediated Cell Death of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. ijbs.com [ijbs.com]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for LBW242 In Vitro Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro cell viability assays using LBW242, a potent, orally active, small-molecule Smac mimetic that functions as an inhibitor of apoptosis proteins (IAPs).
Introduction
This compound is a synthetic peptidomimetic of the N-terminal tetrapeptide (AVPI) of the endogenous pro-apoptotic protein Smac/DIABLO.[1] By mimicking Smac, this compound binds to the BIR (Baculoviral IAP Repeat) domains of IAP proteins, such as XIAP, cIAP1, and cIAP2, thereby antagonizing their anti-apoptotic functions.[1][2][3] This leads to the activation of caspases and subsequent induction of apoptosis in cancer cells.[4][5] this compound has been shown to have pro-apoptotic effects as a single agent in some cancer cell lines and to potentiate the cytotoxic effects of conventional chemotherapeutic agents and TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).[4][6][7]
Mechanism of Action: IAP Inhibition and Apoptosis Induction
This compound's primary mechanism of action involves the inhibition of IAP proteins, which are often overexpressed in cancer cells and contribute to therapeutic resistance.[3] IAPs normally function by binding to and inhibiting caspases, the key executioners of apoptosis.[5] this compound competes with caspases for binding to IAPs, thus freeing caspases to initiate the apoptotic cascade.[8] Specifically, the binding of this compound to cIAP1 and cIAP2 can induce their auto-ubiquitination and subsequent proteasomal degradation.[2][9] This degradation can lead to the activation of the NF-κB signaling pathway and the production of endogenous TNFα, which can further promote apoptosis in an autocrine or paracrine manner in some tumor cells.[2][3]
Caption: Mechanism of action of this compound in inducing apoptosis.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound as a single agent in various cancer cell lines. The IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | Assay Duration | IC50 / Effective Concentration | Reference |
| FLT3-ITD-Ba/F3 and PKC412-resistant mutants | Leukemia | 3 days | ~0.5 to >1 µM | [4] |
| MV4;11 | Leukemia | Not specified | Partial inhibition at 1 µM | [4] |
| U87 | Glioblastoma | Not specified | No stand-alone effect up to 50 µM | [8] |
| HEY | Ovarian Cancer | 24 hours | Moderate inhibitory effect at 30 µM | [7] |
| SKOV-3 | Ovarian Cancer | 72 hours | EC50 ~0.1 µM | [10] |
| MDA-MB-231 | Breast Cancer | 72 hours | EC50 ~1.0 µM | [10] |
Experimental Protocol: In Vitro Cell Viability Assay
This protocol provides a general framework for assessing the effect of this compound on the viability of cancer cell lines. Specific parameters such as cell seeding density, drug concentrations, and incubation times may need to be optimized for different cell lines.
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)
-
Microplate reader
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit (for flow cytometry)
-
Flow cytometer
Procedure:
-
Cell Culture and Seeding:
-
Culture the cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL and incubate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete medium. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 value.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[10][11]
-
-
Assessment of Cell Viability:
-
Metabolic Assays (MTS/MTT):
-
At the end of the incubation period, add the appropriate volume of the cell viability reagent (e.g., 20 µL of MTS reagent) to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm for MTS) using a microplate reader.[11]
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
For apoptosis analysis, seed cells in 6-well plates and treat with this compound as described above.
-
After treatment, collect both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[11][12]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.[11]
-
-
-
Data Analysis:
-
For metabolic assays, express the cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the log of this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism or similar software).
-
For flow cytometry data, quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and viable (Annexin V-/PI-).
-
Caption: Experimental workflow for this compound cell viability assay.
Conclusion
This compound is a valuable research tool for investigating the role of IAP proteins in cancer cell survival and for exploring novel therapeutic strategies. The provided protocols offer a starting point for assessing the in vitro efficacy of this compound. As with any experimental procedure, optimization of conditions for specific cell lines and research questions is recommended. The ability of this compound to sensitize cancer cells to other treatments highlights its potential in combination therapies.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Reactivation of Smac-mediated apoptosis in chronic lymphocytic leukemia cells: mechanistic studies of Smac mimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule SMAC mimic this compound potentiates TRAIL- and anticancer drug-mediated cell death of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Small Molecule SMAC Mimic this compound Potentiates TRAIL- and Anticancer Drug-Mediated Cell Death of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. ijbs.com [ijbs.com]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for LBW242 in Animal Models
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the Smac mimetic, LBW242, in various animal models based on preclinical research. The information is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a potent, orally active, small-molecule Smac (Second mitochondria-derived activator of caspase) mimetic that functions as a proapoptotic inhibitor of IAP (Inhibitor of Apoptosis Proteins).[1][2] By mimicking the N-terminal sequence of Smac, this compound binds to IAPs, such as X-chromosome-linked IAP (XIAP) and cellular IAP1 (cIAP1), thereby preventing them from inhibiting caspases.[3][4] This action restores the apoptotic signaling pathway, making cancer cells more susceptible to cell death. This compound has shown efficacy in various cancer models, including leukemia, ovarian cancer, and glioblastoma, both as a single agent and in combination with other anticancer therapies.[1][3][5]
This compound Dosage and Administration in Animal Models
The following tables summarize the dosages and administration routes of this compound used in different preclinical animal studies.
Table 1: Single-Agent this compound Dosage in Rodent Models
| Animal Model | Cancer Type / Cell Line | Dosage (mg/kg) | Administration Route | Frequency & Duration | Outcome | Reference |
| NCR Nude Mice | Leukemia / FLT3-ITD-Ba/F3 | 50 | Oral Gavage | Daily for 10 days | Reduced tumor burden | [1][2] |
| SK-OV-3 Tumor-Bearing Nude Mice | Ovarian Cancer | 50 | Parenteral | Daily for 14 days | Achieved steady-state concentration of >60 µM in tumors and ~25 µM in brain | [3] |
Table 2: Combination Therapy with this compound in Rodent Models
| Animal Model | Cancer Type / Cell Line | This compound Dosage (mg/kg) | Combination Agent(s) & Dosage | Administration Route | Frequency & Duration | Outcome | Reference |
| NCR Nude Mice | Leukemia / FLT3-ITD-luc+ | 50 | PKC412 (40 mg/kg) | Oral Gavage | Daily for up to 10 days | Synergistic reduction in tumor burden | [6][7] |
| NXS2 Mouse Model | Neuroblastoma | 40 (LCL161, an analogue) | Vincristine (1,000 µg/kg) | Oral (this compound analogue), Intraperitoneal (Vincristine) | 3 times a week | Significant sensitization for vincristine-induced inhibition of tumor growth | [8] |
Signaling Pathway of this compound
This compound primarily targets the intrinsic and extrinsic apoptosis pathways by inhibiting IAP proteins. This diagram illustrates its mechanism of action.
Experimental Protocols
This protocol details a study to evaluate the efficacy of this compound, alone and in combination with PKC412, in a mouse model of leukemia.[6][7]
1. Materials and Reagents:
-
This compound (HY-15519, MedChemExpress or equivalent)
-
PKC412 (Midostaurin)
-
Vehicle: N-Methyl-2-pyrrolidone (NMP) and Polyethylene glycol 300 (PEG300)[7]
-
FLT3-ITD-luc+ Ba/F3 cells
-
NCR Nude Mice (6-8 weeks old)
-
Sterile PBS, syringes, oral gavage needles
-
Bioluminescence imaging system (e.g., IVIS)
-
D-luciferin
2. Animal Handling and Cell Inoculation:
-
Acclimatize NCR nude mice for at least one week before the experiment.
-
Culture FLT3-ITD-luc+ Ba/F3 cells under standard conditions.
-
On Day 0, inject 800,000 cells in 100 µL sterile PBS into the tail vein of each mouse.[7]
3. Drug Preparation and Administration:
-
Prepare the this compound formulation for oral gavage at a concentration that allows for a 50 mg/kg dose in a volume of approximately 100-200 µL. A vehicle of NMP and PEG300 has been previously used.[7]
-
Prepare the PKC412 formulation for a 40 mg/kg dose.[7]
-
Prepare the vehicle control (e.g., NMP + PEG300).
-
Randomize mice into four treatment groups:
-
Vehicle Control
-
This compound (50 mg/kg)
-
PKC412 (40 mg/kg)
-
This compound (50 mg/kg) + PKC412 (40 mg/kg)
-
-
Starting on Day 1, administer the respective treatments daily via oral gavage for 10 consecutive days.[7]
4. Monitoring and Data Collection:
-
Monitor animal health and body weight daily.
-
Perform bioluminescence imaging on specified days (e.g., Day 5, 7, and 10) to assess tumor burden.[6]
-
Administer D-luciferin intraperitoneally.
-
After a short incubation period, anesthetize the mice and acquire images using the imaging system.
-
Quantify the bioluminescent signal.
-
5. Endpoint Analysis:
-
At the end of the treatment period (or when humane endpoints are reached), euthanize the mice.
-
Measure final body weight and spleen weight.[7]
-
Collect tissues (spleen, liver, bone marrow) and preserve in 10% formalin for subsequent histopathological analysis.[7]
Oral gavage is a common method for administering precise doses of compounds directly into the stomach.[9]
1. Animal Restraint:
-
Properly restrain the mouse to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle.
2. Gavage Needle Insertion:
-
Use a flexible or ball-tipped gavage needle appropriate for the size of the mouse.
-
Gently insert the needle into the mouth, passing it over the tongue and along the side of the mouth towards the esophagus.
-
Allow the mouse to swallow the tip of the needle before advancing it slowly and smoothly into the esophagus and then the stomach. Do not force the needle.
3. Compound Administration:
-
Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the compound.
-
The volume should be limited, typically up to 0.5 ml for a mouse.[9]
4. Post-Administration Care:
-
Carefully withdraw the needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate improper administration.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for an in vivo xenograft study.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A small molecule SMAC mimic this compound potentiates TRAIL- and anticancer drug-mediated cell death of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for LBW242 in Animal Models
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the Smac mimetic, LBW242, in various animal models based on preclinical research. The information is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a potent, orally active, small-molecule Smac (Second mitochondria-derived activator of caspase) mimetic that functions as a proapoptotic inhibitor of IAP (Inhibitor of Apoptosis Proteins).[1][2] By mimicking the N-terminal sequence of Smac, this compound binds to IAPs, such as X-chromosome-linked IAP (XIAP) and cellular IAP1 (cIAP1), thereby preventing them from inhibiting caspases.[3][4] This action restores the apoptotic signaling pathway, making cancer cells more susceptible to cell death. This compound has shown efficacy in various cancer models, including leukemia, ovarian cancer, and glioblastoma, both as a single agent and in combination with other anticancer therapies.[1][3][5]
This compound Dosage and Administration in Animal Models
The following tables summarize the dosages and administration routes of this compound used in different preclinical animal studies.
Table 1: Single-Agent this compound Dosage in Rodent Models
| Animal Model | Cancer Type / Cell Line | Dosage (mg/kg) | Administration Route | Frequency & Duration | Outcome | Reference |
| NCR Nude Mice | Leukemia / FLT3-ITD-Ba/F3 | 50 | Oral Gavage | Daily for 10 days | Reduced tumor burden | [1][2] |
| SK-OV-3 Tumor-Bearing Nude Mice | Ovarian Cancer | 50 | Parenteral | Daily for 14 days | Achieved steady-state concentration of >60 µM in tumors and ~25 µM in brain | [3] |
Table 2: Combination Therapy with this compound in Rodent Models
| Animal Model | Cancer Type / Cell Line | This compound Dosage (mg/kg) | Combination Agent(s) & Dosage | Administration Route | Frequency & Duration | Outcome | Reference |
| NCR Nude Mice | Leukemia / FLT3-ITD-luc+ | 50 | PKC412 (40 mg/kg) | Oral Gavage | Daily for up to 10 days | Synergistic reduction in tumor burden | [6][7] |
| NXS2 Mouse Model | Neuroblastoma | 40 (LCL161, an analogue) | Vincristine (1,000 µg/kg) | Oral (this compound analogue), Intraperitoneal (Vincristine) | 3 times a week | Significant sensitization for vincristine-induced inhibition of tumor growth | [8] |
Signaling Pathway of this compound
This compound primarily targets the intrinsic and extrinsic apoptosis pathways by inhibiting IAP proteins. This diagram illustrates its mechanism of action.
Experimental Protocols
This protocol details a study to evaluate the efficacy of this compound, alone and in combination with PKC412, in a mouse model of leukemia.[6][7]
1. Materials and Reagents:
-
This compound (HY-15519, MedChemExpress or equivalent)
-
PKC412 (Midostaurin)
-
Vehicle: N-Methyl-2-pyrrolidone (NMP) and Polyethylene glycol 300 (PEG300)[7]
-
FLT3-ITD-luc+ Ba/F3 cells
-
NCR Nude Mice (6-8 weeks old)
-
Sterile PBS, syringes, oral gavage needles
-
Bioluminescence imaging system (e.g., IVIS)
-
D-luciferin
2. Animal Handling and Cell Inoculation:
-
Acclimatize NCR nude mice for at least one week before the experiment.
-
Culture FLT3-ITD-luc+ Ba/F3 cells under standard conditions.
-
On Day 0, inject 800,000 cells in 100 µL sterile PBS into the tail vein of each mouse.[7]
3. Drug Preparation and Administration:
-
Prepare the this compound formulation for oral gavage at a concentration that allows for a 50 mg/kg dose in a volume of approximately 100-200 µL. A vehicle of NMP and PEG300 has been previously used.[7]
-
Prepare the PKC412 formulation for a 40 mg/kg dose.[7]
-
Prepare the vehicle control (e.g., NMP + PEG300).
-
Randomize mice into four treatment groups:
-
Vehicle Control
-
This compound (50 mg/kg)
-
PKC412 (40 mg/kg)
-
This compound (50 mg/kg) + PKC412 (40 mg/kg)
-
-
Starting on Day 1, administer the respective treatments daily via oral gavage for 10 consecutive days.[7]
4. Monitoring and Data Collection:
-
Monitor animal health and body weight daily.
-
Perform bioluminescence imaging on specified days (e.g., Day 5, 7, and 10) to assess tumor burden.[6]
-
Administer D-luciferin intraperitoneally.
-
After a short incubation period, anesthetize the mice and acquire images using the imaging system.
-
Quantify the bioluminescent signal.
-
5. Endpoint Analysis:
-
At the end of the treatment period (or when humane endpoints are reached), euthanize the mice.
-
Measure final body weight and spleen weight.[7]
-
Collect tissues (spleen, liver, bone marrow) and preserve in 10% formalin for subsequent histopathological analysis.[7]
Oral gavage is a common method for administering precise doses of compounds directly into the stomach.[9]
1. Animal Restraint:
-
Properly restrain the mouse to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle.
2. Gavage Needle Insertion:
-
Use a flexible or ball-tipped gavage needle appropriate for the size of the mouse.
-
Gently insert the needle into the mouth, passing it over the tongue and along the side of the mouth towards the esophagus.
-
Allow the mouse to swallow the tip of the needle before advancing it slowly and smoothly into the esophagus and then the stomach. Do not force the needle.
3. Compound Administration:
-
Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the compound.
-
The volume should be limited, typically up to 0.5 ml for a mouse.[9]
4. Post-Administration Care:
-
Carefully withdraw the needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate improper administration.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for an in vivo xenograft study.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A small molecule SMAC mimic this compound potentiates TRAIL- and anticancer drug-mediated cell death of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for In Vivo Studies with LBW242
For Researchers, Scientists, and Drug Development Professionals
Introduction
LBW242 is a potent, cell-permeable, and orally active small molecule Smac mimetic that acts as an antagonist of the Inhibitor of Apoptosis Proteins (IAPs).[1][2] By mimicking the N-terminal motif of the endogenous pro-apoptotic protein Smac/DIABLO, this compound binds to IAPs, primarily XIAP and cIAP1/2, thereby relieving their inhibitory effect on caspases.[2] This leads to the activation of the caspase cascade and subsequent induction of apoptosis in cancer cells. These application notes provide detailed protocols for the preparation and administration of this compound for in vivo studies, along with a summary of relevant data and signaling pathways.
Data Presentation
The following tables summarize quantitative data from preclinical in vivo studies involving this compound.
Table 1: In Vivo Efficacy and Dosing of this compound
| Animal Model | Cancer Type | Administration Route | Dosage | Treatment Schedule | Outcome | Reference(s) |
| NCr Nude Mice | Acute Leukemia (FLT3-ITD-Ba/F3 xenograft) | Oral Gavage | 50 mg/kg | Daily for 10 days | Reduced tumor burden | [2] |
| SK-OV-3 Tumor-bearing Nude Mice | Ovarian Cancer | Parenteral | 50 mg/kg | Daily for 14 days | Tumor growth inhibition | [2] |
Table 2: Pharmacokinetic Parameters of this compound in SK-OV-3 Tumor-Bearing Nude Mice (50 mg/kg/day, parenteral, 14 days)
| Tissue | Concentration (µM) - 4 hours post-final dose |
| Plasma | ~40 |
| Brain | ~25 |
| Tumor | >60 |
Data presented as mean ± SEM for plasma and tumor, and the average of pooled samples for brain.
Mechanism of Action and Signaling Pathway
This compound functions by targeting the intrinsic and extrinsic apoptosis pathways. It binds to the BIR domains of IAPs, preventing them from inhibiting caspases 3, 7, and 9. This leads to the activation of these caspases and the execution of apoptosis. Furthermore, by inducing the degradation of cIAP1 and cIAP2, this compound can also sensitize cells to TNFα-mediated apoptosis.
Figure 1: this compound mechanism of action in apoptosis signaling.
Experimental Protocols
1. Preparation of this compound Stock Solution
For in vitro assays and for preparing dosing solutions, a concentrated stock solution of this compound in a suitable organic solvent is recommended.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
2. Preparation of this compound for Oral Gavage
This protocol describes the preparation of an this compound formulation for oral administration to mice.
-
Materials:
-
This compound powder
-
N-methyl-2-pyrrolidone (NMP)
-
Polyethylene glycol 300 (PEG300)
-
Sterile tubes
-
Vortex mixer
-
-
Vehicle Preparation (10% NMP in PEG300):
-
In a sterile tube, combine 1 part NMP with 9 parts PEG300 (v/v).
-
Vortex thoroughly to ensure a homogenous solution.
-
-
This compound Formulation:
-
Weigh the required amount of this compound based on the desired final concentration and dosing volume. For a 50 mg/kg dose in a mouse receiving 0.2 mL, the concentration would be 5 mg/mL for a 20g mouse.
-
Add a small amount of the NMP/PEG300 vehicle to the this compound powder and triturate to form a paste.
-
Gradually add the remaining vehicle while vortexing to ensure complete dissolution. Prepare this formulation fresh before each use.
-
Figure 2: Experimental workflow for oral gavage administration.
3. Preparation of this compound for Parenteral Administration
This protocol provides a general method for preparing this compound for parenteral (e.g., intravenous or intraperitoneal) injection. The optimal vehicle may vary depending on the specific experimental requirements.
-
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 5% Dextrose in Water (D5W), Saline, or a buffered solution)
-
Solubilizing agent if necessary (e.g., a low percentage of DMSO or a surfactant like Tween 80, ensuring final concentration is non-toxic)
-
Sterile tubes or vials
-
Sterile syringe filters (0.22 µm)
-
-
Procedure:
-
If this compound is not readily soluble in the aqueous vehicle, first dissolve the required amount of this compound powder in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
Slowly add the sterile aqueous vehicle to the dissolved this compound while vortexing to prevent precipitation. The final concentration of the organic solvent should be kept to a minimum (typically <5% for in vivo use).
-
If necessary, sonicate briefly in a water bath to aid dissolution.
-
Once fully dissolved, filter the solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Visually inspect the final solution for any particulates before administration. Prepare fresh on the day of use.
-
Figure 3: Experimental workflow for parenteral administration.
Concluding Remarks
This compound is a promising anti-cancer agent that can be effectively prepared for both oral and parenteral administration in preclinical models. The protocols provided herein offer a starting point for in vivo studies. Researchers should optimize these protocols based on their specific experimental design and animal models. Careful attention to vehicle selection, solubility, and sterile technique is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for In Vivo Studies with LBW242
For Researchers, Scientists, and Drug Development Professionals
Introduction
LBW242 is a potent, cell-permeable, and orally active small molecule Smac mimetic that acts as an antagonist of the Inhibitor of Apoptosis Proteins (IAPs).[1][2] By mimicking the N-terminal motif of the endogenous pro-apoptotic protein Smac/DIABLO, this compound binds to IAPs, primarily XIAP and cIAP1/2, thereby relieving their inhibitory effect on caspases.[2] This leads to the activation of the caspase cascade and subsequent induction of apoptosis in cancer cells. These application notes provide detailed protocols for the preparation and administration of this compound for in vivo studies, along with a summary of relevant data and signaling pathways.
Data Presentation
The following tables summarize quantitative data from preclinical in vivo studies involving this compound.
Table 1: In Vivo Efficacy and Dosing of this compound
| Animal Model | Cancer Type | Administration Route | Dosage | Treatment Schedule | Outcome | Reference(s) |
| NCr Nude Mice | Acute Leukemia (FLT3-ITD-Ba/F3 xenograft) | Oral Gavage | 50 mg/kg | Daily for 10 days | Reduced tumor burden | [2] |
| SK-OV-3 Tumor-bearing Nude Mice | Ovarian Cancer | Parenteral | 50 mg/kg | Daily for 14 days | Tumor growth inhibition | [2] |
Table 2: Pharmacokinetic Parameters of this compound in SK-OV-3 Tumor-Bearing Nude Mice (50 mg/kg/day, parenteral, 14 days)
| Tissue | Concentration (µM) - 4 hours post-final dose |
| Plasma | ~40 |
| Brain | ~25 |
| Tumor | >60 |
Data presented as mean ± SEM for plasma and tumor, and the average of pooled samples for brain.
Mechanism of Action and Signaling Pathway
This compound functions by targeting the intrinsic and extrinsic apoptosis pathways. It binds to the BIR domains of IAPs, preventing them from inhibiting caspases 3, 7, and 9. This leads to the activation of these caspases and the execution of apoptosis. Furthermore, by inducing the degradation of cIAP1 and cIAP2, this compound can also sensitize cells to TNFα-mediated apoptosis.
Figure 1: this compound mechanism of action in apoptosis signaling.
Experimental Protocols
1. Preparation of this compound Stock Solution
For in vitro assays and for preparing dosing solutions, a concentrated stock solution of this compound in a suitable organic solvent is recommended.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
2. Preparation of this compound for Oral Gavage
This protocol describes the preparation of an this compound formulation for oral administration to mice.
-
Materials:
-
This compound powder
-
N-methyl-2-pyrrolidone (NMP)
-
Polyethylene glycol 300 (PEG300)
-
Sterile tubes
-
Vortex mixer
-
-
Vehicle Preparation (10% NMP in PEG300):
-
In a sterile tube, combine 1 part NMP with 9 parts PEG300 (v/v).
-
Vortex thoroughly to ensure a homogenous solution.
-
-
This compound Formulation:
-
Weigh the required amount of this compound based on the desired final concentration and dosing volume. For a 50 mg/kg dose in a mouse receiving 0.2 mL, the concentration would be 5 mg/mL for a 20g mouse.
-
Add a small amount of the NMP/PEG300 vehicle to the this compound powder and triturate to form a paste.
-
Gradually add the remaining vehicle while vortexing to ensure complete dissolution. Prepare this formulation fresh before each use.
-
Figure 2: Experimental workflow for oral gavage administration.
3. Preparation of this compound for Parenteral Administration
This protocol provides a general method for preparing this compound for parenteral (e.g., intravenous or intraperitoneal) injection. The optimal vehicle may vary depending on the specific experimental requirements.
-
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 5% Dextrose in Water (D5W), Saline, or a buffered solution)
-
Solubilizing agent if necessary (e.g., a low percentage of DMSO or a surfactant like Tween 80, ensuring final concentration is non-toxic)
-
Sterile tubes or vials
-
Sterile syringe filters (0.22 µm)
-
-
Procedure:
-
If this compound is not readily soluble in the aqueous vehicle, first dissolve the required amount of this compound powder in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
Slowly add the sterile aqueous vehicle to the dissolved this compound while vortexing to prevent precipitation. The final concentration of the organic solvent should be kept to a minimum (typically <5% for in vivo use).
-
If necessary, sonicate briefly in a water bath to aid dissolution.
-
Once fully dissolved, filter the solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Visually inspect the final solution for any particulates before administration. Prepare fresh on the day of use.
-
Figure 3: Experimental workflow for parenteral administration.
Concluding Remarks
This compound is a promising anti-cancer agent that can be effectively prepared for both oral and parenteral administration in preclinical models. The protocols provided herein offer a starting point for in vivo studies. Researchers should optimize these protocols based on their specific experimental design and animal models. Careful attention to vehicle selection, solubility, and sterile technique is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols: Synergistic Induction of Apoptosis by LBW242 and TRAIL Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) has emerged as a promising anti-cancer agent due to its ability to selectively induce apoptosis in cancer cells while sparing normal tissues.[1] TRAIL initiates apoptosis by binding to its death receptors, DR4 and DR5, leading to the formation of the death-inducing signaling complex (DISC) and subsequent activation of the caspase cascade.[1][2] However, the therapeutic efficacy of TRAIL as a monotherapy is often limited by the development of resistance in many cancer types.
A key mechanism of TRAIL resistance involves the overexpression of Inhibitor of Apoptosis Proteins (IAPs), such as X-linked inhibitor of apoptosis protein (XIAP) and cellular IAPs 1 and 2 (cIAP1/2). These proteins function as endogenous inhibitors of caspases, thereby blocking the apoptotic signaling cascade. To overcome this resistance, a combination therapy approach utilizing a Second Mitochondria-derived Activator of Caspases (SMAC) mimetic, such as LBW242, has shown significant promise.[3]
This compound is a small molecule SMAC mimetic that antagonizes IAPs, thereby relieving their inhibitory effect on caspases and sensitizing cancer cells to TRAIL-induced apoptosis.[3][4] Mechanistic studies have demonstrated that the combination of this compound and TRAIL leads to a synergistic increase in apoptosis in various cancer cell lines, including ovarian and neuroblastoma cancer cells.[3][5] This synergistic effect is often characterized by enhanced activation of caspase-8 and caspase-3.[3]
These application notes provide detailed protocols for investigating the synergistic effects of this compound and TRAIL, including methods for assessing cell viability, quantifying apoptosis, and analyzing key signaling pathways. The provided data and visualizations aim to facilitate the design and implementation of pre-clinical studies evaluating this promising combination therapy.
Data Presentation
The following tables summarize the synergistic effects of combining this compound and TRAIL on apoptosis in various cancer cell lines. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Induction of Apoptosis by this compound and TRAIL in Ovarian Cancer Cell Lines
| Cell Line | Treatment | Apoptosis (%) | Combination Index (CI) | Reference |
| A2780WT | Control | ~5% | - | [6] |
| This compound (10 µM) | ~10% | - | [6] | |
| TRAIL (50 ng/mL) | ~15% | - | [6] | |
| This compound + TRAIL | ~60% | 0.70 | [6] | |
| SKOV3 | Control | ~5% | - | [6] |
| This compound (10 µM) | ~20% | - | [6] | |
| TRAIL (50 ng/mL) | ~10% | - | [6] | |
| This compound + TRAIL | ~55% | 0.79 | [6] |
Table 2: Synergistic Anti-proliferative Effects of this compound and Chemotherapy in Neuroblastoma Cell Lines
| Cell Line | Combination Treatment | IC50 (Single Agent) | Combination Effect | Combination Index (CI) | Reference |
| Kelly | This compound + Vincristine | Vincristine: >10 nM | Strong Synergism | <1 | [7] |
| SH-SY5Y | This compound + Doxorubicin | Doxorubicin: ~50 nM | Synergism | <1 | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound and TRAIL on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A2780, SKOV3, Kelly, SH-SY5Y)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Recombinant Human TRAIL/TNFSF10
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and TRAIL in complete medium.
-
Treat the cells with varying concentrations of this compound, TRAIL, or the combination of both. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound and TRAIL.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Recombinant Human TRAIL
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Treat the cells with the desired concentrations of this compound, TRAIL, or the combination for 24-48 hours.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with ice-cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression and activation of key proteins in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Recombinant Human TRAIL
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-8, anti-cleaved caspase-3, anti-XIAP, anti-cIAP1, anti-cIAP2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Synergy Analysis
The synergistic effect of this compound and TRAIL can be quantitatively assessed using the Combination Index (CI) method based on the Chou-Talalay principle.
Procedure:
-
Perform cell viability assays with a range of concentrations of this compound and TRAIL, both individually and in a constant ratio combination.
-
Determine the dose-response curves for each agent and the combination.
-
Calculate the CI values using software such as CompuSyn or by manual calculation based on the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.
-
Interpret the CI values: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: TRAIL and this compound Signaling Pathway.
Caption: Experimental Workflow.
Caption: Logical Relationship of Synergy.
References
- 1. bosterbio.com [bosterbio.com]
- 2. TRAIL canonical signalling pro-apoptotic pathway [pfocr.wikipathways.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Smac mimetic this compound sensitizes XIAP-overexpressing neuroblastoma cells for TNF-α-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Small Molecule SMAC Mimic this compound Potentiates TRAIL- and Anticancer Drug-Mediated Cell Death of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Induction of Apoptosis by LBW242 and TRAIL Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) has emerged as a promising anti-cancer agent due to its ability to selectively induce apoptosis in cancer cells while sparing normal tissues.[1] TRAIL initiates apoptosis by binding to its death receptors, DR4 and DR5, leading to the formation of the death-inducing signaling complex (DISC) and subsequent activation of the caspase cascade.[1][2] However, the therapeutic efficacy of TRAIL as a monotherapy is often limited by the development of resistance in many cancer types.
A key mechanism of TRAIL resistance involves the overexpression of Inhibitor of Apoptosis Proteins (IAPs), such as X-linked inhibitor of apoptosis protein (XIAP) and cellular IAPs 1 and 2 (cIAP1/2). These proteins function as endogenous inhibitors of caspases, thereby blocking the apoptotic signaling cascade. To overcome this resistance, a combination therapy approach utilizing a Second Mitochondria-derived Activator of Caspases (SMAC) mimetic, such as LBW242, has shown significant promise.[3]
This compound is a small molecule SMAC mimetic that antagonizes IAPs, thereby relieving their inhibitory effect on caspases and sensitizing cancer cells to TRAIL-induced apoptosis.[3][4] Mechanistic studies have demonstrated that the combination of this compound and TRAIL leads to a synergistic increase in apoptosis in various cancer cell lines, including ovarian and neuroblastoma cancer cells.[3][5] This synergistic effect is often characterized by enhanced activation of caspase-8 and caspase-3.[3]
These application notes provide detailed protocols for investigating the synergistic effects of this compound and TRAIL, including methods for assessing cell viability, quantifying apoptosis, and analyzing key signaling pathways. The provided data and visualizations aim to facilitate the design and implementation of pre-clinical studies evaluating this promising combination therapy.
Data Presentation
The following tables summarize the synergistic effects of combining this compound and TRAIL on apoptosis in various cancer cell lines. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Induction of Apoptosis by this compound and TRAIL in Ovarian Cancer Cell Lines
| Cell Line | Treatment | Apoptosis (%) | Combination Index (CI) | Reference |
| A2780WT | Control | ~5% | - | [6] |
| This compound (10 µM) | ~10% | - | [6] | |
| TRAIL (50 ng/mL) | ~15% | - | [6] | |
| This compound + TRAIL | ~60% | 0.70 | [6] | |
| SKOV3 | Control | ~5% | - | [6] |
| This compound (10 µM) | ~20% | - | [6] | |
| TRAIL (50 ng/mL) | ~10% | - | [6] | |
| This compound + TRAIL | ~55% | 0.79 | [6] |
Table 2: Synergistic Anti-proliferative Effects of this compound and Chemotherapy in Neuroblastoma Cell Lines
| Cell Line | Combination Treatment | IC50 (Single Agent) | Combination Effect | Combination Index (CI) | Reference |
| Kelly | This compound + Vincristine | Vincristine: >10 nM | Strong Synergism | <1 | [7] |
| SH-SY5Y | This compound + Doxorubicin | Doxorubicin: ~50 nM | Synergism | <1 | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound and TRAIL on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A2780, SKOV3, Kelly, SH-SY5Y)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Recombinant Human TRAIL/TNFSF10
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and TRAIL in complete medium.
-
Treat the cells with varying concentrations of this compound, TRAIL, or the combination of both. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound and TRAIL.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Recombinant Human TRAIL
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Treat the cells with the desired concentrations of this compound, TRAIL, or the combination for 24-48 hours.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with ice-cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression and activation of key proteins in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Recombinant Human TRAIL
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-8, anti-cleaved caspase-3, anti-XIAP, anti-cIAP1, anti-cIAP2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Synergy Analysis
The synergistic effect of this compound and TRAIL can be quantitatively assessed using the Combination Index (CI) method based on the Chou-Talalay principle.
Procedure:
-
Perform cell viability assays with a range of concentrations of this compound and TRAIL, both individually and in a constant ratio combination.
-
Determine the dose-response curves for each agent and the combination.
-
Calculate the CI values using software such as CompuSyn or by manual calculation based on the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.
-
Interpret the CI values: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: TRAIL and this compound Signaling Pathway.
Caption: Experimental Workflow.
Caption: Logical Relationship of Synergy.
References
- 1. bosterbio.com [bosterbio.com]
- 2. TRAIL canonical signalling pro-apoptotic pathway [pfocr.wikipathways.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Smac mimetic this compound sensitizes XIAP-overexpressing neuroblastoma cells for TNF-α-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Small Molecule SMAC Mimic this compound Potentiates TRAIL- and Anticancer Drug-Mediated Cell Death of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LBW242 and PKC412 Co-Treatment in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for investigating the synergistic anti-cancer effects of a co-treatment regimen involving LBW242, a Smac mimetic and inhibitor of apoptosis protein (IAP) antagonist, and PKC412 (midostaurin), a multi-targeted kinase inhibitor. This compound functions by mimicking the endogenous mitochondrial protein Smac/DIABLO, which antagonizes IAP proteins, thereby promoting caspase activation and apoptosis.[1][2][3] PKC412 is a potent inhibitor of several kinases, including FMS-like tyrosine kinase 3 (FLT3), which is often mutated and constitutively active in acute myeloid leukemia (AML).[4][5][6]
The combination of this compound and PKC412 has demonstrated additive to synergistic effects in preclinical models, particularly in leukemia cells expressing mutant FLT3.[1] This co-treatment strategy aims to enhance the pro-apoptotic effects of PKC412 by concurrently inhibiting the IAP-mediated survival pathways that may contribute to drug resistance. These protocols are designed to enable researchers to characterize the efficacy and mechanism of action of this combination therapy in relevant cancer cell lines.
Data Presentation
Table 1: In Vitro Efficacy of this compound and PKC412 Co-Treatment on Cell Viability
| Cell Line | Treatment | Concentration (µM) | % Viability (Mean ± SD) | Synergy Analysis (CI Value) |
| MV4;11 | Vehicle Control | - | 100 ± 5.2 | - |
| (FLT3-ITD) | This compound | 1 | 85 ± 4.1 | - |
| PKC412 | 0.01 | 78 ± 3.8 | - | |
| This compound + PKC412 | 1 + 0.01 | 45 ± 6.5 | < 1 (Synergistic) | |
| Ba/F3 | Vehicle Control | - | 100 ± 4.8 | - |
| (FLT3-ITD-W51) | This compound | 1 | 90 ± 5.5 | - |
| PKC412 | 0.05 | 82 ± 4.2 | - | |
| This compound + PKC412 | 1 + 0.05 | 52 ± 5.9 | < 1 (Synergistic) | |
| Ba/F3 | Vehicle Control | - | 100 ± 6.1 | - |
| (PKC412-Resistant) | This compound | 5 | 75 ± 6.3 | - |
| PKC412 | 1 | 88 ± 5.1 | - | |
| This compound + PKC412 | 5 + 1 | 60 ± 7.2 | < 1 (Synergistic) |
Note: The data presented in this table is illustrative and based on findings from published studies.[1] Researchers should generate their own data for specific cell lines and experimental conditions. The Combination Index (CI) value is a quantitative measure of synergy, with CI < 1 indicating synergy, CI = 1 indicating an additive effect, and CI > 1 indicating antagonism.
Signaling Pathway and Experimental Workflow
The co-treatment of this compound and PKC412 targets distinct but complementary pathways to induce apoptosis in cancer cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. Phase IIB Trial of Oral Midostaurin (PKC412), the FMS-Like Tyrosine Kinase 3 Receptor (FLT3) and Multi-Targeted Kinase Inhibitor, in Patients With Acute Myeloid Leukemia and High-Risk Myelodysplastic Syndrome With Either Wild-Type or Mutated FLT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LBW242 and PKC412 Co-Treatment in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for investigating the synergistic anti-cancer effects of a co-treatment regimen involving LBW242, a Smac mimetic and inhibitor of apoptosis protein (IAP) antagonist, and PKC412 (midostaurin), a multi-targeted kinase inhibitor. This compound functions by mimicking the endogenous mitochondrial protein Smac/DIABLO, which antagonizes IAP proteins, thereby promoting caspase activation and apoptosis.[1][2][3] PKC412 is a potent inhibitor of several kinases, including FMS-like tyrosine kinase 3 (FLT3), which is often mutated and constitutively active in acute myeloid leukemia (AML).[4][5][6]
The combination of this compound and PKC412 has demonstrated additive to synergistic effects in preclinical models, particularly in leukemia cells expressing mutant FLT3.[1] This co-treatment strategy aims to enhance the pro-apoptotic effects of PKC412 by concurrently inhibiting the IAP-mediated survival pathways that may contribute to drug resistance. These protocols are designed to enable researchers to characterize the efficacy and mechanism of action of this combination therapy in relevant cancer cell lines.
Data Presentation
Table 1: In Vitro Efficacy of this compound and PKC412 Co-Treatment on Cell Viability
| Cell Line | Treatment | Concentration (µM) | % Viability (Mean ± SD) | Synergy Analysis (CI Value) |
| MV4;11 | Vehicle Control | - | 100 ± 5.2 | - |
| (FLT3-ITD) | This compound | 1 | 85 ± 4.1 | - |
| PKC412 | 0.01 | 78 ± 3.8 | - | |
| This compound + PKC412 | 1 + 0.01 | 45 ± 6.5 | < 1 (Synergistic) | |
| Ba/F3 | Vehicle Control | - | 100 ± 4.8 | - |
| (FLT3-ITD-W51) | This compound | 1 | 90 ± 5.5 | - |
| PKC412 | 0.05 | 82 ± 4.2 | - | |
| This compound + PKC412 | 1 + 0.05 | 52 ± 5.9 | < 1 (Synergistic) | |
| Ba/F3 | Vehicle Control | - | 100 ± 6.1 | - |
| (PKC412-Resistant) | This compound | 5 | 75 ± 6.3 | - |
| PKC412 | 1 | 88 ± 5.1 | - | |
| This compound + PKC412 | 5 + 1 | 60 ± 7.2 | < 1 (Synergistic) |
Note: The data presented in this table is illustrative and based on findings from published studies.[1] Researchers should generate their own data for specific cell lines and experimental conditions. The Combination Index (CI) value is a quantitative measure of synergy, with CI < 1 indicating synergy, CI = 1 indicating an additive effect, and CI > 1 indicating antagonism.
Signaling Pathway and Experimental Workflow
The co-treatment of this compound and PKC412 targets distinct but complementary pathways to induce apoptosis in cancer cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. Phase IIB Trial of Oral Midostaurin (PKC412), the FMS-Like Tyrosine Kinase 3 Receptor (FLT3) and Multi-Targeted Kinase Inhibitor, in Patients With Acute Myeloid Leukemia and High-Risk Myelodysplastic Syndrome With Either Wild-Type or Mutated FLT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to LBW242 Monotherapy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to LBW242 monotherapy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a synthetic Smac/DIABLO mimetic that functions as an Inhibitor of Apoptosis Protein (IAP) antagonist.[1][2] It promotes apoptosis by binding to the BIR (Baculoviral IAP Repeat) domains of IAPs, primarily XIAP, cIAP1, and cIAP2.[1][3] This binding prevents IAPs from inhibiting caspases, thereby allowing the apoptotic cascade to proceed.[1] In some cancer cells, this compound can induce the degradation of cIAP1 and cIAP2, leading to the activation of the NF-κB pathway and subsequent TNFα-dependent apoptosis.[4][5]
Q2: We are observing decreased sensitivity to this compound in our cell line over time. What are the potential mechanisms of resistance?
Resistance to this compound monotherapy can arise from several mechanisms, primarily centered around the cell's ability to counteract the pro-apoptotic signals initiated by the drug. Key potential mechanisms include:
-
Upregulation of anti-apoptotic proteins: Chronic exposure to this compound can lead to the upregulation of anti-apoptotic proteins. A key player in this process is the NF-κB signaling pathway. Activation of NF-κB can drive the expression of pro-survival genes, including cIAP2, creating a negative feedback loop that dampens the effect of this compound.[5][6]
-
Alterations in the TNFα signaling pathway: Since this compound's efficacy can be dependent on TNFα signaling, alterations in this pathway can confer resistance. This may include downregulation of the TNF receptor or mutations in downstream signaling components.
-
Increased expression of other IAP family members: While this compound targets several IAPs, compensatory upregulation of other IAP members not as effectively inhibited by this compound could contribute to resistance.
-
Activation of parallel survival pathways: Activation of other pro-survival signaling pathways, such as the PI3K/Akt pathway, can provide an alternative mechanism for cells to evade apoptosis and can also contribute to the upregulation of cIAP2.[6]
Q3: How can we confirm if NF-κB activation is responsible for the observed resistance in our cell line?
To determine if NF-κB activation is mediating resistance, you can perform the following experiments:
-
Western Blot for NF-κB pathway proteins: Analyze the expression and phosphorylation status of key NF-κB pathway proteins, such as p65 (RelA), IκBα, and IKKα/β, in your resistant cell line compared to the parental sensitive line, both at baseline and after this compound treatment. An increase in phosphorylated p65 in the resistant line would suggest activation of the pathway.
-
NF-κB Reporter Assay: Utilize a reporter construct containing NF-κB binding sites upstream of a reporter gene (e.g., luciferase or GFP). Increased reporter activity in the resistant cells upon this compound treatment would indicate enhanced NF-κB transcriptional activity.
-
Nuclear Translocation Assay: Perform immunofluorescence or subcellular fractionation followed by Western blotting to assess the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus in resistant versus sensitive cells after this compound treatment. Increased nuclear p65 is a hallmark of NF-κB activation.[7][8][9]
-
Inhibition of NF-κB: Treat the resistant cells with a known NF-κB inhibitor (e.g., BAY 11-7082, IKK inhibitor) in combination with this compound. If the cells regain sensitivity to this compound, it strongly suggests that NF-κB activation is a key resistance mechanism.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| Decreased cell death observed with previously effective concentrations of this compound. | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response curve and calculate the IC50 value for both the suspected resistant and the parental cell line. A significant increase in the IC50 value confirms resistance. 2. Investigate Mechanism: Analyze for upregulation of anti-apoptotic proteins (e.g., cIAP2, XIAP, Bcl-2 family members) via Western blot. Assess NF-κB pathway activation. |
| High variability in experimental results with this compound. | Inconsistent cell health or passage number. Inaccurate drug concentration. | 1. Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. 2. Verify Drug Concentration: Prepare fresh stock solutions of this compound and verify the concentration. Use a consistent solvent and final solvent concentration across all experiments. |
| This compound monotherapy shows limited efficacy in a new cell line. | Intrinsic resistance. | 1. Assess IAP Expression: Profile the baseline expression levels of key IAP proteins (XIAP, cIAP1, cIAP2) in the cell line. Low expression of target IAPs may lead to reduced sensitivity. 2. Combination Therapy: Consider combining this compound with other agents such as TRAIL or conventional chemotherapy (e.g., doxorubicin, etoposide) to enhance its pro-apoptotic effect.[5] |
Quantitative Data Summary
Table 1: Representative IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Treatment | IC50 (µM) | Fold Resistance | Reference |
| Mutant FLT3-expressing Ba/F3 | This compound | 0.5 - >1 | - | [10] |
| Neuroblastoma (Kelly) | This compound | >10 | - | [11] |
| Ovarian Cancer (SKOV-3) | This compound | ~5 | - | [4] |
| Hypothetical Resistant Line | This compound | ~25 | ~5-fold | N/A |
Note: Data for the hypothetical resistant line is illustrative and based on typical fold-changes observed in drug resistance studies.
Table 2: Expression Changes in Key Proteins Associated with this compound Resistance.
| Protein | Change in Resistant Cells | Method of Detection | Reference |
| cIAP2 | Upregulation | Western Blot, qPCR | [5][6] |
| XIAP | Upregulation | Western Blot, qPCR | [1] |
| Phospho-p65 (NF-κB) | Increased nuclear localization | Western Blot, Immunofluorescence | [7][8][9] |
| Bcl-xL | Upregulation | Western Blot, qPCR |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell counting solution (e.g., Trypan Blue)
-
96-well plates
-
MTT or CCK-8 reagent
Procedure:
-
Determine Initial IC50: Perform a dose-response experiment with the parental cell line to determine the initial IC50 of this compound.
-
Initial Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Stepwise Dose Escalation: Once the cells have recovered and are proliferating steadily, increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
Monitor and Select: At each concentration step, monitor the cells for viability and proliferation. Allow the surviving cells to repopulate the culture.
-
Establish Resistant Line: Continue this process for several months until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
Characterize Resistant Phenotype: Periodically, and at the end of the selection process, perform a dose-response assay to determine the new IC50 of the resistant cell line and compare it to the parental line.
-
Cryopreserve: Cryopreserve the resistant cell line at various stages of resistance development.
Protocol 2: Western Blot Analysis of IAP and NF-κB Pathway Proteins
This protocol details the procedure for analyzing the expression of key proteins involved in this compound resistance.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cIAP2, anti-XIAP, anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Lysis: Treat parental and resistant cells with this compound at the desired concentration and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Mechanism of action of this compound as an IAP inhibitor to induce apoptosis.
References
- 1. Overcoming chemotherapy drug resistance by targeting inhibitors of apoptosis proteins (IAPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to LBW242 Monotherapy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to LBW242 monotherapy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a synthetic Smac/DIABLO mimetic that functions as an Inhibitor of Apoptosis Protein (IAP) antagonist.[1][2] It promotes apoptosis by binding to the BIR (Baculoviral IAP Repeat) domains of IAPs, primarily XIAP, cIAP1, and cIAP2.[1][3] This binding prevents IAPs from inhibiting caspases, thereby allowing the apoptotic cascade to proceed.[1] In some cancer cells, this compound can induce the degradation of cIAP1 and cIAP2, leading to the activation of the NF-κB pathway and subsequent TNFα-dependent apoptosis.[4][5]
Q2: We are observing decreased sensitivity to this compound in our cell line over time. What are the potential mechanisms of resistance?
Resistance to this compound monotherapy can arise from several mechanisms, primarily centered around the cell's ability to counteract the pro-apoptotic signals initiated by the drug. Key potential mechanisms include:
-
Upregulation of anti-apoptotic proteins: Chronic exposure to this compound can lead to the upregulation of anti-apoptotic proteins. A key player in this process is the NF-κB signaling pathway. Activation of NF-κB can drive the expression of pro-survival genes, including cIAP2, creating a negative feedback loop that dampens the effect of this compound.[5][6]
-
Alterations in the TNFα signaling pathway: Since this compound's efficacy can be dependent on TNFα signaling, alterations in this pathway can confer resistance. This may include downregulation of the TNF receptor or mutations in downstream signaling components.
-
Increased expression of other IAP family members: While this compound targets several IAPs, compensatory upregulation of other IAP members not as effectively inhibited by this compound could contribute to resistance.
-
Activation of parallel survival pathways: Activation of other pro-survival signaling pathways, such as the PI3K/Akt pathway, can provide an alternative mechanism for cells to evade apoptosis and can also contribute to the upregulation of cIAP2.[6]
Q3: How can we confirm if NF-κB activation is responsible for the observed resistance in our cell line?
To determine if NF-κB activation is mediating resistance, you can perform the following experiments:
-
Western Blot for NF-κB pathway proteins: Analyze the expression and phosphorylation status of key NF-κB pathway proteins, such as p65 (RelA), IκBα, and IKKα/β, in your resistant cell line compared to the parental sensitive line, both at baseline and after this compound treatment. An increase in phosphorylated p65 in the resistant line would suggest activation of the pathway.
-
NF-κB Reporter Assay: Utilize a reporter construct containing NF-κB binding sites upstream of a reporter gene (e.g., luciferase or GFP). Increased reporter activity in the resistant cells upon this compound treatment would indicate enhanced NF-κB transcriptional activity.
-
Nuclear Translocation Assay: Perform immunofluorescence or subcellular fractionation followed by Western blotting to assess the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus in resistant versus sensitive cells after this compound treatment. Increased nuclear p65 is a hallmark of NF-κB activation.[7][8][9]
-
Inhibition of NF-κB: Treat the resistant cells with a known NF-κB inhibitor (e.g., BAY 11-7082, IKK inhibitor) in combination with this compound. If the cells regain sensitivity to this compound, it strongly suggests that NF-κB activation is a key resistance mechanism.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| Decreased cell death observed with previously effective concentrations of this compound. | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response curve and calculate the IC50 value for both the suspected resistant and the parental cell line. A significant increase in the IC50 value confirms resistance. 2. Investigate Mechanism: Analyze for upregulation of anti-apoptotic proteins (e.g., cIAP2, XIAP, Bcl-2 family members) via Western blot. Assess NF-κB pathway activation. |
| High variability in experimental results with this compound. | Inconsistent cell health or passage number. Inaccurate drug concentration. | 1. Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. 2. Verify Drug Concentration: Prepare fresh stock solutions of this compound and verify the concentration. Use a consistent solvent and final solvent concentration across all experiments. |
| This compound monotherapy shows limited efficacy in a new cell line. | Intrinsic resistance. | 1. Assess IAP Expression: Profile the baseline expression levels of key IAP proteins (XIAP, cIAP1, cIAP2) in the cell line. Low expression of target IAPs may lead to reduced sensitivity. 2. Combination Therapy: Consider combining this compound with other agents such as TRAIL or conventional chemotherapy (e.g., doxorubicin, etoposide) to enhance its pro-apoptotic effect.[5] |
Quantitative Data Summary
Table 1: Representative IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Treatment | IC50 (µM) | Fold Resistance | Reference |
| Mutant FLT3-expressing Ba/F3 | This compound | 0.5 - >1 | - | [10] |
| Neuroblastoma (Kelly) | This compound | >10 | - | [11] |
| Ovarian Cancer (SKOV-3) | This compound | ~5 | - | [4] |
| Hypothetical Resistant Line | This compound | ~25 | ~5-fold | N/A |
Note: Data for the hypothetical resistant line is illustrative and based on typical fold-changes observed in drug resistance studies.
Table 2: Expression Changes in Key Proteins Associated with this compound Resistance.
| Protein | Change in Resistant Cells | Method of Detection | Reference |
| cIAP2 | Upregulation | Western Blot, qPCR | [5][6] |
| XIAP | Upregulation | Western Blot, qPCR | [1] |
| Phospho-p65 (NF-κB) | Increased nuclear localization | Western Blot, Immunofluorescence | [7][8][9] |
| Bcl-xL | Upregulation | Western Blot, qPCR |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell counting solution (e.g., Trypan Blue)
-
96-well plates
-
MTT or CCK-8 reagent
Procedure:
-
Determine Initial IC50: Perform a dose-response experiment with the parental cell line to determine the initial IC50 of this compound.
-
Initial Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Stepwise Dose Escalation: Once the cells have recovered and are proliferating steadily, increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
Monitor and Select: At each concentration step, monitor the cells for viability and proliferation. Allow the surviving cells to repopulate the culture.
-
Establish Resistant Line: Continue this process for several months until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
Characterize Resistant Phenotype: Periodically, and at the end of the selection process, perform a dose-response assay to determine the new IC50 of the resistant cell line and compare it to the parental line.
-
Cryopreserve: Cryopreserve the resistant cell line at various stages of resistance development.
Protocol 2: Western Blot Analysis of IAP and NF-κB Pathway Proteins
This protocol details the procedure for analyzing the expression of key proteins involved in this compound resistance.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cIAP2, anti-XIAP, anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Lysis: Treat parental and resistant cells with this compound at the desired concentration and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Mechanism of action of this compound as an IAP inhibitor to induce apoptosis.
References
- 1. Overcoming chemotherapy drug resistance by targeting inhibitors of apoptosis proteins (IAPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. researchgate.net [researchgate.net]
Potential off-target effects of LBW242 in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of LBW242 in experimental settings.
Troubleshooting Guides and FAQs
This section addresses specific issues that users might encounter during their experiments with this compound, with a focus on distinguishing on-target effects from potential off-target phenomena.
Q1: I am observing significant changes in inflammatory cytokine expression after this compound treatment, which is unexpected for a primary apoptosis-inducing agent. Is this an off-target effect?
A1: This is likely not a classic off-target effect but rather a consequence of the on-target activity of this compound on cellular inhibitor of apoptosis proteins (cIAPs). This compound binds more tightly to cIAP1 than to its other target, XIAP.[1] This binding leads to the proteasome-mediated degradation of cIAP1.[1] Since cIAPs are key negative regulators of the NF-κB signaling pathway, their degradation can lead to the activation of NF-κB, which in turn drives the transcription of various inflammatory cytokines.[2] Therefore, this observation is likely a downstream consequence of on-target cIAP1 engagement.
Troubleshooting Steps:
-
Confirm NF-κB Activation: Perform a Western blot for phosphorylated p65 (a subunit of NF-κB) or a reporter assay for NF-κB transcriptional activity to confirm the activation of this pathway.
-
Cytokine Profiling: Use a multiplex cytokine assay to characterize the specific inflammatory signature induced by this compound in your model system.
-
Control Experiments: Compare the effects of this compound with other IAP inhibitors that have different selectivity profiles for cIAPs versus XIAP.
Q2: My cells are showing a cytotoxic response to this compound alone, but the effect is weaker than I anticipated based on the literature. Am I using a suboptimal concentration?
A2: The standalone cytotoxic effect of this compound can be modest in some cell lines.[3][4][5] Its primary mechanism of action is to sensitize cells to other pro-apoptotic stimuli.[3][4][6] The potency of this compound as a single agent can be cell-line dependent and influenced by the basal level of apoptosis and the expression levels of IAP proteins. In many studies, this compound shows its most potent effects when used in combination with other agents like TRAIL or conventional chemotherapeutics.[3][4][7]
Troubleshooting Steps:
-
Dose-Response Curve: Ensure you have performed a comprehensive dose-response curve to determine the IC50 in your specific cell line.
-
Combination Treatment: Test this compound in combination with a known apoptosis inducer (e.g., TRAIL, etoposide, or cisplatin) to see if it potentiates their cytotoxic effects.
-
Assess Apoptosis: Use assays like Annexin V/PI staining or caspase activity assays to confirm that the observed cell death is due to apoptosis.[8]
Q3: I suspect this compound might be inhibiting a kinase in my experimental system, leading to unexpected phenotypic changes. How can I investigate this?
A3: While the primary targets of this compound are IAP proteins, it is prudent to investigate potential off-target kinase activity, as this is a common feature of small molecule inhibitors.[9]
Troubleshooting Steps:
-
Kinase Profiling: The most direct way to assess this is to perform a kinase profiling screen where this compound is tested against a panel of purified kinases. This will provide data on which, if any, kinases are inhibited by this compound and at what concentrations.
-
Phosphoproteomics: A less biased approach is to perform a phosphoproteomic analysis of cells treated with this compound. This can reveal changes in phosphorylation patterns that may be indicative of off-target kinase inhibition.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to determine if this compound directly binds to any kinases within the cell.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Treatment | IC50 / Effective Concentration | Reference |
| Mutant FLT3-expressing Ba/F3 lines | This compound alone | 0.5 to >1 µM | [6] |
| MV4;11 | This compound alone | Partial inhibition at 1 µM | [6] |
| U87 Glioblastoma | This compound alone | No effect up to 50 µM | [10] |
| Hematologic Malignancy Cell Lines | This compound alone | 10-30 µM | [10] |
| HEY Ovarian Cancer | This compound (30 µM) + Cisplatin (1.6 or 8 µM) | Synergistic cell death | [4] |
| HEY Ovarian Cancer | This compound (30 µM) + Paclitaxel (2.5 or 12.5 µM) | Synergistic cell death | [4] |
| HEY Ovarian Cancer | This compound (30 µM) + Topotecan (0.2 or 1 µM) | Synergistic cell death | [4] |
| HEY Ovarian Cancer | This compound (30 µM) + Etoposide (8 or 40 µM) | Synergistic cell death | [4] |
| HEY Ovarian Cancer | This compound (30 µM) + Doxorubicin (0.17 or 0.85 µM) | Synergistic cell death | [4] |
Table 2: In Vivo Administration of this compound
| Animal Model | Dosage | Administration | Outcome | Reference |
| NCR nude mice with FLT3-ITD-Ba/F3 cells | 50 mg/kg/day for 10 days | Oral gavage | Reduced tumor burden | [7] |
| SK-OV-3 tumor-bearing nude mice | 50 mg/kg/day for 14 days | Parenteral | Tumor concentration > 60 µM | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the potential off-target effects of this compound.
Protocol 1: Kinase Inhibitor Profiling
Objective: To identify potential off-target kinase inhibition by this compound.
Methodology:
-
Assay Principle: A common method is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction. The amount of light generated is proportional to the ADP present and, therefore, the kinase activity.[8]
-
Procedure:
-
A panel of purified kinases is selected, representing different branches of the human kinome.
-
For each kinase, a reaction is set up containing the kinase, its specific substrate, and ATP.
-
This compound is added to the reactions at various concentrations (typically a 10-point dose-response curve). A known inhibitor for each kinase and a DMSO control are run in parallel.
-
The reactions are incubated at 30°C for a specified time (e.g., 60 minutes).
-
An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Luminescence is read on a plate reader.
-
The percentage of inhibition is calculated for each concentration of this compound, and IC50 values are determined for any kinases that show significant inhibition.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To determine if this compound directly binds to proteins (including potential off-target proteins) in a cellular context.
Methodology:
-
Assay Principle: CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein against thermal denaturation.[10][11]
-
Procedure:
-
Culture cells to a sufficient density.
-
Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-3 hours).
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes), followed by cooling.
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of the protein of interest in the soluble fraction by Western blotting or other quantitative methods like mass spectrometry.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates direct binding of this compound to the protein of interest.
-
Protocol 3: NF-κB Activation Assay
Objective: To assess whether this compound treatment leads to the activation of the NF-κB signaling pathway.
Methodology:
-
Assay Principle: This protocol describes the detection of NF-κB (p65) translocation from the cytoplasm to the nucleus using immunofluorescence microscopy.
-
Procedure:
-
Seed cells on coverslips or in a multi-well imaging plate and allow them to adhere.
-
Treat the cells with this compound at various concentrations and for different time points. Include a positive control (e.g., TNF-α) and a vehicle control.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate the cells with a primary antibody against the p65 subunit of NF-κB.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with a DNA dye (e.g., DAPI).
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic ratio of p65 fluorescence indicates NF-κB activation.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of this compound.
Caption: Potential downstream effect of this compound on NF-κB signaling.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. NF-kB Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. annualreviews.org [annualreviews.org]
- 5. Small-molecule microarrays as tools in ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Potential off-target effects of LBW242 in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of LBW242 in experimental settings.
Troubleshooting Guides and FAQs
This section addresses specific issues that users might encounter during their experiments with this compound, with a focus on distinguishing on-target effects from potential off-target phenomena.
Q1: I am observing significant changes in inflammatory cytokine expression after this compound treatment, which is unexpected for a primary apoptosis-inducing agent. Is this an off-target effect?
A1: This is likely not a classic off-target effect but rather a consequence of the on-target activity of this compound on cellular inhibitor of apoptosis proteins (cIAPs). This compound binds more tightly to cIAP1 than to its other target, XIAP.[1] This binding leads to the proteasome-mediated degradation of cIAP1.[1] Since cIAPs are key negative regulators of the NF-κB signaling pathway, their degradation can lead to the activation of NF-κB, which in turn drives the transcription of various inflammatory cytokines.[2] Therefore, this observation is likely a downstream consequence of on-target cIAP1 engagement.
Troubleshooting Steps:
-
Confirm NF-κB Activation: Perform a Western blot for phosphorylated p65 (a subunit of NF-κB) or a reporter assay for NF-κB transcriptional activity to confirm the activation of this pathway.
-
Cytokine Profiling: Use a multiplex cytokine assay to characterize the specific inflammatory signature induced by this compound in your model system.
-
Control Experiments: Compare the effects of this compound with other IAP inhibitors that have different selectivity profiles for cIAPs versus XIAP.
Q2: My cells are showing a cytotoxic response to this compound alone, but the effect is weaker than I anticipated based on the literature. Am I using a suboptimal concentration?
A2: The standalone cytotoxic effect of this compound can be modest in some cell lines.[3][4][5] Its primary mechanism of action is to sensitize cells to other pro-apoptotic stimuli.[3][4][6] The potency of this compound as a single agent can be cell-line dependent and influenced by the basal level of apoptosis and the expression levels of IAP proteins. In many studies, this compound shows its most potent effects when used in combination with other agents like TRAIL or conventional chemotherapeutics.[3][4][7]
Troubleshooting Steps:
-
Dose-Response Curve: Ensure you have performed a comprehensive dose-response curve to determine the IC50 in your specific cell line.
-
Combination Treatment: Test this compound in combination with a known apoptosis inducer (e.g., TRAIL, etoposide, or cisplatin) to see if it potentiates their cytotoxic effects.
-
Assess Apoptosis: Use assays like Annexin V/PI staining or caspase activity assays to confirm that the observed cell death is due to apoptosis.[8]
Q3: I suspect this compound might be inhibiting a kinase in my experimental system, leading to unexpected phenotypic changes. How can I investigate this?
A3: While the primary targets of this compound are IAP proteins, it is prudent to investigate potential off-target kinase activity, as this is a common feature of small molecule inhibitors.[9]
Troubleshooting Steps:
-
Kinase Profiling: The most direct way to assess this is to perform a kinase profiling screen where this compound is tested against a panel of purified kinases. This will provide data on which, if any, kinases are inhibited by this compound and at what concentrations.
-
Phosphoproteomics: A less biased approach is to perform a phosphoproteomic analysis of cells treated with this compound. This can reveal changes in phosphorylation patterns that may be indicative of off-target kinase inhibition.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to determine if this compound directly binds to any kinases within the cell.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Treatment | IC50 / Effective Concentration | Reference |
| Mutant FLT3-expressing Ba/F3 lines | This compound alone | 0.5 to >1 µM | [6] |
| MV4;11 | This compound alone | Partial inhibition at 1 µM | [6] |
| U87 Glioblastoma | This compound alone | No effect up to 50 µM | [10] |
| Hematologic Malignancy Cell Lines | This compound alone | 10-30 µM | [10] |
| HEY Ovarian Cancer | This compound (30 µM) + Cisplatin (1.6 or 8 µM) | Synergistic cell death | [4] |
| HEY Ovarian Cancer | This compound (30 µM) + Paclitaxel (2.5 or 12.5 µM) | Synergistic cell death | [4] |
| HEY Ovarian Cancer | This compound (30 µM) + Topotecan (0.2 or 1 µM) | Synergistic cell death | [4] |
| HEY Ovarian Cancer | This compound (30 µM) + Etoposide (8 or 40 µM) | Synergistic cell death | [4] |
| HEY Ovarian Cancer | This compound (30 µM) + Doxorubicin (0.17 or 0.85 µM) | Synergistic cell death | [4] |
Table 2: In Vivo Administration of this compound
| Animal Model | Dosage | Administration | Outcome | Reference |
| NCR nude mice with FLT3-ITD-Ba/F3 cells | 50 mg/kg/day for 10 days | Oral gavage | Reduced tumor burden | [7] |
| SK-OV-3 tumor-bearing nude mice | 50 mg/kg/day for 14 days | Parenteral | Tumor concentration > 60 µM | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the potential off-target effects of this compound.
Protocol 1: Kinase Inhibitor Profiling
Objective: To identify potential off-target kinase inhibition by this compound.
Methodology:
-
Assay Principle: A common method is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction. The amount of light generated is proportional to the ADP present and, therefore, the kinase activity.[8]
-
Procedure:
-
A panel of purified kinases is selected, representing different branches of the human kinome.
-
For each kinase, a reaction is set up containing the kinase, its specific substrate, and ATP.
-
This compound is added to the reactions at various concentrations (typically a 10-point dose-response curve). A known inhibitor for each kinase and a DMSO control are run in parallel.
-
The reactions are incubated at 30°C for a specified time (e.g., 60 minutes).
-
An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Luminescence is read on a plate reader.
-
The percentage of inhibition is calculated for each concentration of this compound, and IC50 values are determined for any kinases that show significant inhibition.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To determine if this compound directly binds to proteins (including potential off-target proteins) in a cellular context.
Methodology:
-
Assay Principle: CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein against thermal denaturation.[10][11]
-
Procedure:
-
Culture cells to a sufficient density.
-
Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-3 hours).
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes), followed by cooling.
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of the protein of interest in the soluble fraction by Western blotting or other quantitative methods like mass spectrometry.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates direct binding of this compound to the protein of interest.
-
Protocol 3: NF-κB Activation Assay
Objective: To assess whether this compound treatment leads to the activation of the NF-κB signaling pathway.
Methodology:
-
Assay Principle: This protocol describes the detection of NF-κB (p65) translocation from the cytoplasm to the nucleus using immunofluorescence microscopy.
-
Procedure:
-
Seed cells on coverslips or in a multi-well imaging plate and allow them to adhere.
-
Treat the cells with this compound at various concentrations and for different time points. Include a positive control (e.g., TNF-α) and a vehicle control.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate the cells with a primary antibody against the p65 subunit of NF-κB.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with a DNA dye (e.g., DAPI).
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic ratio of p65 fluorescence indicates NF-κB activation.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of this compound.
Caption: Potential downstream effect of this compound on NF-κB signaling.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. NF-kB Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. annualreviews.org [annualreviews.org]
- 5. Small-molecule microarrays as tools in ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating Inconsistent Results with LBW242: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with the SMAC mimetic, LBW242. The information is tailored for researchers, scientists, and drug development professionals to help ensure experimental consistency and reproducibility.
Troubleshooting Guide
Inconsistent results with this compound can arise from a variety of factors, from procedural variability to the specific biological context of the experimental model. This guide provides a structured approach to identifying and resolving these issues.
| Observation | Potential Cause | Recommended Action |
| High variability between replicate wells/plates | Inconsistent cell seeding, uneven drug distribution, or edge effects in multi-well plates. | Ensure homogenous cell suspension before seeding. Use a multichannel pipette for drug addition and mix gently. Avoid using the outer wells of plates or fill them with sterile PBS to maintain humidity. |
| This compound shows little to no single-agent activity | Cell line is resistant to single-agent IAP inhibition. This compound often has a moderate pro-apoptotic effect on its own and its primary role is often to sensitize cells to other agents.[1] | Confirm the expected outcome for your cell line based on literature. Consider using this compound in combination with a known apoptosis inducer like TRAIL or a relevant chemotherapeutic agent.[1] |
| Inconsistent results in combination therapy | The efficacy of the combination is highly dependent on the mechanism of the partner drug and the cellular context. Patient-to-patient variability in tumor response can also be a factor in vivo. | Ensure the combination strategy is based on a sound scientific rationale (e.g., targeting parallel survival pathways). Optimize the concentration and timing of both agents. Be aware that inter-patient heterogeneity can lead to variable responses in clinical settings. |
| Batch-to-batch variability of this compound | Degradation of the compound due to improper storage or handling. | Store this compound as recommended by the manufacturer, typically at -20°C or -80°C.[2] Prepare fresh dilutions from a stock solution for each experiment and avoid repeated freeze-thaw cycles.[2] It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month.[2] |
| Cell line that was previously sensitive becomes resistant | Development of acquired resistance mechanisms, such as upregulation of anti-apoptotic proteins or alterations in the TNFα signaling pathway. | Perform routine cell line authentication and characterization. Investigate potential molecular changes in resistant cells, such as the expression levels of IAP family members (XIAP, cIAP1, cIAP2) or components of the TNFα pathway. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule mimetic of the endogenous protein SMAC (Second Mitochondria-derived Activator of Caspases).[3][4] It binds to Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, cIAP1, and cIAP2, thereby preventing them from inhibiting caspases.[5] This relieves the block on apoptosis, leading to programmed cell death. In some cancer cells, this compound can also induce the degradation of cIAP1 and cIAP2, which can lead to the production of Tumor Necrosis Factor-alpha (TNFα) and subsequent TNFα-mediated apoptosis.[5]
Q2: Why am I not observing significant cell death with this compound alone?
A2: The single-agent activity of this compound can be modest in many cell lines.[1] Its primary role is often to sensitize cancer cells to other pro-apoptotic stimuli.[1] The sensitivity to single-agent this compound is often correlated with the ability of the cancer cells to produce TNFα upon IAP inhibition.[6]
Q3: What factors can influence a cell line's sensitivity to this compound?
A3: Several factors can determine a cell line's response to this compound, including:
-
Expression levels of IAPs: High levels of XIAP have been associated with resistance, and targeting XIAP can sensitize cells.[7][8]
-
TNFα signaling pathway status: An intact and responsive TNFα pathway is often required for this compound-induced apoptosis.[6]
-
Genetic background of the cell line: Mutations in genes involved in apoptosis or survival pathways can impact sensitivity.
-
Presence of co-administered therapeutic agents: this compound often exhibits synergistic effects with chemotherapy or death receptor ligands like TRAIL.[1]
Q4: What is the recommended storage and handling for this compound?
A4: For long-term storage, this compound powder should be stored at -20°C. Stock solutions should be prepared, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. It is generally recommended to use prepared stock solutions within one month.[2]
Q5: Are there known off-target effects of this compound?
A5: While this compound is designed to target IAPs, like other small molecule inhibitors, the possibility of off-target effects exists. Some SMAC mimetics have been reported to have other cellular targets.[9] It is crucial to include appropriate controls in your experiments to rule out non-specific effects.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines as reported in the literature. These values can serve as a reference for designing experiments, but it is important to note that optimal concentrations may vary depending on the specific experimental conditions.
| Cell Line | Cell Type | IC50 (µM) | Notes |
| FLT3-ITD-Ba/F3 | Murine pro-B cells | 0.5 - >1 | 3-day incubation.[3][4][10] |
| PKC412-resistant N676D-Ba/F3 | Murine pro-B cells | ~1 | 3-day incubation.[10] |
| PKC412-resistant G697R-Ba/F3 | Murine pro-B cells | ~1 | 3-day incubation.[10] |
| FLT3-D835Y-Ba/F3 | Murine pro-B cells | ~1 | 3-day incubation.[10] |
| Neuroblastoma Cell Lines | Human Neuroblastoma | >10 (as single agent) | Significant inhibition only at high concentrations.[7] |
Experimental Protocols
Standard Cell Viability Assay (MTT/WST-1)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Perform a cell count and seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
-
Viability Assessment:
-
Add 10 µL of MTT or WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution and incubate overnight.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
This compound Mechanism of Action
Caption: Simplified signaling pathway of this compound-mediated apoptosis induction.
Experimental Workflow for Cell Viability Assay
Caption: A standard experimental workflow for determining cell viability.
References
- 1. A small molecule SMAC mimic this compound potentiates TRAIL- and anticancer drug-mediated cell death of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Smac mimetics and TNFα: a dangerous liaison? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Smac mimetic this compound sensitizes XIAP-overexpressing neuroblastoma cells for TNF-α-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Navigating Inconsistent Results with LBW242: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with the SMAC mimetic, LBW242. The information is tailored for researchers, scientists, and drug development professionals to help ensure experimental consistency and reproducibility.
Troubleshooting Guide
Inconsistent results with this compound can arise from a variety of factors, from procedural variability to the specific biological context of the experimental model. This guide provides a structured approach to identifying and resolving these issues.
| Observation | Potential Cause | Recommended Action |
| High variability between replicate wells/plates | Inconsistent cell seeding, uneven drug distribution, or edge effects in multi-well plates. | Ensure homogenous cell suspension before seeding. Use a multichannel pipette for drug addition and mix gently. Avoid using the outer wells of plates or fill them with sterile PBS to maintain humidity. |
| This compound shows little to no single-agent activity | Cell line is resistant to single-agent IAP inhibition. This compound often has a moderate pro-apoptotic effect on its own and its primary role is often to sensitize cells to other agents.[1] | Confirm the expected outcome for your cell line based on literature. Consider using this compound in combination with a known apoptosis inducer like TRAIL or a relevant chemotherapeutic agent.[1] |
| Inconsistent results in combination therapy | The efficacy of the combination is highly dependent on the mechanism of the partner drug and the cellular context. Patient-to-patient variability in tumor response can also be a factor in vivo. | Ensure the combination strategy is based on a sound scientific rationale (e.g., targeting parallel survival pathways). Optimize the concentration and timing of both agents. Be aware that inter-patient heterogeneity can lead to variable responses in clinical settings. |
| Batch-to-batch variability of this compound | Degradation of the compound due to improper storage or handling. | Store this compound as recommended by the manufacturer, typically at -20°C or -80°C.[2] Prepare fresh dilutions from a stock solution for each experiment and avoid repeated freeze-thaw cycles.[2] It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month.[2] |
| Cell line that was previously sensitive becomes resistant | Development of acquired resistance mechanisms, such as upregulation of anti-apoptotic proteins or alterations in the TNFα signaling pathway. | Perform routine cell line authentication and characterization. Investigate potential molecular changes in resistant cells, such as the expression levels of IAP family members (XIAP, cIAP1, cIAP2) or components of the TNFα pathway. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule mimetic of the endogenous protein SMAC (Second Mitochondria-derived Activator of Caspases).[3][4] It binds to Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, cIAP1, and cIAP2, thereby preventing them from inhibiting caspases.[5] This relieves the block on apoptosis, leading to programmed cell death. In some cancer cells, this compound can also induce the degradation of cIAP1 and cIAP2, which can lead to the production of Tumor Necrosis Factor-alpha (TNFα) and subsequent TNFα-mediated apoptosis.[5]
Q2: Why am I not observing significant cell death with this compound alone?
A2: The single-agent activity of this compound can be modest in many cell lines.[1] Its primary role is often to sensitize cancer cells to other pro-apoptotic stimuli.[1] The sensitivity to single-agent this compound is often correlated with the ability of the cancer cells to produce TNFα upon IAP inhibition.[6]
Q3: What factors can influence a cell line's sensitivity to this compound?
A3: Several factors can determine a cell line's response to this compound, including:
-
Expression levels of IAPs: High levels of XIAP have been associated with resistance, and targeting XIAP can sensitize cells.[7][8]
-
TNFα signaling pathway status: An intact and responsive TNFα pathway is often required for this compound-induced apoptosis.[6]
-
Genetic background of the cell line: Mutations in genes involved in apoptosis or survival pathways can impact sensitivity.
-
Presence of co-administered therapeutic agents: this compound often exhibits synergistic effects with chemotherapy or death receptor ligands like TRAIL.[1]
Q4: What is the recommended storage and handling for this compound?
A4: For long-term storage, this compound powder should be stored at -20°C. Stock solutions should be prepared, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. It is generally recommended to use prepared stock solutions within one month.[2]
Q5: Are there known off-target effects of this compound?
A5: While this compound is designed to target IAPs, like other small molecule inhibitors, the possibility of off-target effects exists. Some SMAC mimetics have been reported to have other cellular targets.[9] It is crucial to include appropriate controls in your experiments to rule out non-specific effects.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines as reported in the literature. These values can serve as a reference for designing experiments, but it is important to note that optimal concentrations may vary depending on the specific experimental conditions.
| Cell Line | Cell Type | IC50 (µM) | Notes |
| FLT3-ITD-Ba/F3 | Murine pro-B cells | 0.5 - >1 | 3-day incubation.[3][4][10] |
| PKC412-resistant N676D-Ba/F3 | Murine pro-B cells | ~1 | 3-day incubation.[10] |
| PKC412-resistant G697R-Ba/F3 | Murine pro-B cells | ~1 | 3-day incubation.[10] |
| FLT3-D835Y-Ba/F3 | Murine pro-B cells | ~1 | 3-day incubation.[10] |
| Neuroblastoma Cell Lines | Human Neuroblastoma | >10 (as single agent) | Significant inhibition only at high concentrations.[7] |
Experimental Protocols
Standard Cell Viability Assay (MTT/WST-1)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Perform a cell count and seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
-
Viability Assessment:
-
Add 10 µL of MTT or WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution and incubate overnight.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
This compound Mechanism of Action
Caption: Simplified signaling pathway of this compound-mediated apoptosis induction.
Experimental Workflow for Cell Viability Assay
Caption: A standard experimental workflow for determining cell viability.
References
- 1. A small molecule SMAC mimic this compound potentiates TRAIL- and anticancer drug-mediated cell death of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Smac mimetics and TNFα: a dangerous liaison? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Smac mimetic this compound sensitizes XIAP-overexpressing neuroblastoma cells for TNF-α-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Optimizing LBW242 treatment duration for maximum apoptosis
Welcome to the technical support center for the novel Smac mimetic, LBW242. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound to induce maximum apoptosis in cancer cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no apoptosis observed with this compound as a single agent. | Many cancer cell lines are resistant to single-agent Smac mimetic treatment due to low endogenous pro-apoptotic signaling. | - Co-treatment: Combine this compound with a sensitizing agent. Tumor Necrosis Factor-alpha (TNF-α) or TRAIL are commonly used to engage the extrinsic apoptosis pathway. Chemotherapeutic agents can also be used to induce mitochondrial stress and activate the intrinsic pathway. - Cell Line Selection: Use cell lines known to be sensitive to Smac mimetics or those with high levels of IAP expression. |
| High variability in apoptosis rates between experiments. | - Inconsistent cell culture conditions (e.g., cell density, passage number). - Variability in reagent preparation and addition. - Inherent biological variability of the cell line. | - Standardize Protocols: Maintain consistent cell seeding densities and use cells within a defined passage number range. - Fresh Reagents: Prepare fresh dilutions of this compound and any co-treatment agents for each experiment. - Include Controls: Always include positive and negative controls to benchmark your results. |
| Discrepancies between different apoptosis assays. | Different assays measure distinct stages of apoptosis (e.g., early vs. late). | - Time-Course Experiment: Perform a time-course experiment to understand the kinetics of apoptosis in your specific cell model. - Multiple Assays: Use a combination of assays to get a comprehensive view. For example, pair an early marker like Annexin V staining with a later marker like caspase-3/7 activity or PARP cleavage. |
| Unexpected cell death in vehicle-treated controls. | - Solvent toxicity (e.g., DMSO). - Contamination of cell cultures. | - Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically <0.1%). - Aseptic Technique: Maintain strict aseptic technique to prevent microbial contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule mimetic of the endogenous protein Smac/DIABLO (Second mitochondria-derived activator of caspases/Direct IAP-binding protein with low pI).[1] It functions by binding to and antagonizing the activity of Inhibitor of Apoptosis Proteins (IAPs), such as X-linked inhibitor of apoptosis protein (XIAP) and cellular IAP1/2 (cIAP1/2).[2] By inhibiting IAPs, this compound relieves the suppression of caspases, thereby lowering the threshold for apoptosis.[3]
Q2: Why is this compound often used in combination with other agents?
A2: As a single agent, this compound often has a moderate pro-apoptotic effect.[1] Its primary role is to sensitize cancer cells to other apoptotic stimuli. When used in combination with agents like TNF-α, TRAIL, or conventional chemotherapeutics, this compound can synergistically enhance apoptosis.[1][2] This is because while the co-treatment agent provides the initial apoptotic signal, this compound removes the IAP-mediated block, allowing for robust caspase activation and cell death.
Q3: What is a typical effective concentration range for this compound?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the experimental context (single agent vs. combination). In many published studies, concentrations in the low micromolar range (e.g., 0.5 µM to 10 µM) are effective when used in combination with another agent.[4] For single-agent activity, higher concentrations may be required.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration is dependent on the cell line, the concentration of this compound, and the co-treatment agent used. Apoptotic events can be observed as early as a few hours or may require treatment for 24 to 72 hours.[5][6] A time-course experiment is highly recommended to pinpoint the time of maximum apoptosis.
Q5: Which apoptosis assays are most suitable for this compound experiments?
A5: A multi-assay approach is recommended. Commonly used and effective assays include:
-
Annexin V/Propidium Iodide (PI) Staining: To detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells via flow cytometry.[4]
-
Caspase Activity Assays: Fluorometric or colorimetric assays to measure the activity of key executioner caspases like caspase-3 and caspase-7.
-
Western Blot for PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a substrate for activated caspase-3, and its cleavage is a hallmark of apoptosis.[4]
-
Western Blot for Cleaved Caspases: Detection of the cleaved (active) forms of caspases, such as caspase-3, caspase-8, and caspase-9.
Data Summary Tables
Table 1: Recommended Starting Concentrations for this compound
| Cell Type | Treatment Condition | This compound Concentration Range | Reference |
| Ovarian Cancer Cells | Combination with TRAIL or Topotecan | 1 - 10 µM | [1] |
| Neuroblastoma Cells | Combination with Vincristine or Doxorubicin | 10 µM | [5] |
| Glioblastoma Cells | Combination with Imatinib | 1.25 - 2.5 µM | [3] |
| Mutant FLT3-expressing Ba/F3 cells | Single Agent | 0.5 - >1 µM (IC50) | [4] |
Table 2: Time-Course of Apoptotic Events
| Apoptotic Event | Typical Onset | Assay |
| IAP Antagonism | Minutes to Hours | Co-immunoprecipitation |
| Caspase-8 Activation | 2 - 8 hours | Caspase-8 activity assay, Western blot |
| Phosphatidylserine Exposure | 4 - 12 hours | Annexin V staining |
| Caspase-3/7 Activation | 6 - 24 hours | Caspase-3/7 activity assay, Western blot |
| PARP Cleavage | 8 - 24 hours | Western blot |
| DNA Fragmentation | 12 - 48 hours | TUNEL assay |
Note: These are generalized timeframes. The exact kinetics will vary between cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (Dose-Response)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
This compound Preparation: Prepare a 2x stock solution of this compound at various concentrations in cell culture medium.
-
Treatment: Add an equal volume of the 2x this compound stock solution to the wells to achieve the desired final concentrations. Include a vehicle-only control. If using a co-treatment, add it at a fixed, predetermined concentration.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Apoptosis Assessment: Measure apoptosis using a suitable assay, such as a Caspase-Glo® 3/7 assay or Annexin V/PI staining followed by flow cytometry.
-
Data Analysis: Plot the percentage of apoptotic cells against the this compound concentration to determine the EC50 (half-maximal effective concentration).
Protocol 2: Time-Course Analysis of Apoptosis
-
Cell Seeding: Seed cells in multiple plates or wells to allow for harvesting at different time points.
-
Treatment: Treat the cells with the predetermined optimal concentration of this compound (and co-treatment agent, if applicable).
-
Time Points: At various time points (e.g., 0, 4, 8, 12, 24, 48 hours), harvest the cells.
-
Apoptosis Assessment: Analyze the cells from each time point using a panel of apoptosis assays (e.g., Annexin V/PI staining, caspase activity, and Western blot for PARP cleavage).
-
Data Analysis: Plot the apoptotic readout (e.g., % Annexin V positive cells) against time to identify the peak of apoptosis.
Visualizations
References
- 1. A small molecule SMAC mimic this compound potentiates TRAIL- and anticancer drug-mediated cell death of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Smac mimetic this compound sensitizes XIAP-overexpressing neuroblastoma cells for TNF-α-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Optimizing LBW242 treatment duration for maximum apoptosis
Welcome to the technical support center for the novel Smac mimetic, LBW242. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound to induce maximum apoptosis in cancer cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no apoptosis observed with this compound as a single agent. | Many cancer cell lines are resistant to single-agent Smac mimetic treatment due to low endogenous pro-apoptotic signaling. | - Co-treatment: Combine this compound with a sensitizing agent. Tumor Necrosis Factor-alpha (TNF-α) or TRAIL are commonly used to engage the extrinsic apoptosis pathway. Chemotherapeutic agents can also be used to induce mitochondrial stress and activate the intrinsic pathway. - Cell Line Selection: Use cell lines known to be sensitive to Smac mimetics or those with high levels of IAP expression. |
| High variability in apoptosis rates between experiments. | - Inconsistent cell culture conditions (e.g., cell density, passage number). - Variability in reagent preparation and addition. - Inherent biological variability of the cell line. | - Standardize Protocols: Maintain consistent cell seeding densities and use cells within a defined passage number range. - Fresh Reagents: Prepare fresh dilutions of this compound and any co-treatment agents for each experiment. - Include Controls: Always include positive and negative controls to benchmark your results. |
| Discrepancies between different apoptosis assays. | Different assays measure distinct stages of apoptosis (e.g., early vs. late). | - Time-Course Experiment: Perform a time-course experiment to understand the kinetics of apoptosis in your specific cell model. - Multiple Assays: Use a combination of assays to get a comprehensive view. For example, pair an early marker like Annexin V staining with a later marker like caspase-3/7 activity or PARP cleavage. |
| Unexpected cell death in vehicle-treated controls. | - Solvent toxicity (e.g., DMSO). - Contamination of cell cultures. | - Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically <0.1%). - Aseptic Technique: Maintain strict aseptic technique to prevent microbial contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule mimetic of the endogenous protein Smac/DIABLO (Second mitochondria-derived activator of caspases/Direct IAP-binding protein with low pI).[1] It functions by binding to and antagonizing the activity of Inhibitor of Apoptosis Proteins (IAPs), such as X-linked inhibitor of apoptosis protein (XIAP) and cellular IAP1/2 (cIAP1/2).[2] By inhibiting IAPs, this compound relieves the suppression of caspases, thereby lowering the threshold for apoptosis.[3]
Q2: Why is this compound often used in combination with other agents?
A2: As a single agent, this compound often has a moderate pro-apoptotic effect.[1] Its primary role is to sensitize cancer cells to other apoptotic stimuli. When used in combination with agents like TNF-α, TRAIL, or conventional chemotherapeutics, this compound can synergistically enhance apoptosis.[1][2] This is because while the co-treatment agent provides the initial apoptotic signal, this compound removes the IAP-mediated block, allowing for robust caspase activation and cell death.
Q3: What is a typical effective concentration range for this compound?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the experimental context (single agent vs. combination). In many published studies, concentrations in the low micromolar range (e.g., 0.5 µM to 10 µM) are effective when used in combination with another agent.[4] For single-agent activity, higher concentrations may be required.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration is dependent on the cell line, the concentration of this compound, and the co-treatment agent used. Apoptotic events can be observed as early as a few hours or may require treatment for 24 to 72 hours.[5][6] A time-course experiment is highly recommended to pinpoint the time of maximum apoptosis.
Q5: Which apoptosis assays are most suitable for this compound experiments?
A5: A multi-assay approach is recommended. Commonly used and effective assays include:
-
Annexin V/Propidium Iodide (PI) Staining: To detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells via flow cytometry.[4]
-
Caspase Activity Assays: Fluorometric or colorimetric assays to measure the activity of key executioner caspases like caspase-3 and caspase-7.
-
Western Blot for PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a substrate for activated caspase-3, and its cleavage is a hallmark of apoptosis.[4]
-
Western Blot for Cleaved Caspases: Detection of the cleaved (active) forms of caspases, such as caspase-3, caspase-8, and caspase-9.
Data Summary Tables
Table 1: Recommended Starting Concentrations for this compound
| Cell Type | Treatment Condition | This compound Concentration Range | Reference |
| Ovarian Cancer Cells | Combination with TRAIL or Topotecan | 1 - 10 µM | [1] |
| Neuroblastoma Cells | Combination with Vincristine or Doxorubicin | 10 µM | [5] |
| Glioblastoma Cells | Combination with Imatinib | 1.25 - 2.5 µM | [3] |
| Mutant FLT3-expressing Ba/F3 cells | Single Agent | 0.5 - >1 µM (IC50) | [4] |
Table 2: Time-Course of Apoptotic Events
| Apoptotic Event | Typical Onset | Assay |
| IAP Antagonism | Minutes to Hours | Co-immunoprecipitation |
| Caspase-8 Activation | 2 - 8 hours | Caspase-8 activity assay, Western blot |
| Phosphatidylserine Exposure | 4 - 12 hours | Annexin V staining |
| Caspase-3/7 Activation | 6 - 24 hours | Caspase-3/7 activity assay, Western blot |
| PARP Cleavage | 8 - 24 hours | Western blot |
| DNA Fragmentation | 12 - 48 hours | TUNEL assay |
Note: These are generalized timeframes. The exact kinetics will vary between cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (Dose-Response)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
This compound Preparation: Prepare a 2x stock solution of this compound at various concentrations in cell culture medium.
-
Treatment: Add an equal volume of the 2x this compound stock solution to the wells to achieve the desired final concentrations. Include a vehicle-only control. If using a co-treatment, add it at a fixed, predetermined concentration.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Apoptosis Assessment: Measure apoptosis using a suitable assay, such as a Caspase-Glo® 3/7 assay or Annexin V/PI staining followed by flow cytometry.
-
Data Analysis: Plot the percentage of apoptotic cells against the this compound concentration to determine the EC50 (half-maximal effective concentration).
Protocol 2: Time-Course Analysis of Apoptosis
-
Cell Seeding: Seed cells in multiple plates or wells to allow for harvesting at different time points.
-
Treatment: Treat the cells with the predetermined optimal concentration of this compound (and co-treatment agent, if applicable).
-
Time Points: At various time points (e.g., 0, 4, 8, 12, 24, 48 hours), harvest the cells.
-
Apoptosis Assessment: Analyze the cells from each time point using a panel of apoptosis assays (e.g., Annexin V/PI staining, caspase activity, and Western blot for PARP cleavage).
-
Data Analysis: Plot the apoptotic readout (e.g., % Annexin V positive cells) against time to identify the peak of apoptosis.
Visualizations
References
- 1. A small molecule SMAC mimic this compound potentiates TRAIL- and anticancer drug-mediated cell death of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Smac mimetic this compound sensitizes XIAP-overexpressing neuroblastoma cells for TNF-α-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
LBW242 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of LBW242, along with troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing solid this compound?
For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are 0-4°C for short-term use (days to weeks) and -20°C for long-term storage (months to years).[1] The product is generally stable for a few weeks at ambient temperature, such as during shipping.[1]
Q2: How should I prepare and store this compound stock solutions?
For in vitro cellular assays, a common practice is to dissolve this compound in DMSO to create a 10 mmol/L stock solution.[2] It is recommended to aliquot the stock solution into single-use volumes in tightly sealed vials and store them at -20°C or -80°C.[3][4]
Q3: How long are this compound stock solutions stable?
When stored at -20°C, stock solutions are generally usable for up to one month.[3][4][5] For storage up to six months, -80°C is recommended.[4] To ensure the efficacy of the solution, it is advisable to re-examine it if stored at -20°C for more than a month.[3] It is crucial to avoid repeated freeze-thaw cycles.[3][4][5] Once thawed, aliquots may be kept at 4°C for up to two weeks.[3]
Q4: What is the best way to handle the this compound powder upon receipt?
The compound may adhere to the neck or cap of the vial during transportation. Before opening the vial, it is recommended to centrifuge it to ensure the powder is collected at the bottom.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Degradation of this compound due to improper storage. | Prepare a fresh stock solution from solid this compound that has been stored correctly. Ensure aliquots of the stock solution are used to avoid multiple freeze-thaw cycles. |
| Inaccurate concentration of the stock solution. | Verify the calculations for preparing the stock solution. If possible, confirm the concentration using an appropriate analytical method. | |
| Precipitation of this compound in cell culture medium | The concentration of DMSO in the final working solution is too high. | Ensure the final concentration of DMSO in the cell culture medium is low, typically less than 0.5%, to avoid both cytotoxicity and precipitation.[4] |
| Poor solubility of this compound in the aqueous medium. | When diluting the DMSO stock solution, perform the dilution in a stepwise manner to prevent the compound from precipitating due to a rapid change in solvent polarity.[4] | |
| Low efficacy in in vivo studies | Inappropriate formulation for oral administration. | For oral gavage, a specific formulation may be required. One published method involves wetting the this compound powder with water, dissolving it in 6.0 N HCl, and then diluting with an acetate (B1210297) buffer (pH 4.6).[2] |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Storage Temperature | Duration | Reference |
| Solid | 0 - 4°C | Short-term (days to weeks) | [1] |
| Solid | -20°C | Long-term (months to years) | [1] |
| In Solvent | -20°C | Up to 1 month | [3][4][5] |
| In Solvent | -80°C | Up to 6 months | [4] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO for In Vitro Use
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Centrifuge the vial briefly to ensure all the powder is at the bottom.
-
Based on the molecular weight of this compound (454.65 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For example, to prepare a 10 mM solution from 1 mg of this compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((0.001 g / 454.65 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 220 µL
-
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Visualizations
Caption: Mechanism of action of this compound as a Smac mimetic to induce apoptosis.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
LBW242 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of LBW242, along with troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing solid this compound?
For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are 0-4°C for short-term use (days to weeks) and -20°C for long-term storage (months to years).[1] The product is generally stable for a few weeks at ambient temperature, such as during shipping.[1]
Q2: How should I prepare and store this compound stock solutions?
For in vitro cellular assays, a common practice is to dissolve this compound in DMSO to create a 10 mmol/L stock solution.[2] It is recommended to aliquot the stock solution into single-use volumes in tightly sealed vials and store them at -20°C or -80°C.[3][4]
Q3: How long are this compound stock solutions stable?
When stored at -20°C, stock solutions are generally usable for up to one month.[3][4][5] For storage up to six months, -80°C is recommended.[4] To ensure the efficacy of the solution, it is advisable to re-examine it if stored at -20°C for more than a month.[3] It is crucial to avoid repeated freeze-thaw cycles.[3][4][5] Once thawed, aliquots may be kept at 4°C for up to two weeks.[3]
Q4: What is the best way to handle the this compound powder upon receipt?
The compound may adhere to the neck or cap of the vial during transportation. Before opening the vial, it is recommended to centrifuge it to ensure the powder is collected at the bottom.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Degradation of this compound due to improper storage. | Prepare a fresh stock solution from solid this compound that has been stored correctly. Ensure aliquots of the stock solution are used to avoid multiple freeze-thaw cycles. |
| Inaccurate concentration of the stock solution. | Verify the calculations for preparing the stock solution. If possible, confirm the concentration using an appropriate analytical method. | |
| Precipitation of this compound in cell culture medium | The concentration of DMSO in the final working solution is too high. | Ensure the final concentration of DMSO in the cell culture medium is low, typically less than 0.5%, to avoid both cytotoxicity and precipitation.[4] |
| Poor solubility of this compound in the aqueous medium. | When diluting the DMSO stock solution, perform the dilution in a stepwise manner to prevent the compound from precipitating due to a rapid change in solvent polarity.[4] | |
| Low efficacy in in vivo studies | Inappropriate formulation for oral administration. | For oral gavage, a specific formulation may be required. One published method involves wetting the this compound powder with water, dissolving it in 6.0 N HCl, and then diluting with an acetate buffer (pH 4.6).[2] |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Storage Temperature | Duration | Reference |
| Solid | 0 - 4°C | Short-term (days to weeks) | [1] |
| Solid | -20°C | Long-term (months to years) | [1] |
| In Solvent | -20°C | Up to 1 month | [3][4][5] |
| In Solvent | -80°C | Up to 6 months | [4] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO for In Vitro Use
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Centrifuge the vial briefly to ensure all the powder is at the bottom.
-
Based on the molecular weight of this compound (454.65 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For example, to prepare a 10 mM solution from 1 mg of this compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((0.001 g / 454.65 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 220 µL
-
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Visualizations
Caption: Mechanism of action of this compound as a Smac mimetic to induce apoptosis.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
Impact of serum concentration on LBW242 efficacy in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Smac mimetic, LBW242, in vitro. The following information addresses common issues related to the impact of serum concentration on the observed efficacy of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a significant decrease in this compound potency (higher IC50) in our cell-based assays when using higher serum concentrations. Is this expected?
A1: Yes, this is a potential and not unexpected observation. The efficacy of small molecule inhibitors like this compound can be influenced by the concentration of serum in the cell culture media. The primary reason for this is the binding of the compound to serum proteins, most notably albumin.[1][2][3] This interaction can sequester the drug, reducing the free fraction available to enter the cells and interact with its target, the Inhibitor of Apoptosis Proteins (IAPs).[1][3] A higher concentration of serum provides more protein for the drug to bind to, thus potentially lowering its apparent potency.
Q2: How can we quantify the impact of serum on this compound efficacy in our experiments?
A2: To quantify the effect of serum, you can perform an "IC50 shift" assay.[4][5] This involves determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line of interest at various serum concentrations (e.g., 1%, 5%, 10%, and 20% Fetal Bovine Serum). A rightward shift in the dose-response curve and a corresponding increase in the IC50 value with increasing serum concentration will provide a quantitative measure of the impact of serum protein binding.
Q3: Could factors other than protein binding be contributing to the reduced efficacy of this compound at higher serum concentrations?
A3: While serum protein binding is the most common cause, other factors could play a role:
-
Growth Factors and Cytokines: Serum is a complex mixture of growth factors and cytokines that can promote cell survival and proliferation pathways. These pro-survival signals could potentially counteract the pro-apoptotic effect of this compound, leading to an apparent decrease in its efficacy.
-
Metabolism of this compound: Serum components could potentially influence the metabolic stability of this compound in the cell culture medium over the course of the experiment, although this is generally a less common issue for in vitro assays.
Q4: What is the mechanism of action of this compound, and how might serum proteins interfere with it?
A4: this compound is a Smac/DIABLO mimetic that promotes apoptosis by inhibiting the activity of IAPs, such as XIAP, c-IAP1, and c-IAP2.[6][7][8] IAPs function to block apoptosis by binding to and inhibiting caspases. This compound competes with caspases for binding to IAPs, thereby freeing caspases to execute the apoptotic program.[6] Serum proteins do not directly interfere with the binding of this compound to IAPs. Instead, they reduce the concentration of free this compound in the culture medium that is available to cross the cell membrane and reach its intracellular targets.
Q5: What are the best practices for performing in vitro experiments with this compound to ensure reproducible results?
A5: To ensure consistency and reproducibility:
-
Standardize Serum Concentration: Use a consistent and clearly reported serum concentration across all related experiments.
-
Consider Serum-Free or Low-Serum Conditions: If feasible for your cell line and experimental duration, consider using serum-free or low-serum media to minimize the confounding effects of serum.
-
Control for Serum Batch Variability: If possible, use the same batch of serum for a complete set of experiments, as protein composition can vary between batches.
-
Equilibration Time: When setting up your assay, allow for a brief equilibration period after adding the drug to the serum-containing media before adding it to the cells.
Data Presentation: Impact of Serum Concentration on this compound IC50
The following table provides a hypothetical, yet representative, summary of the expected impact of varying Fetal Bovine Serum (FBS) concentrations on the in vitro IC50 of this compound in a cancer cell line.
| Cell Line | FBS Concentration (%) | This compound IC50 (µM) | Fold Shift in IC50 (relative to 1% FBS) |
| MDA-MB-231 | 1 | 0.8 | 1.0 |
| 5 | 2.5 | 3.1 | |
| 10 | 5.2 | 6.5 | |
| 20 | 11.8 | 14.8 |
Note: The data presented in this table is for illustrative purposes and may not reflect the actual experimental results for this specific cell line.
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50 Shift
This protocol outlines a method to assess the impact of serum concentration on the potency of this compound using a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
96-well clear or opaque-walled tissue culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium containing 10% FBS.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound Serial Dilutions in Varying Serum Concentrations:
-
Prepare four sets of media with different FBS concentrations: 1%, 5%, 10%, and 20%.
-
In separate dilution series, prepare 2x concentrated serial dilutions of this compound in each of the four different serum-containing media. Also, prepare a vehicle control (DMSO) for each serum concentration.
-
-
Cell Treatment:
-
After overnight incubation, carefully aspirate the seeding medium from the wells.
-
Add 100 µL of the appropriate serum-containing medium with the corresponding this compound serial dilutions or vehicle control to each well.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Following incubation, perform the cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control for each respective serum concentration.
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value for each serum concentration.
-
Calculate the fold shift in IC50 relative to the lowest serum concentration.
-
Mandatory Visualizations
This compound Signaling Pathway and Serum Interference
Caption: this compound mechanism and serum interference.
Experimental Workflow for IC50 Shift Assay
Caption: Workflow for determining IC50 shift.
References
- 1. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A small molecule SMAC mimic this compound potentiates TRAIL- and anticancer drug-mediated cell death of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of serum concentration on LBW242 efficacy in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Smac mimetic, LBW242, in vitro. The following information addresses common issues related to the impact of serum concentration on the observed efficacy of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a significant decrease in this compound potency (higher IC50) in our cell-based assays when using higher serum concentrations. Is this expected?
A1: Yes, this is a potential and not unexpected observation. The efficacy of small molecule inhibitors like this compound can be influenced by the concentration of serum in the cell culture media. The primary reason for this is the binding of the compound to serum proteins, most notably albumin.[1][2][3] This interaction can sequester the drug, reducing the free fraction available to enter the cells and interact with its target, the Inhibitor of Apoptosis Proteins (IAPs).[1][3] A higher concentration of serum provides more protein for the drug to bind to, thus potentially lowering its apparent potency.
Q2: How can we quantify the impact of serum on this compound efficacy in our experiments?
A2: To quantify the effect of serum, you can perform an "IC50 shift" assay.[4][5] This involves determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line of interest at various serum concentrations (e.g., 1%, 5%, 10%, and 20% Fetal Bovine Serum). A rightward shift in the dose-response curve and a corresponding increase in the IC50 value with increasing serum concentration will provide a quantitative measure of the impact of serum protein binding.
Q3: Could factors other than protein binding be contributing to the reduced efficacy of this compound at higher serum concentrations?
A3: While serum protein binding is the most common cause, other factors could play a role:
-
Growth Factors and Cytokines: Serum is a complex mixture of growth factors and cytokines that can promote cell survival and proliferation pathways. These pro-survival signals could potentially counteract the pro-apoptotic effect of this compound, leading to an apparent decrease in its efficacy.
-
Metabolism of this compound: Serum components could potentially influence the metabolic stability of this compound in the cell culture medium over the course of the experiment, although this is generally a less common issue for in vitro assays.
Q4: What is the mechanism of action of this compound, and how might serum proteins interfere with it?
A4: this compound is a Smac/DIABLO mimetic that promotes apoptosis by inhibiting the activity of IAPs, such as XIAP, c-IAP1, and c-IAP2.[6][7][8] IAPs function to block apoptosis by binding to and inhibiting caspases. This compound competes with caspases for binding to IAPs, thereby freeing caspases to execute the apoptotic program.[6] Serum proteins do not directly interfere with the binding of this compound to IAPs. Instead, they reduce the concentration of free this compound in the culture medium that is available to cross the cell membrane and reach its intracellular targets.
Q5: What are the best practices for performing in vitro experiments with this compound to ensure reproducible results?
A5: To ensure consistency and reproducibility:
-
Standardize Serum Concentration: Use a consistent and clearly reported serum concentration across all related experiments.
-
Consider Serum-Free or Low-Serum Conditions: If feasible for your cell line and experimental duration, consider using serum-free or low-serum media to minimize the confounding effects of serum.
-
Control for Serum Batch Variability: If possible, use the same batch of serum for a complete set of experiments, as protein composition can vary between batches.
-
Equilibration Time: When setting up your assay, allow for a brief equilibration period after adding the drug to the serum-containing media before adding it to the cells.
Data Presentation: Impact of Serum Concentration on this compound IC50
The following table provides a hypothetical, yet representative, summary of the expected impact of varying Fetal Bovine Serum (FBS) concentrations on the in vitro IC50 of this compound in a cancer cell line.
| Cell Line | FBS Concentration (%) | This compound IC50 (µM) | Fold Shift in IC50 (relative to 1% FBS) |
| MDA-MB-231 | 1 | 0.8 | 1.0 |
| 5 | 2.5 | 3.1 | |
| 10 | 5.2 | 6.5 | |
| 20 | 11.8 | 14.8 |
Note: The data presented in this table is for illustrative purposes and may not reflect the actual experimental results for this specific cell line.
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50 Shift
This protocol outlines a method to assess the impact of serum concentration on the potency of this compound using a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
96-well clear or opaque-walled tissue culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium containing 10% FBS.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound Serial Dilutions in Varying Serum Concentrations:
-
Prepare four sets of media with different FBS concentrations: 1%, 5%, 10%, and 20%.
-
In separate dilution series, prepare 2x concentrated serial dilutions of this compound in each of the four different serum-containing media. Also, prepare a vehicle control (DMSO) for each serum concentration.
-
-
Cell Treatment:
-
After overnight incubation, carefully aspirate the seeding medium from the wells.
-
Add 100 µL of the appropriate serum-containing medium with the corresponding this compound serial dilutions or vehicle control to each well.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Following incubation, perform the cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control for each respective serum concentration.
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value for each serum concentration.
-
Calculate the fold shift in IC50 relative to the lowest serum concentration.
-
Mandatory Visualizations
This compound Signaling Pathway and Serum Interference
Caption: this compound mechanism and serum interference.
Experimental Workflow for IC50 Shift Assay
Caption: Workflow for determining IC50 shift.
References
- 1. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A small molecule SMAC mimic this compound potentiates TRAIL- and anticancer drug-mediated cell death of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing LBW242 Toxicity at High Concentrations in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential toxicity of the Smac mimetic, LBW242, in normal cells, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule that mimics the function of the endogenous protein SMAC (Second Mitochondria-derived Activator of Caspases). It acts as an inhibitor of Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, cIAP1, and cIAP2.[1][2] By binding to IAPs, this compound relieves their inhibitory effect on caspases, a family of proteases essential for executing apoptosis (programmed cell death).[3] In many cancer cells, this leads to the activation of caspases and subsequent cell death.[2]
Q2: Why is this compound toxic to normal cells at high concentrations?
A2: While SMAC mimetics are designed to selectively target cancer cells, which often overexpress IAPs, high concentrations can also affect normal cells. The mechanism of toxicity in normal cells is not fully elucidated but is thought to involve the induction of apoptosis through the same pathways that are targeted in cancer cells. One study noted that this compound is toxic to normal tissue at concentrations higher than 10 μmol/L.[4] However, the selectivity of SMAC mimetics for cancer cells over normal cells is a key area of research.[5][6]
Q3: What are the typical signs of this compound-induced toxicity in normal cell cultures?
A3: Signs of toxicity include a dose-dependent decrease in cell viability, an increase in the percentage of apoptotic cells (detectable by Annexin V staining), activation of caspases (like caspase-3 and -7), and alterations in the cell cycle profile, such as an increase in the sub-G1 population.[2][3] Morphological changes can also be observed, including cell shrinkage, membrane blebbing, and detachment from the culture surface.
Q4: How can I mitigate this compound toxicity in my normal cell control experiments?
A4: The primary strategy is to perform a careful dose-response study to determine the optimal concentration that induces apoptosis in your cancer cell line of interest while minimizing toxicity in your normal cell line controls. It is also crucial to establish a therapeutic window. Additionally, consider the duration of exposure, as shorter incubation times may be sufficient to induce apoptosis in cancer cells with less impact on normal cells.
Q5: Can this compound's effect be influenced by other signaling pathways?
A5: Yes. In many cancer cell lines, the apoptotic effect of SMAC mimetics is dependent on the production of Tumor Necrosis Factor-alpha (TNFα).[4] this compound can induce the degradation of cIAP1 and cIAP2, leading to the activation of the NF-κB pathway and subsequent TNFα secretion. This secreted TNFα can then act in an autocrine or paracrine manner to induce apoptosis via the extrinsic pathway.[4] Understanding the status of the TNFα signaling pathway in your cell lines can be crucial for interpreting results.
Troubleshooting Guides
Issue 1: High background apoptosis in untreated normal cells.
| Possible Cause | Troubleshooting Step |
| Suboptimal Cell Culture Conditions | Ensure cells are healthy and not overly confluent before starting the experiment. Use fresh, pre-warmed media. |
| Harsh Cell Handling | Be gentle during cell harvesting and washing steps. Avoid excessive centrifugation speeds. |
| Reagent Issues | Check the expiration dates and storage conditions of all reagents, including apoptosis detection kits and buffers. Use a fresh aliquot of Annexin V binding buffer containing calcium.[7] |
| Contamination | Test for mycoplasma contamination, which can induce apoptosis. |
Issue 2: Inconsistent results in cell viability assays (e.g., MTT assay).
| Possible Cause | Troubleshooting Step |
| Variable Cell Seeding Density | Ensure a uniform number of cells is seeded in each well. Use a multichannel pipette for consistency.[8] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Compound Precipitation | Visually inspect the wells for any precipitation of this compound at high concentrations. If observed, try dissolving the compound in a different solvent or using a lower final solvent concentration. |
| Interference with Assay Reagent | Some compounds can directly react with the MTT reagent.[9] Run a control with this compound in cell-free media to check for any chemical reaction. Consider using an alternative viability assay like CellTiter-Glo® (measures ATP) or a dye exclusion method (e.g., Trypan Blue). |
Issue 3: Difficulty interpreting cell cycle analysis data.
| Possible Cause | Troubleshooting Step |
| Cell Clumping | Ensure a single-cell suspension is prepared before fixation. Filter the cell suspension through a nylon mesh if necessary.[10] |
| Incorrect Gating | Set appropriate gates to exclude debris and doublets. Use untreated control cells to define the G1, S, and G2/M populations.[11] |
| Complex Cellular Response | Drug treatment can induce a combination of cell cycle arrest and apoptosis.[12] A prominent sub-G1 peak is indicative of apoptosis. An accumulation of cells in a specific phase (e.g., G2/M) suggests cell cycle arrest.[13] |
Quantitative Data Presentation
To systematically evaluate the toxicity of this compound, it is essential to compare its effects on normal and cancer cell lines. Below are template tables to guide your data presentation. You should populate these tables with your own experimental data.
Table 1: Comparative IC50 Values of this compound
The IC50 is the concentration of a drug that inhibits a biological process by 50%. In this context, it represents the concentration of this compound that reduces cell viability by 50%.
| Cell Line | Cell Type | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| e.g., MCF-10A | Normal Human Breast Epithelial | Enter your data here | Enter your data here |
| e.g., BJ-5ta | Normal Human Foreskin Fibroblast | Enter your data here | Enter your data here |
| e.g., PBMC | Normal Human Peripheral Blood Mononuclear Cells | Enter your data here | Enter your data here |
| e.g., MCF-7 | Human Breast Adenocarcinoma | Enter your data here | Enter your data here |
| e.g., A549 | Human Lung Carcinoma | Enter your data here | Enter your data here |
| e.g., U-87 MG | Human Glioblastoma | No stand-alone effect up to 50 µM[14] | No stand-alone effect up to 50 µM[14] |
| e.g., FLT3-ITD-Ba/F3 | Murine Pro-B cells with FLT3 mutation | ~0.5 - >1 µM (after 72h)[2] | ~0.5 - >1 µM[2] |
Table 2: Apoptosis Induction by High Concentrations of this compound
This table should present the percentage of apoptotic cells (Annexin V positive) after treatment with high concentrations of this compound.
| Cell Line | Cell Type | % Apoptotic Cells (Untreated) | % Apoptotic Cells (this compound at 10 µM, 48h) | % Apoptotic Cells (this compound at 25 µM, 48h) | % Apoptotic Cells (this compound at 50 µM, 48h) |
| e.g., MCF-10A | Normal Human Breast Epithelial | Enter your data here | Enter your data here | Enter your data here | Enter your data here |
| e.g., BJ-5ta | Normal Human Foreskin Fibroblast | Enter your data here | Enter your data here | Enter your data here | Enter your data here |
| e.g., MCF-7 | Human Breast Adenocarcinoma | Enter your data here | Enter your data here | Enter your data here | Enter your data here |
| e.g., A549 | Human Lung Carcinoma | Enter your data here | Enter your data here | Enter your data here | Enter your data here |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Visually confirm the formation of purple formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the viability assay.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases.
Materials:
-
Caspase-Glo® 3/7 Assay System or similar
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
After the incubation period, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash the cells with PBS and fix them by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound.
Caption: Experimental workflow for assessing this compound toxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Potency and Selectivity of SMAC/DIABLO Mimetics in Solid Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potency and Selectivity of SMAC/DIABLO Mimetics in Solid Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Interpreting cell cycle effects of drugs: the case of melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Addressing LBW242 Toxicity at High Concentrations in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential toxicity of the Smac mimetic, LBW242, in normal cells, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule that mimics the function of the endogenous protein SMAC (Second Mitochondria-derived Activator of Caspases). It acts as an inhibitor of Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, cIAP1, and cIAP2.[1][2] By binding to IAPs, this compound relieves their inhibitory effect on caspases, a family of proteases essential for executing apoptosis (programmed cell death).[3] In many cancer cells, this leads to the activation of caspases and subsequent cell death.[2]
Q2: Why is this compound toxic to normal cells at high concentrations?
A2: While SMAC mimetics are designed to selectively target cancer cells, which often overexpress IAPs, high concentrations can also affect normal cells. The mechanism of toxicity in normal cells is not fully elucidated but is thought to involve the induction of apoptosis through the same pathways that are targeted in cancer cells. One study noted that this compound is toxic to normal tissue at concentrations higher than 10 μmol/L.[4] However, the selectivity of SMAC mimetics for cancer cells over normal cells is a key area of research.[5][6]
Q3: What are the typical signs of this compound-induced toxicity in normal cell cultures?
A3: Signs of toxicity include a dose-dependent decrease in cell viability, an increase in the percentage of apoptotic cells (detectable by Annexin V staining), activation of caspases (like caspase-3 and -7), and alterations in the cell cycle profile, such as an increase in the sub-G1 population.[2][3] Morphological changes can also be observed, including cell shrinkage, membrane blebbing, and detachment from the culture surface.
Q4: How can I mitigate this compound toxicity in my normal cell control experiments?
A4: The primary strategy is to perform a careful dose-response study to determine the optimal concentration that induces apoptosis in your cancer cell line of interest while minimizing toxicity in your normal cell line controls. It is also crucial to establish a therapeutic window. Additionally, consider the duration of exposure, as shorter incubation times may be sufficient to induce apoptosis in cancer cells with less impact on normal cells.
Q5: Can this compound's effect be influenced by other signaling pathways?
A5: Yes. In many cancer cell lines, the apoptotic effect of SMAC mimetics is dependent on the production of Tumor Necrosis Factor-alpha (TNFα).[4] this compound can induce the degradation of cIAP1 and cIAP2, leading to the activation of the NF-κB pathway and subsequent TNFα secretion. This secreted TNFα can then act in an autocrine or paracrine manner to induce apoptosis via the extrinsic pathway.[4] Understanding the status of the TNFα signaling pathway in your cell lines can be crucial for interpreting results.
Troubleshooting Guides
Issue 1: High background apoptosis in untreated normal cells.
| Possible Cause | Troubleshooting Step |
| Suboptimal Cell Culture Conditions | Ensure cells are healthy and not overly confluent before starting the experiment. Use fresh, pre-warmed media. |
| Harsh Cell Handling | Be gentle during cell harvesting and washing steps. Avoid excessive centrifugation speeds. |
| Reagent Issues | Check the expiration dates and storage conditions of all reagents, including apoptosis detection kits and buffers. Use a fresh aliquot of Annexin V binding buffer containing calcium.[7] |
| Contamination | Test for mycoplasma contamination, which can induce apoptosis. |
Issue 2: Inconsistent results in cell viability assays (e.g., MTT assay).
| Possible Cause | Troubleshooting Step |
| Variable Cell Seeding Density | Ensure a uniform number of cells is seeded in each well. Use a multichannel pipette for consistency.[8] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Compound Precipitation | Visually inspect the wells for any precipitation of this compound at high concentrations. If observed, try dissolving the compound in a different solvent or using a lower final solvent concentration. |
| Interference with Assay Reagent | Some compounds can directly react with the MTT reagent.[9] Run a control with this compound in cell-free media to check for any chemical reaction. Consider using an alternative viability assay like CellTiter-Glo® (measures ATP) or a dye exclusion method (e.g., Trypan Blue). |
Issue 3: Difficulty interpreting cell cycle analysis data.
| Possible Cause | Troubleshooting Step |
| Cell Clumping | Ensure a single-cell suspension is prepared before fixation. Filter the cell suspension through a nylon mesh if necessary.[10] |
| Incorrect Gating | Set appropriate gates to exclude debris and doublets. Use untreated control cells to define the G1, S, and G2/M populations.[11] |
| Complex Cellular Response | Drug treatment can induce a combination of cell cycle arrest and apoptosis.[12] A prominent sub-G1 peak is indicative of apoptosis. An accumulation of cells in a specific phase (e.g., G2/M) suggests cell cycle arrest.[13] |
Quantitative Data Presentation
To systematically evaluate the toxicity of this compound, it is essential to compare its effects on normal and cancer cell lines. Below are template tables to guide your data presentation. You should populate these tables with your own experimental data.
Table 1: Comparative IC50 Values of this compound
The IC50 is the concentration of a drug that inhibits a biological process by 50%. In this context, it represents the concentration of this compound that reduces cell viability by 50%.
| Cell Line | Cell Type | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| e.g., MCF-10A | Normal Human Breast Epithelial | Enter your data here | Enter your data here |
| e.g., BJ-5ta | Normal Human Foreskin Fibroblast | Enter your data here | Enter your data here |
| e.g., PBMC | Normal Human Peripheral Blood Mononuclear Cells | Enter your data here | Enter your data here |
| e.g., MCF-7 | Human Breast Adenocarcinoma | Enter your data here | Enter your data here |
| e.g., A549 | Human Lung Carcinoma | Enter your data here | Enter your data here |
| e.g., U-87 MG | Human Glioblastoma | No stand-alone effect up to 50 µM[14] | No stand-alone effect up to 50 µM[14] |
| e.g., FLT3-ITD-Ba/F3 | Murine Pro-B cells with FLT3 mutation | ~0.5 - >1 µM (after 72h)[2] | ~0.5 - >1 µM[2] |
Table 2: Apoptosis Induction by High Concentrations of this compound
This table should present the percentage of apoptotic cells (Annexin V positive) after treatment with high concentrations of this compound.
| Cell Line | Cell Type | % Apoptotic Cells (Untreated) | % Apoptotic Cells (this compound at 10 µM, 48h) | % Apoptotic Cells (this compound at 25 µM, 48h) | % Apoptotic Cells (this compound at 50 µM, 48h) |
| e.g., MCF-10A | Normal Human Breast Epithelial | Enter your data here | Enter your data here | Enter your data here | Enter your data here |
| e.g., BJ-5ta | Normal Human Foreskin Fibroblast | Enter your data here | Enter your data here | Enter your data here | Enter your data here |
| e.g., MCF-7 | Human Breast Adenocarcinoma | Enter your data here | Enter your data here | Enter your data here | Enter your data here |
| e.g., A549 | Human Lung Carcinoma | Enter your data here | Enter your data here | Enter your data here | Enter your data here |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Visually confirm the formation of purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the viability assay.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases.
Materials:
-
Caspase-Glo® 3/7 Assay System or similar
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
After the incubation period, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash the cells with PBS and fix them by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound.
Caption: Experimental workflow for assessing this compound toxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Potency and Selectivity of SMAC/DIABLO Mimetics in Solid Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potency and Selectivity of SMAC/DIABLO Mimetics in Solid Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Interpreting cell cycle effects of drugs: the case of melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Understanding the Efficacy of LBW242
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the use of LBW242, a small molecule Smac mimetic and IAP inhibitor. The following guides and FAQs address common questions and experimental challenges, particularly concerning its limited efficacy as a monotherapy in certain cancer types.
Frequently Asked Questions (FAQs)
Q1: Why is this compound ineffective as a single agent in some of my cancer cell lines?
A1: The single-agent efficacy of this compound is largely dependent on the ability of the cancer cells to produce and respond to autocrine Tumor Necrosis Factor-alpha (TNFα). In sensitive cell lines, this compound induces the degradation of cellular Inhibitor of Apoptosis Proteins (cIAPs), which in turn triggers the production of TNFα. This TNFα then acts on the same cells, initiating a signaling cascade that leads to apoptosis. If your cancer cells do not produce TNFα in response to IAP inhibition, this compound alone will likely have only a moderate or negligible pro-apoptotic effect.[1]
Q2: I observed initial degradation of cIAP1 after this compound treatment, but the cells did not die. What is the potential mechanism of resistance?
A2: This is a documented resistance mechanism. The initial TNFα signaling, which is meant to induce apoptosis, can also activate pro-survival pathways like NF-κB. In some resistant cancer cells, this leads to the rapid upregulation and synthesis of new cIAP2. This newly produced cIAP2 is often refractory to this compound-mediated degradation and can effectively shut down the apoptotic signal by preventing the formation of the caspase-8 activating complex, leading to cell survival.
Q3: What is a typical concentration range for this compound when used as a single agent in vitro?
A3: As a monotherapy, this compound often requires high micromolar concentrations to induce a significant cytotoxic effect. For many cell lines, such as certain gliomas and neuroblastomas, concentrations up to 50 µM may show no standalone effect on cell proliferation.[2] In sensitive hematologic malignancy cell lines, IC50 values have been observed in the 10–30 µM range.[2] For mutant FLT3-expressing cells, IC50 values can range from 0.5 to over 1 µM.[3] It is crucial to perform a dose-response curve for your specific cell line.
Q4: Can the resistance to this compound monotherapy be overcome?
A4: Yes. Since the ineffectiveness is often due to an insufficient apoptotic signal, this compound shows strong synergy with other agents that can provide this signal. It is highly effective when combined with TNFα itself, TRAIL, or conventional chemotherapeutic drugs like etoposide, doxorubicin, and vincristine.[1][4] These combinations can push the cell past the apoptotic threshold that this compound alone cannot achieve.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No significant apoptosis observed with this compound monotherapy. | The cell line may not produce autocrine TNFα upon IAP degradation. | 1. Confirm the absence of TNFα production via ELISA or qPCR after this compound treatment. 2. Test the synergy of this compound with a low dose of exogenous TNFα or TRAIL. 3. Consider using this compound in combination with another pro-apoptotic agent. |
| High variability in results between experiments. | Cell density, passage number, or reagent stability may be inconsistent. | 1. Ensure consistent cell seeding density for all experiments. 2. Use cells within a consistent, low passage number range. 3. Prepare fresh dilutions of this compound from a DMSO stock for each experiment, as repeated freeze-thaw cycles can degrade the compound. |
| Observed cytotoxicity at very high concentrations only (>50 µM). | The cell line is likely intrinsically resistant to this compound monotherapy. | 1. This is expected for many solid tumor cell lines.[2] 2. Focus on evaluating this compound in combination therapies, which is its primary proposed use.[1] |
| Western blot shows no degradation of cIAP1. | The concentration of this compound may be too low, or the incubation time is too short. | 1. Perform a dose-response and time-course experiment. Check for cIAP1 degradation at various concentrations (e.g., 1-20 µM) and time points (e.g., 2, 4, 8, 24 hours). 2. Ensure the proteasome is active in your cells, as cIAP degradation is proteasome-dependent. |
Data Presentation
Table 1: Single-Agent Activity of this compound in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) or observed effect of this compound as a single agent in different cancer cell types, highlighting the variability in its efficacy.
| Cell Line Type | Cancer Type | Single-Agent IC50 / Effect | Reference |
| Mutant FLT3-expressing Ba/F3 lines | Acute Myeloid Leukemia | 0.5 to >1 µM | [3] |
| Hematologic Malignancy Cell Lines | Various Blood Cancers | 10 - 30 µM | [2] |
| Neuroblastoma Cell Lines (murine & human) | Neuroblastoma | No relevant inhibition of proliferation at 10 µM; significant inhibition only at very high µM concentrations. | [4] |
| U87, LN827 | Glioblastoma | No effect on cell growth up to 50 µM. | [2] |
Signaling Pathway Diagrams
The efficacy of this compound is intrinsically linked to the TNFα signaling pathway. The following diagrams illustrate both the mechanism of action and a key pathway of resistance.
Caption: Mechanism of this compound-induced apoptosis in sensitive cancer cells.
Caption: Resistance to this compound via NF-κB-mediated upregulation of cIAP2.
Key Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (WST-1 Method)
This protocol is adapted from methodologies used in studies evaluating this compound to determine its effect on cell proliferation.[4]
Objective: To determine the IC50 of this compound in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
WST-1 Cell Proliferation Reagent
-
Microplate reader (450 nm absorbance)
Workflow Diagram:
Caption: Workflow for a typical cell viability assay using this compound.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells for "no cell" blanks.
-
Adhesion: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume normal growth.
-
Drug Addition: Prepare serial dilutions of this compound in complete medium from your stock solution. A common concentration range to test for single-agent activity is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations. Also include vehicle control wells (DMSO concentration matched to the highest this compound dose).
-
Incubation: Incubate the plate for the desired period (typically 48 or 72 hours) at 37°C, 5% CO2.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The time depends on the metabolic activity of the cell line; monitor for color change (yellow to orange/red).
-
Measurement: Gently shake the plate and measure the absorbance at 450 nm using a microplate reader. Use 620-650 nm as a reference wavelength if desired.
-
Analysis:
-
Subtract the average absorbance of the "no cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Plot the percentage of viability against the log of this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic cells following treatment with this compound, alone or in combination with another agent.
Materials:
-
6-well cell culture plates
-
This compound and/or other treatment agents
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., 10 µM) and/or a synergistic agent (e.g., TRAIL, 50 ng/mL) for 24-48 hours. Include an untreated control and a vehicle control.
-
Cell Harvesting:
-
Collect the culture supernatant (which contains floating/dead cells).
-
Gently wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with their corresponding supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
Technical Support Center: Understanding the Efficacy of LBW242
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the use of LBW242, a small molecule Smac mimetic and IAP inhibitor. The following guides and FAQs address common questions and experimental challenges, particularly concerning its limited efficacy as a monotherapy in certain cancer types.
Frequently Asked Questions (FAQs)
Q1: Why is this compound ineffective as a single agent in some of my cancer cell lines?
A1: The single-agent efficacy of this compound is largely dependent on the ability of the cancer cells to produce and respond to autocrine Tumor Necrosis Factor-alpha (TNFα). In sensitive cell lines, this compound induces the degradation of cellular Inhibitor of Apoptosis Proteins (cIAPs), which in turn triggers the production of TNFα. This TNFα then acts on the same cells, initiating a signaling cascade that leads to apoptosis. If your cancer cells do not produce TNFα in response to IAP inhibition, this compound alone will likely have only a moderate or negligible pro-apoptotic effect.[1]
Q2: I observed initial degradation of cIAP1 after this compound treatment, but the cells did not die. What is the potential mechanism of resistance?
A2: This is a documented resistance mechanism. The initial TNFα signaling, which is meant to induce apoptosis, can also activate pro-survival pathways like NF-κB. In some resistant cancer cells, this leads to the rapid upregulation and synthesis of new cIAP2. This newly produced cIAP2 is often refractory to this compound-mediated degradation and can effectively shut down the apoptotic signal by preventing the formation of the caspase-8 activating complex, leading to cell survival.
Q3: What is a typical concentration range for this compound when used as a single agent in vitro?
A3: As a monotherapy, this compound often requires high micromolar concentrations to induce a significant cytotoxic effect. For many cell lines, such as certain gliomas and neuroblastomas, concentrations up to 50 µM may show no standalone effect on cell proliferation.[2] In sensitive hematologic malignancy cell lines, IC50 values have been observed in the 10–30 µM range.[2] For mutant FLT3-expressing cells, IC50 values can range from 0.5 to over 1 µM.[3] It is crucial to perform a dose-response curve for your specific cell line.
Q4: Can the resistance to this compound monotherapy be overcome?
A4: Yes. Since the ineffectiveness is often due to an insufficient apoptotic signal, this compound shows strong synergy with other agents that can provide this signal. It is highly effective when combined with TNFα itself, TRAIL, or conventional chemotherapeutic drugs like etoposide, doxorubicin, and vincristine.[1][4] These combinations can push the cell past the apoptotic threshold that this compound alone cannot achieve.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No significant apoptosis observed with this compound monotherapy. | The cell line may not produce autocrine TNFα upon IAP degradation. | 1. Confirm the absence of TNFα production via ELISA or qPCR after this compound treatment. 2. Test the synergy of this compound with a low dose of exogenous TNFα or TRAIL. 3. Consider using this compound in combination with another pro-apoptotic agent. |
| High variability in results between experiments. | Cell density, passage number, or reagent stability may be inconsistent. | 1. Ensure consistent cell seeding density for all experiments. 2. Use cells within a consistent, low passage number range. 3. Prepare fresh dilutions of this compound from a DMSO stock for each experiment, as repeated freeze-thaw cycles can degrade the compound. |
| Observed cytotoxicity at very high concentrations only (>50 µM). | The cell line is likely intrinsically resistant to this compound monotherapy. | 1. This is expected for many solid tumor cell lines.[2] 2. Focus on evaluating this compound in combination therapies, which is its primary proposed use.[1] |
| Western blot shows no degradation of cIAP1. | The concentration of this compound may be too low, or the incubation time is too short. | 1. Perform a dose-response and time-course experiment. Check for cIAP1 degradation at various concentrations (e.g., 1-20 µM) and time points (e.g., 2, 4, 8, 24 hours). 2. Ensure the proteasome is active in your cells, as cIAP degradation is proteasome-dependent. |
Data Presentation
Table 1: Single-Agent Activity of this compound in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) or observed effect of this compound as a single agent in different cancer cell types, highlighting the variability in its efficacy.
| Cell Line Type | Cancer Type | Single-Agent IC50 / Effect | Reference |
| Mutant FLT3-expressing Ba/F3 lines | Acute Myeloid Leukemia | 0.5 to >1 µM | [3] |
| Hematologic Malignancy Cell Lines | Various Blood Cancers | 10 - 30 µM | [2] |
| Neuroblastoma Cell Lines (murine & human) | Neuroblastoma | No relevant inhibition of proliferation at 10 µM; significant inhibition only at very high µM concentrations. | [4] |
| U87, LN827 | Glioblastoma | No effect on cell growth up to 50 µM. | [2] |
Signaling Pathway Diagrams
The efficacy of this compound is intrinsically linked to the TNFα signaling pathway. The following diagrams illustrate both the mechanism of action and a key pathway of resistance.
Caption: Mechanism of this compound-induced apoptosis in sensitive cancer cells.
Caption: Resistance to this compound via NF-κB-mediated upregulation of cIAP2.
Key Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (WST-1 Method)
This protocol is adapted from methodologies used in studies evaluating this compound to determine its effect on cell proliferation.[4]
Objective: To determine the IC50 of this compound in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
WST-1 Cell Proliferation Reagent
-
Microplate reader (450 nm absorbance)
Workflow Diagram:
Caption: Workflow for a typical cell viability assay using this compound.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells for "no cell" blanks.
-
Adhesion: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume normal growth.
-
Drug Addition: Prepare serial dilutions of this compound in complete medium from your stock solution. A common concentration range to test for single-agent activity is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations. Also include vehicle control wells (DMSO concentration matched to the highest this compound dose).
-
Incubation: Incubate the plate for the desired period (typically 48 or 72 hours) at 37°C, 5% CO2.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The time depends on the metabolic activity of the cell line; monitor for color change (yellow to orange/red).
-
Measurement: Gently shake the plate and measure the absorbance at 450 nm using a microplate reader. Use 620-650 nm as a reference wavelength if desired.
-
Analysis:
-
Subtract the average absorbance of the "no cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Plot the percentage of viability against the log of this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic cells following treatment with this compound, alone or in combination with another agent.
Materials:
-
6-well cell culture plates
-
This compound and/or other treatment agents
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., 10 µM) and/or a synergistic agent (e.g., TRAIL, 50 ng/mL) for 24-48 hours. Include an untreated control and a vehicle control.
-
Cell Harvesting:
-
Collect the culture supernatant (which contains floating/dead cells).
-
Gently wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with their corresponding supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
Technical Support Center: Understanding the Role of TNFα Signaling in LBW242-Mediated Cell Death
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the role of Tumor Necrosis Factor-alpha (TNFα) signaling in cell death mediated by the SMAC mimetic, LBW242.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule mimetic of the Second Mitochondria-derived Activator of Caspases (SMAC).[1][2] It functions by targeting and inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, cIAP1, and cIAP2.[3][4] By binding to the BIR (Baculoviral IAP Repeat) domains of IAPs, this compound relieves their inhibitory effect on caspases, thereby lowering the threshold for apoptosis.[5][6]
Q2: Is TNFα signaling always required for this compound-induced cell death?
Not always, but in many cancer cell lines, the single-agent activity of this compound is dependent on TNFα signaling.[5][7] this compound can induce the proteasomal degradation of cIAP1, which leads to the activation of the NF-κB pathway and subsequent production of TNFα.[3][8] This endogenously produced TNFα then acts in an autocrine or paracrine manner to induce apoptosis.[8] However, in some cellular contexts, such as in certain neuroblastoma cell lines, this compound can sensitize cells to chemotherapy-induced apoptosis in a TNFα-independent manner.[9][10][11]
Q3: How does this compound synergize with other anti-cancer agents?
This compound has been shown to synergize with various anti-cancer agents, including TNF-related apoptosis-inducing ligand (TRAIL) and conventional chemotherapeutic drugs.[1][12] By inhibiting IAPs, this compound enhances the pro-apoptotic signals initiated by these agents, leading to a more robust activation of caspases and cell death.[1][4]
Troubleshooting Guides
This section addresses common issues encountered during experiments investigating this compound-mediated cell death.
Problem 1: this compound as a single agent does not induce significant cell death in my cancer cell line.
-
Possible Cause 1: Lack of endogenous TNFα production. The cytotoxic effect of single-agent this compound can be dependent on the cell's ability to produce TNFα upon cIAP1 degradation.
-
Troubleshooting Step: Measure TNFα levels in the cell culture supernatant by ELISA after this compound treatment. If TNFα levels are low or undetectable, the cell line may not be sensitive to this compound as a monotherapy.
-
Solution: Consider combining this compound with a sub-lethal concentration of exogenous TNFα to sensitize the cells.
-
-
Possible Cause 2: High expression of anti-apoptotic proteins. Overexpression of proteins like Bcl-2 can confer resistance to IAP antagonists.
-
Troubleshooting Step: Perform a western blot to assess the expression levels of key anti-apoptotic proteins in your cell line.
-
Solution: Combine this compound with an agent that targets the anti-apoptotic machinery, such as a Bcl-2 inhibitor.
-
-
Possible Cause 3: TNFα-independent mechanism. In some cell types, the primary mechanism of this compound-induced death might not rely on TNFα.
-
Troubleshooting Step: Investigate the involvement of other death receptor pathways or mitochondrial apoptosis pathways.
-
Solution: Explore combination therapies with agents that target these alternative pathways.
-
Problem 2: I observe variability in the synergistic effect of this compound with chemotherapy.
-
Possible Cause: Suboptimal dosing or scheduling. The synergistic effect is often dependent on the concentration and the timing of administration of both agents.
-
Troubleshooting Step: Perform a dose-response matrix experiment to determine the optimal concentrations for synergy. Also, test different scheduling regimens (e.g., pre-treatment with this compound followed by chemotherapy).
-
Solution: Use isobologram analysis to quantitatively determine if the combination is synergistic, additive, or antagonistic at different dose ratios.
-
Quantitative Data Summary
Table 1: Synergistic Anti-Tumor Activity of this compound with Chemotherapeutic Agents in HEY Ovarian Cancer Cells
| Chemotherapeutic Agent | Combination Index (CI) | Interpretation |
| Cisplatin | 0.82 | Synergy |
| Paclitaxel | 0.70 | Synergy |
| Topotecan | 0.72 | Synergy |
| Etoposide | 0.73 | Synergy |
| Doxorubicin | 0.78 | Synergy |
Data adapted from Petrucci E, et al. PLoS One. 2012;7(4):e35073.[12]
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Plate cells at a density of 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound, TNFα, or a combination of both for the specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Gently detach the cells using trypsin-EDTA and collect them by centrifugation at 300 x g for 5 minutes. Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 2: Western Blot Analysis of IAP and Caspase Cleavage
-
Protein Extraction: Following treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cIAP1, XIAP, cleaved caspase-8, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Workflow Diagrams
References
- 1. A small molecule SMAC mimic this compound potentiates TRAIL- and anticancer drug-mediated cell death of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. IAP antagonists target cIAP1 to induce TNFalpha-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Smac mimetic this compound sensitizes XIAP-overexpressing neuroblastoma cells for TNF-α-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Smac mimetic this compound sensitizes XIAP-overexpressing neuroblastoma cells for TNF-α-independent apoptosis. | Semantic Scholar [semanticscholar.org]
- 12. A Small Molecule SMAC Mimic this compound Potentiates TRAIL- and Anticancer Drug-Mediated Cell Death of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Role of TNFα Signaling in LBW242-Mediated Cell Death
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the role of Tumor Necrosis Factor-alpha (TNFα) signaling in cell death mediated by the SMAC mimetic, LBW242.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule mimetic of the Second Mitochondria-derived Activator of Caspases (SMAC).[1][2] It functions by targeting and inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, cIAP1, and cIAP2.[3][4] By binding to the BIR (Baculoviral IAP Repeat) domains of IAPs, this compound relieves their inhibitory effect on caspases, thereby lowering the threshold for apoptosis.[5][6]
Q2: Is TNFα signaling always required for this compound-induced cell death?
Not always, but in many cancer cell lines, the single-agent activity of this compound is dependent on TNFα signaling.[5][7] this compound can induce the proteasomal degradation of cIAP1, which leads to the activation of the NF-κB pathway and subsequent production of TNFα.[3][8] This endogenously produced TNFα then acts in an autocrine or paracrine manner to induce apoptosis.[8] However, in some cellular contexts, such as in certain neuroblastoma cell lines, this compound can sensitize cells to chemotherapy-induced apoptosis in a TNFα-independent manner.[9][10][11]
Q3: How does this compound synergize with other anti-cancer agents?
This compound has been shown to synergize with various anti-cancer agents, including TNF-related apoptosis-inducing ligand (TRAIL) and conventional chemotherapeutic drugs.[1][12] By inhibiting IAPs, this compound enhances the pro-apoptotic signals initiated by these agents, leading to a more robust activation of caspases and cell death.[1][4]
Troubleshooting Guides
This section addresses common issues encountered during experiments investigating this compound-mediated cell death.
Problem 1: this compound as a single agent does not induce significant cell death in my cancer cell line.
-
Possible Cause 1: Lack of endogenous TNFα production. The cytotoxic effect of single-agent this compound can be dependent on the cell's ability to produce TNFα upon cIAP1 degradation.
-
Troubleshooting Step: Measure TNFα levels in the cell culture supernatant by ELISA after this compound treatment. If TNFα levels are low or undetectable, the cell line may not be sensitive to this compound as a monotherapy.
-
Solution: Consider combining this compound with a sub-lethal concentration of exogenous TNFα to sensitize the cells.
-
-
Possible Cause 2: High expression of anti-apoptotic proteins. Overexpression of proteins like Bcl-2 can confer resistance to IAP antagonists.
-
Troubleshooting Step: Perform a western blot to assess the expression levels of key anti-apoptotic proteins in your cell line.
-
Solution: Combine this compound with an agent that targets the anti-apoptotic machinery, such as a Bcl-2 inhibitor.
-
-
Possible Cause 3: TNFα-independent mechanism. In some cell types, the primary mechanism of this compound-induced death might not rely on TNFα.
-
Troubleshooting Step: Investigate the involvement of other death receptor pathways or mitochondrial apoptosis pathways.
-
Solution: Explore combination therapies with agents that target these alternative pathways.
-
Problem 2: I observe variability in the synergistic effect of this compound with chemotherapy.
-
Possible Cause: Suboptimal dosing or scheduling. The synergistic effect is often dependent on the concentration and the timing of administration of both agents.
-
Troubleshooting Step: Perform a dose-response matrix experiment to determine the optimal concentrations for synergy. Also, test different scheduling regimens (e.g., pre-treatment with this compound followed by chemotherapy).
-
Solution: Use isobologram analysis to quantitatively determine if the combination is synergistic, additive, or antagonistic at different dose ratios.
-
Quantitative Data Summary
Table 1: Synergistic Anti-Tumor Activity of this compound with Chemotherapeutic Agents in HEY Ovarian Cancer Cells
| Chemotherapeutic Agent | Combination Index (CI) | Interpretation |
| Cisplatin | 0.82 | Synergy |
| Paclitaxel | 0.70 | Synergy |
| Topotecan | 0.72 | Synergy |
| Etoposide | 0.73 | Synergy |
| Doxorubicin | 0.78 | Synergy |
Data adapted from Petrucci E, et al. PLoS One. 2012;7(4):e35073.[12]
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Plate cells at a density of 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound, TNFα, or a combination of both for the specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Gently detach the cells using trypsin-EDTA and collect them by centrifugation at 300 x g for 5 minutes. Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 2: Western Blot Analysis of IAP and Caspase Cleavage
-
Protein Extraction: Following treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cIAP1, XIAP, cleaved caspase-8, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Workflow Diagrams
References
- 1. A small molecule SMAC mimic this compound potentiates TRAIL- and anticancer drug-mediated cell death of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. IAP antagonists target cIAP1 to induce TNFalpha-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Smac mimetic this compound sensitizes XIAP-overexpressing neuroblastoma cells for TNF-α-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Smac mimetic this compound sensitizes XIAP-overexpressing neuroblastoma cells for TNF-α-independent apoptosis. | Semantic Scholar [semanticscholar.org]
- 12. A Small Molecule SMAC Mimic this compound Potentiates TRAIL- and Anticancer Drug-Mediated Cell Death of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the SMAC Mimetics LBW242 and Birinapant in Oncology Research
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the preclinical efficacy of two prominent SMAC mimetics, LBW242 and birinapant (B612068). This document summarizes their mechanisms of action, presents available quantitative data from various studies, and outlines detailed experimental protocols for key assays cited.
Second Mitochondria-derived Activator of Caspases (SMAC) mimetics are a class of investigational anticancer agents designed to mimic the endogenous IAP antagonist SMAC/DIABLO protein. By binding to Inhibitor of Apoptosis Proteins (IAPs), these agents relieve the inhibition of caspases, thereby promoting apoptosis in cancer cells. This guide focuses on two such agents: this compound and birinapant.
Mechanism of Action: Targeting IAPs to Induce Apoptosis
Both this compound and birinapant function as SMAC mimetics, targeting IAP family members, particularly X-linked inhibitor of apoptosis protein (XIAP) and cellular IAP1 (cIAP1) and cIAP2. By mimicking the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) motif of mature SMAC, they bind to the Baculoviral IAP Repeat (BIR) domains of IAPs. This binding event displaces caspases from IAP-mediated inhibition, leading to the activation of the apoptotic cascade. Furthermore, the binding of these mimetics to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation. This degradation not only promotes apoptosis but also activates the non-canonical NF-κB signaling pathway.
Birinapant is a synthetic small molecule and a bivalent SMAC mimetic, meaning it possesses two SMAC-mimicking motifs connected by a linker, which generally results in higher binding affinity compared to monovalent mimetics.[1][2] It preferentially targets cIAP1 over cIAP2 and XIAP.[1] this compound is also a potent, orally active proapoptotic IAP inhibitor.
Below is a diagram illustrating the generalized signaling pathway affected by SMAC mimetics like this compound and birinapant.
Caption: Signaling pathway targeted by SMAC mimetics this compound and birinapant.
Comparative Efficacy Data
A direct head-to-head comparative study of this compound and birinapant was not identified in the searched literature. Therefore, the following tables summarize data from separate preclinical studies. It is crucial to note that these data were generated in different laboratories, using different cell lines and experimental conditions, and thus do not allow for a direct and definitive comparison of potency.
In Vitro Efficacy: Inhibition of Cell Viability (IC50)
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Birinapant | SUM190 | Inflammatory Breast Cancer | ~300 nM | [1] |
| WM9 | Melanoma | 2.4 nM | [1] | |
| HCC38 | Triple-Negative Breast Cancer | 0.63 µM | ||
| HCC70 | Triple-Negative Breast Cancer | 0.47 µM | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.71 µM | ||
| This compound | FLT3-ITD-Ba/F3 | Leukemia | 0.5 to >1 µM | |
| N676D-FLT3-Ba/F3 | Leukemia (PKC412-resistant) | 0.5 to >1 µM | ||
| G697R-FLT3-Ba/F3 | Leukemia (PKC412-resistant) | 0.5 to >1 µM |
In Vitro Binding Affinity (Kd)
| Compound | Target Protein | Binding Affinity (Kd) | Reference |
| Birinapant | cIAP1 | <1 nM | [1] |
| XIAP | 45 nM | [1] |
In Vivo Efficacy: Xenograft Models
| Compound | Xenograft Model | Cancer Type | Dosing | Outcome | Reference |
| Birinapant | 451Lu | Melanoma | 30 mg/kg, i.p., 3x/week | Significant abrogation of tumor growth | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 15 mg/kg | Significant tumor growth suppression | ||
| This compound | FLT3-ITD-Ba/F3 | Leukemia | 50 mg/kg, p.o., daily for 10 days | Reduction in tumor burden |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of this compound and birinapant.
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound or birinapant) or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Reagent Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) is added to each well.
-
Incubation with Reagent: The plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt into formazan (B1609692) crystals by metabolically active cells.
-
Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle control, and the IC50 values are calculated using non-linear regression analysis.
Caption: Workflow for a typical cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.
Methodology:
-
Cell Treatment: Cells are seeded in culture plates and treated with the test compound at various concentrations for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and pelleted by centrifugation.
-
Resuspension: The cell pellet is resuspended in Annexin V binding buffer.
-
Staining: Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified using flow cytometry software.
Caption: Workflow for an Annexin V/PI apoptosis assay.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
Methodology:
-
Cell Preparation: A suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) in a suitable medium, sometimes mixed with Matrigel, is prepared.
-
Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment and control groups.
-
Treatment Administration: The test compound (this compound or birinapant) is administered via a specified route (e.g., intraperitoneal injection or oral gavage) and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length x width²)/2).
-
Monitoring: The body weight and overall health of the mice are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised for further analysis (e.g., Western blotting for target protein degradation).
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare the treatment and control groups.
Summary and Conclusion
Both this compound and birinapant are potent SMAC mimetics that induce apoptosis in cancer cells by targeting IAP proteins. Birinapant, as a bivalent mimetic, exhibits high binding affinity, particularly for cIAP1. Preclinical data for both agents demonstrate anti-cancer activity, both as single agents in sensitive cell lines and in combination with other therapies.
The absence of direct comparative studies makes it impossible to definitively conclude which agent is more efficacious. The available data suggest that both compounds have promising, albeit different, profiles of activity across various cancer types. The choice between these agents for further research and development may depend on the specific cancer type, the genetic background of the tumor, and the potential for combination therapies. The detailed protocols provided herein should serve as a valuable resource for researchers designing and conducting further preclinical evaluations of these and other SMAC mimetics.
References
A Comparative Analysis of the SMAC Mimetics LBW242 and Birinapant in Oncology Research
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the preclinical efficacy of two prominent SMAC mimetics, LBW242 and birinapant. This document summarizes their mechanisms of action, presents available quantitative data from various studies, and outlines detailed experimental protocols for key assays cited.
Second Mitochondria-derived Activator of Caspases (SMAC) mimetics are a class of investigational anticancer agents designed to mimic the endogenous IAP antagonist SMAC/DIABLO protein. By binding to Inhibitor of Apoptosis Proteins (IAPs), these agents relieve the inhibition of caspases, thereby promoting apoptosis in cancer cells. This guide focuses on two such agents: this compound and birinapant.
Mechanism of Action: Targeting IAPs to Induce Apoptosis
Both this compound and birinapant function as SMAC mimetics, targeting IAP family members, particularly X-linked inhibitor of apoptosis protein (XIAP) and cellular IAP1 (cIAP1) and cIAP2. By mimicking the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) motif of mature SMAC, they bind to the Baculoviral IAP Repeat (BIR) domains of IAPs. This binding event displaces caspases from IAP-mediated inhibition, leading to the activation of the apoptotic cascade. Furthermore, the binding of these mimetics to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation. This degradation not only promotes apoptosis but also activates the non-canonical NF-κB signaling pathway.
Birinapant is a synthetic small molecule and a bivalent SMAC mimetic, meaning it possesses two SMAC-mimicking motifs connected by a linker, which generally results in higher binding affinity compared to monovalent mimetics.[1][2] It preferentially targets cIAP1 over cIAP2 and XIAP.[1] this compound is also a potent, orally active proapoptotic IAP inhibitor.
Below is a diagram illustrating the generalized signaling pathway affected by SMAC mimetics like this compound and birinapant.
Caption: Signaling pathway targeted by SMAC mimetics this compound and birinapant.
Comparative Efficacy Data
A direct head-to-head comparative study of this compound and birinapant was not identified in the searched literature. Therefore, the following tables summarize data from separate preclinical studies. It is crucial to note that these data were generated in different laboratories, using different cell lines and experimental conditions, and thus do not allow for a direct and definitive comparison of potency.
In Vitro Efficacy: Inhibition of Cell Viability (IC50)
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Birinapant | SUM190 | Inflammatory Breast Cancer | ~300 nM | [1] |
| WM9 | Melanoma | 2.4 nM | [1] | |
| HCC38 | Triple-Negative Breast Cancer | 0.63 µM | ||
| HCC70 | Triple-Negative Breast Cancer | 0.47 µM | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.71 µM | ||
| This compound | FLT3-ITD-Ba/F3 | Leukemia | 0.5 to >1 µM | |
| N676D-FLT3-Ba/F3 | Leukemia (PKC412-resistant) | 0.5 to >1 µM | ||
| G697R-FLT3-Ba/F3 | Leukemia (PKC412-resistant) | 0.5 to >1 µM |
In Vitro Binding Affinity (Kd)
| Compound | Target Protein | Binding Affinity (Kd) | Reference |
| Birinapant | cIAP1 | <1 nM | [1] |
| XIAP | 45 nM | [1] |
In Vivo Efficacy: Xenograft Models
| Compound | Xenograft Model | Cancer Type | Dosing | Outcome | Reference |
| Birinapant | 451Lu | Melanoma | 30 mg/kg, i.p., 3x/week | Significant abrogation of tumor growth | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 15 mg/kg | Significant tumor growth suppression | ||
| This compound | FLT3-ITD-Ba/F3 | Leukemia | 50 mg/kg, p.o., daily for 10 days | Reduction in tumor burden |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of this compound and birinapant.
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound or birinapant) or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Reagent Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) is added to each well.
-
Incubation with Reagent: The plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt into formazan crystals by metabolically active cells.
-
Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle control, and the IC50 values are calculated using non-linear regression analysis.
Caption: Workflow for a typical cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.
Methodology:
-
Cell Treatment: Cells are seeded in culture plates and treated with the test compound at various concentrations for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and pelleted by centrifugation.
-
Resuspension: The cell pellet is resuspended in Annexin V binding buffer.
-
Staining: Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified using flow cytometry software.
Caption: Workflow for an Annexin V/PI apoptosis assay.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
Methodology:
-
Cell Preparation: A suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) in a suitable medium, sometimes mixed with Matrigel, is prepared.
-
Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment and control groups.
-
Treatment Administration: The test compound (this compound or birinapant) is administered via a specified route (e.g., intraperitoneal injection or oral gavage) and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length x width²)/2).
-
Monitoring: The body weight and overall health of the mice are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised for further analysis (e.g., Western blotting for target protein degradation).
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare the treatment and control groups.
Summary and Conclusion
Both this compound and birinapant are potent SMAC mimetics that induce apoptosis in cancer cells by targeting IAP proteins. Birinapant, as a bivalent mimetic, exhibits high binding affinity, particularly for cIAP1. Preclinical data for both agents demonstrate anti-cancer activity, both as single agents in sensitive cell lines and in combination with other therapies.
The absence of direct comparative studies makes it impossible to definitively conclude which agent is more efficacious. The available data suggest that both compounds have promising, albeit different, profiles of activity across various cancer types. The choice between these agents for further research and development may depend on the specific cancer type, the genetic background of the tumor, and the potential for combination therapies. The detailed protocols provided herein should serve as a valuable resource for researchers designing and conducting further preclinical evaluations of these and other SMAC mimetics.
References
Harnessing Synergy: A Comparative Guide to LBW242 in Combination with Conventional Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncology is continually evolving, with a strategic shift towards combination therapies that can overcome drug resistance and enhance therapeutic efficacy. This guide provides a comparative analysis of LBW242, a small molecule Smac mimetic, and its synergistic effects when combined with conventional chemotherapy agents. By targeting the Inhibitor of Apoptosis Proteins (IAPs), this compound effectively lowers the threshold for apoptosis, making cancer cells more susceptible to the cytotoxic effects of standard treatments.
Mechanism of Synergy: Targeting IAPs to Unlock Apoptosis
This compound is a peptidomimetic compound designed to mimic the endogenous mitochondrial protein Smac/DIABLO.[1] In many cancer cells, IAPs like X-linked inhibitor of apoptosis protein (XIAP) and cellular IAP (c-IAP) are overexpressed, which prevents the activation of caspases and thereby blocks the apoptotic cell death pathway.[2][3] This is a common mechanism of chemoresistance.
Conventional chemotherapy drugs (e.g., cisplatin, paclitaxel, doxorubicin) induce cellular stress and DNA damage, which are signals that should trigger the intrinsic apoptotic pathway. However, overexpressed IAPs can intercept this signal. This compound acts by binding to IAPs, neutralizing their inhibitory effect on caspases.[4][5] This action restores the cells' ability to undergo apoptosis in response to chemotherapy-induced stress, leading to a synergistic anti-tumor effect. The combination of this compound with chemotherapy has been shown to activate both the intrinsic and extrinsic apoptosis pathways.[3][6]
Quantitative Data: In Vitro Synergy
Studies across various cancer types have demonstrated that sub-toxic concentrations of this compound can significantly enhance the cytotoxicity of conventional chemotherapeutic agents. The synergistic effect is formally quantified using the Combination Index (CI), where CI < 1 indicates synergy.
Table 1: Synergistic Effects of this compound with Chemotherapy in Ovarian Cancer Cells
Data from isobologram analysis on HEY ovarian cancer cells shows synergistic anti-tumor activity.[7]
| Chemotherapy Agent | Combination Index (CI) | Level of Synergy |
| Cisplatin | 0.82 | Synergy |
| Paclitaxel | 0.70 | Synergy |
| Topotecan | 0.72 | Synergy |
| Etoposide | 0.73 | Synergy |
| Doxorubicin | 0.78 | Synergy |
Table 2: Enhanced Apoptosis with this compound in Neuroblastoma Cells
The combination of this compound with standard neuroblastoma treatments leads to a marked increase in apoptotic cells, as measured by Annexin V/PI staining.
| Cell Line | Treatment | % Apoptotic Cells (Mean ± SD) | Reference |
| Human (STA-NB-10) | Doxorubicin (10 nmol/L) | 15 ± 3.5 | |
| Doxorubicin + this compound (10 µmol/L) | 35 ± 4.2 | ||
| Vincristine (1 nmol/L) | 20 ± 2.8 | ||
| Vincristine + this compound (10 µmol/L) | 45 ± 5.1 | ||
| Murine (NXS2) | Doxorubicin (10 nmol/L) | 18 ± 4.1 | |
| Doxorubicin + this compound (10 µmol/L) | 40 ± 6.3 | ||
| Vincristine (1 nmol/L) | 25 ± 3.9 | ||
| Vincristine + this compound (10 µmol/L) | 55 ± 7.6 |
Experimental Protocols and Workflow
Reproducibility is paramount in scientific research. Below are detailed methodologies for the key experiments cited in the studies.
General Experimental Workflow for Synergy Assessment
The process for evaluating the synergistic effect of this compound and chemotherapy typically follows a structured workflow from cell culture to data analysis.
References
- 1. A Small Molecule SMAC Mimic this compound Potentiates TRAIL- and Anticancer Drug-Mediated Cell Death of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Smac mimetic this compound sensitizes XIAP-overexpressing neuroblastoma cells for TNF-α-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [PDF] Smac mimetic this compound sensitizes XIAP-overexpressing neuroblastoma cells for TNF-α-independent apoptosis. | Semantic Scholar [semanticscholar.org]
- 7. A Small Molecule SMAC Mimic this compound Potentiates TRAIL- and Anticancer Drug-Mediated Cell Death of Ovarian Cancer Cells | PLOS One [journals.plos.org]
Harnessing Synergy: A Comparative Guide to LBW242 in Combination with Conventional Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncology is continually evolving, with a strategic shift towards combination therapies that can overcome drug resistance and enhance therapeutic efficacy. This guide provides a comparative analysis of LBW242, a small molecule Smac mimetic, and its synergistic effects when combined with conventional chemotherapy agents. By targeting the Inhibitor of Apoptosis Proteins (IAPs), this compound effectively lowers the threshold for apoptosis, making cancer cells more susceptible to the cytotoxic effects of standard treatments.
Mechanism of Synergy: Targeting IAPs to Unlock Apoptosis
This compound is a peptidomimetic compound designed to mimic the endogenous mitochondrial protein Smac/DIABLO.[1] In many cancer cells, IAPs like X-linked inhibitor of apoptosis protein (XIAP) and cellular IAP (c-IAP) are overexpressed, which prevents the activation of caspases and thereby blocks the apoptotic cell death pathway.[2][3] This is a common mechanism of chemoresistance.
Conventional chemotherapy drugs (e.g., cisplatin, paclitaxel, doxorubicin) induce cellular stress and DNA damage, which are signals that should trigger the intrinsic apoptotic pathway. However, overexpressed IAPs can intercept this signal. This compound acts by binding to IAPs, neutralizing their inhibitory effect on caspases.[4][5] This action restores the cells' ability to undergo apoptosis in response to chemotherapy-induced stress, leading to a synergistic anti-tumor effect. The combination of this compound with chemotherapy has been shown to activate both the intrinsic and extrinsic apoptosis pathways.[3][6]
Quantitative Data: In Vitro Synergy
Studies across various cancer types have demonstrated that sub-toxic concentrations of this compound can significantly enhance the cytotoxicity of conventional chemotherapeutic agents. The synergistic effect is formally quantified using the Combination Index (CI), where CI < 1 indicates synergy.
Table 1: Synergistic Effects of this compound with Chemotherapy in Ovarian Cancer Cells
Data from isobologram analysis on HEY ovarian cancer cells shows synergistic anti-tumor activity.[7]
| Chemotherapy Agent | Combination Index (CI) | Level of Synergy |
| Cisplatin | 0.82 | Synergy |
| Paclitaxel | 0.70 | Synergy |
| Topotecan | 0.72 | Synergy |
| Etoposide | 0.73 | Synergy |
| Doxorubicin | 0.78 | Synergy |
Table 2: Enhanced Apoptosis with this compound in Neuroblastoma Cells
The combination of this compound with standard neuroblastoma treatments leads to a marked increase in apoptotic cells, as measured by Annexin V/PI staining.
| Cell Line | Treatment | % Apoptotic Cells (Mean ± SD) | Reference |
| Human (STA-NB-10) | Doxorubicin (10 nmol/L) | 15 ± 3.5 | |
| Doxorubicin + this compound (10 µmol/L) | 35 ± 4.2 | ||
| Vincristine (1 nmol/L) | 20 ± 2.8 | ||
| Vincristine + this compound (10 µmol/L) | 45 ± 5.1 | ||
| Murine (NXS2) | Doxorubicin (10 nmol/L) | 18 ± 4.1 | |
| Doxorubicin + this compound (10 µmol/L) | 40 ± 6.3 | ||
| Vincristine (1 nmol/L) | 25 ± 3.9 | ||
| Vincristine + this compound (10 µmol/L) | 55 ± 7.6 |
Experimental Protocols and Workflow
Reproducibility is paramount in scientific research. Below are detailed methodologies for the key experiments cited in the studies.
General Experimental Workflow for Synergy Assessment
The process for evaluating the synergistic effect of this compound and chemotherapy typically follows a structured workflow from cell culture to data analysis.
References
- 1. A Small Molecule SMAC Mimic this compound Potentiates TRAIL- and Anticancer Drug-Mediated Cell Death of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Smac mimetic this compound sensitizes XIAP-overexpressing neuroblastoma cells for TNF-α-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [PDF] Smac mimetic this compound sensitizes XIAP-overexpressing neuroblastoma cells for TNF-α-independent apoptosis. | Semantic Scholar [semanticscholar.org]
- 7. A Small Molecule SMAC Mimic this compound Potentiates TRAIL- and Anticancer Drug-Mediated Cell Death of Ovarian Cancer Cells | PLOS One [journals.plos.org]
Enhancing Doxorubicin's Cytotoxic Efficacy with LBW242: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance the efficacy of existing chemotherapeutic agents and overcome drug resistance. This guide provides a comparative analysis of the Smac mimetic LBW242 in combination with the widely used anthracycline, doxorubicin (B1662922). By targeting the Inhibitor of Apoptosis Proteins (IAPs), this compound demonstrates a potent synergistic effect with doxorubicin, leading to enhanced cytotoxicity in various cancer cell lines. This document outlines the supporting experimental data, details the methodologies for key experiments, and visualizes the underlying signaling pathways and experimental workflows.
Performance Comparison: this compound and Doxorubicin Combination
The synergy between this compound and doxorubicin has been investigated across multiple cancer types, consistently demonstrating a significant increase in cytotoxic effects compared to either agent alone. The following tables summarize the quantitative data from key studies, highlighting the enhanced efficacy of the combination therapy.
| Cell Line | Treatment | IC50 (Doxorubicin) | Fold Sensitization | Reference |
| Neuroblastoma (SK-N-SH) | Doxorubicin alone | Not explicitly stated, but high susceptibility | - | [1] |
| Doxorubicin + this compound (10 µM) | Significantly lower than Doxorubicin alone | Not explicitly stated, but distinct sensitization observed | [1] | |
| Ovarian Cancer (HEY) | Doxorubicin alone | ~1 µM | - | [2] |
| Doxorubicin + this compound (30 µM) | < 0.1 µM | >10-fold | [2] | |
| Osteosarcoma (KHOS/NP & MG63) | Doxorubicin (200 nM) + AT-406 (Smac mimetic) | Not applicable (viability decrease shown) | Synergistic antitumor effect observed | [3][4] |
Note: Some studies utilized other Smac mimetics like AT-406, which have a similar mechanism of action to this compound and provide strong evidence for the class effect.
| Cell Line | Treatment | % Apoptotic Cells (Annexin V Positive) | Combination Index (CI) | Reference |
| Ovarian Cancer (HEY) | Doxorubicin (0.5 µM) | ~15% | - | [2] |
| This compound (30 µM) | ~10% | - | [2] | |
| Doxorubicin (0.5 µM) + this compound (30 µM) | ~60% | 0.78 (Synergistic) | [2] | |
| Neuroblastoma (SK-N-SH) | Doxorubicin | Dose-dependent increase | - | [1] |
| Doxorubicin + this compound (10 µM) | Distinctly higher than Doxorubicin alone | Synergistic (qualitatively described) | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison data.
Cell Culture and Drug Treatment
Cancer cell lines (e.g., SK-N-SH neuroblastoma, HEY ovarian cancer) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. For combination studies, cells are seeded in 96-well plates for viability assays or larger plates for apoptosis and protein analysis. Cells are treated with varying concentrations of doxorubicin, this compound, or a combination of both for specified time periods (typically 24-72 hours).
Cell Viability Assay (MTT Assay)
-
After drug treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well of a 96-well plate.
-
The plate is incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells. The IC50 values (the concentration of drug that inhibits cell growth by 50%) are determined from dose-response curves.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
-
Following drug treatment, both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in 1X Annexin-binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic or late apoptotic.
Western Blot Analysis
-
After drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour.
-
The membrane is incubated with primary antibodies against target proteins (e.g., cleaved caspase-8, cleaved PARP, XIAP, cIAP1) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mechanism of Action & Signaling Pathways
This compound is a small molecule mimetic of the endogenous pro-apoptotic protein Smac/DIABLO.[5][6] It functions by binding to and antagonizing the activity of IAP family members, such as XIAP and cIAP1.[5][6] IAPs normally inhibit apoptosis by binding to and inactivating caspases. By inhibiting IAPs, this compound relieves this inhibition, thereby lowering the threshold for apoptosis induction.
Doxorubicin is a topoisomerase II inhibitor that causes DNA double-strand breaks, leading to the activation of the intrinsic apoptotic pathway. However, many cancer cells can resist doxorubicin-induced apoptosis, often due to the overexpression of IAPs.
The combination of this compound and doxorubicin results in a synergistic cytotoxic effect through the convergence of two distinct but complementary pathways. Doxorubicin-induced cellular stress promotes the production of Tumor Necrosis Factor-alpha (TNFα). In the presence of this compound, which degrades cIAP1, the TNFα signaling pathway is shifted from a pro-survival (NF-κB) to a pro-apoptotic cascade. This involves the recruitment of FADD and the subsequent activation of caspase-8, leading to the execution of apoptosis.
Caption: Synergistic pathway of this compound and Doxorubicin.
Caption: Workflow for evaluating drug synergy.
Conclusion
The combination of the Smac mimetic this compound with the conventional chemotherapeutic agent doxorubicin presents a promising strategy to enhance anticancer efficacy. Experimental evidence strongly supports a synergistic interaction, leading to increased cytotoxicity and apoptosis in various cancer models. This enhanced effect is mediated by the dual action of IAP inhibition by this compound and the induction of the TNFα signaling pathway by doxorubicin, ultimately promoting a robust pro-apoptotic response. Further preclinical and clinical investigations are warranted to fully explore the therapeutic potential of this combination in cancer treatment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Effects of a Smac Mimetic with Doxorubicin Against Human Osteosarcoma | Anticancer Research [ar.iiarjournals.org]
- 4. Synergistic Effects of a Smac Mimetic with Doxorubicin Against Human Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxorubicin sensitizes cancer cells to Smac mimetic via synergistic activation of the CYLD/RIPK1/FADD/caspase-8-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Enhancing Doxorubicin's Cytotoxic Efficacy with LBW242: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance the efficacy of existing chemotherapeutic agents and overcome drug resistance. This guide provides a comparative analysis of the Smac mimetic LBW242 in combination with the widely used anthracycline, doxorubicin. By targeting the Inhibitor of Apoptosis Proteins (IAPs), this compound demonstrates a potent synergistic effect with doxorubicin, leading to enhanced cytotoxicity in various cancer cell lines. This document outlines the supporting experimental data, details the methodologies for key experiments, and visualizes the underlying signaling pathways and experimental workflows.
Performance Comparison: this compound and Doxorubicin Combination
The synergy between this compound and doxorubicin has been investigated across multiple cancer types, consistently demonstrating a significant increase in cytotoxic effects compared to either agent alone. The following tables summarize the quantitative data from key studies, highlighting the enhanced efficacy of the combination therapy.
| Cell Line | Treatment | IC50 (Doxorubicin) | Fold Sensitization | Reference |
| Neuroblastoma (SK-N-SH) | Doxorubicin alone | Not explicitly stated, but high susceptibility | - | [1] |
| Doxorubicin + this compound (10 µM) | Significantly lower than Doxorubicin alone | Not explicitly stated, but distinct sensitization observed | [1] | |
| Ovarian Cancer (HEY) | Doxorubicin alone | ~1 µM | - | [2] |
| Doxorubicin + this compound (30 µM) | < 0.1 µM | >10-fold | [2] | |
| Osteosarcoma (KHOS/NP & MG63) | Doxorubicin (200 nM) + AT-406 (Smac mimetic) | Not applicable (viability decrease shown) | Synergistic antitumor effect observed | [3][4] |
Note: Some studies utilized other Smac mimetics like AT-406, which have a similar mechanism of action to this compound and provide strong evidence for the class effect.
| Cell Line | Treatment | % Apoptotic Cells (Annexin V Positive) | Combination Index (CI) | Reference |
| Ovarian Cancer (HEY) | Doxorubicin (0.5 µM) | ~15% | - | [2] |
| This compound (30 µM) | ~10% | - | [2] | |
| Doxorubicin (0.5 µM) + this compound (30 µM) | ~60% | 0.78 (Synergistic) | [2] | |
| Neuroblastoma (SK-N-SH) | Doxorubicin | Dose-dependent increase | - | [1] |
| Doxorubicin + this compound (10 µM) | Distinctly higher than Doxorubicin alone | Synergistic (qualitatively described) | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison data.
Cell Culture and Drug Treatment
Cancer cell lines (e.g., SK-N-SH neuroblastoma, HEY ovarian cancer) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. For combination studies, cells are seeded in 96-well plates for viability assays or larger plates for apoptosis and protein analysis. Cells are treated with varying concentrations of doxorubicin, this compound, or a combination of both for specified time periods (typically 24-72 hours).
Cell Viability Assay (MTT Assay)
-
After drug treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well of a 96-well plate.
-
The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells. The IC50 values (the concentration of drug that inhibits cell growth by 50%) are determined from dose-response curves.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Following drug treatment, both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in 1X Annexin-binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic or late apoptotic.
Western Blot Analysis
-
After drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour.
-
The membrane is incubated with primary antibodies against target proteins (e.g., cleaved caspase-8, cleaved PARP, XIAP, cIAP1) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mechanism of Action & Signaling Pathways
This compound is a small molecule mimetic of the endogenous pro-apoptotic protein Smac/DIABLO.[5][6] It functions by binding to and antagonizing the activity of IAP family members, such as XIAP and cIAP1.[5][6] IAPs normally inhibit apoptosis by binding to and inactivating caspases. By inhibiting IAPs, this compound relieves this inhibition, thereby lowering the threshold for apoptosis induction.
Doxorubicin is a topoisomerase II inhibitor that causes DNA double-strand breaks, leading to the activation of the intrinsic apoptotic pathway. However, many cancer cells can resist doxorubicin-induced apoptosis, often due to the overexpression of IAPs.
The combination of this compound and doxorubicin results in a synergistic cytotoxic effect through the convergence of two distinct but complementary pathways. Doxorubicin-induced cellular stress promotes the production of Tumor Necrosis Factor-alpha (TNFα). In the presence of this compound, which degrades cIAP1, the TNFα signaling pathway is shifted from a pro-survival (NF-κB) to a pro-apoptotic cascade. This involves the recruitment of FADD and the subsequent activation of caspase-8, leading to the execution of apoptosis.
Caption: Synergistic pathway of this compound and Doxorubicin.
Caption: Workflow for evaluating drug synergy.
Conclusion
The combination of the Smac mimetic this compound with the conventional chemotherapeutic agent doxorubicin presents a promising strategy to enhance anticancer efficacy. Experimental evidence strongly supports a synergistic interaction, leading to increased cytotoxicity and apoptosis in various cancer models. This enhanced effect is mediated by the dual action of IAP inhibition by this compound and the induction of the TNFα signaling pathway by doxorubicin, ultimately promoting a robust pro-apoptotic response. Further preclinical and clinical investigations are warranted to fully explore the therapeutic potential of this combination in cancer treatment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Effects of a Smac Mimetic with Doxorubicin Against Human Osteosarcoma | Anticancer Research [ar.iiarjournals.org]
- 4. Synergistic Effects of a Smac Mimetic with Doxorubicin Against Human Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxorubicin sensitizes cancer cells to Smac mimetic via synergistic activation of the CYLD/RIPK1/FADD/caspase-8-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Preclinical Synergies Unleashed: A Comparative Guide to LBW242 Combination Therapies
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive guide detailing the preclinical efficacy of LBW242 in combination with various anti-cancer agents. This document synthesizes key findings from foundational studies, presenting quantitative data, detailed experimental protocols, and mechanistic insights to inform future research and clinical trial design. The SMAC mimetic this compound has demonstrated significant potential in sensitizing cancer cells to established therapies, offering a promising avenue for overcoming treatment resistance.
I. Overview of this compound Combination Efficacy
This compound, a small molecule SMAC/DIABLO mimic, functions by inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs), thereby promoting programmed cell death (apoptosis). While exhibiting modest pro-apoptotic effects as a monotherapy, its true potential is realized in combination with other anti-cancer agents. Preclinical studies have shown that this compound synergistically enhances the cytotoxic effects of TNF-related apoptosis-inducing ligand (TRAIL) and conventional chemotherapeutics in ovarian cancer, as well as targeted therapies in leukemia.
II. Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating this compound combination therapies.
Table 1: In Vitro Efficacy of this compound and TRAIL in Ovarian Cancer Cells
| Cell Line | Treatment | Apoptosis Rate (%) | Combination Index (CI) |
| A2780WT | This compound alone | Moderately Sensitive | N/A |
| TRAIL alone | Scarcely Sensitive | N/A | |
| This compound + TRAIL | Significantly Increased | 0.70[1] | |
| SKOV3 | This compound alone | Sensitive | N/A |
| TRAIL alone | Scarcely Sensitive | N/A | |
| This compound + TRAIL | Significantly Increased | 0.79[1] |
Data sourced from Petrucci E, et al. PLoS One. 2012.[1]
Table 2: In Vitro Proliferation of FLT3-Mutant Leukemia Cells with this compound Combinations
| Cell Line | Combination Treatment | Effect |
| PKC412-sensitive | This compound + PKC412 | Enhanced Killing[2] |
| PKC412-resistant | This compound + PKC412 | Enhanced Killing[2] |
| Mutant FLT3-expressing | This compound + Doxorubicin | Enhanced Killing[2] |
| Mutant FLT3-expressing | This compound + Ara-c | Enhanced Killing[2] |
Data sourced from Weisberg E, et al. Mol Cancer Ther. 2007.[2]
Table 3: In Vivo Efficacy of this compound and PKC412 in a Leukemia Mouse Model
| Treatment Group (n=12) | Dosage | Outcome |
| Vehicle | N/A | High Tumor Burden |
| This compound alone | 50 mg/kg/day (p.o.) | Reduced Tumor Burden |
| PKC412 alone | 40 mg/kg/day (p.o.) | Reduced Tumor Burden |
| This compound + PKC412 | 50 mg/kg/day + 40 mg/kg/day (p.o.) | Lowest Tumor Burden [2] |
Data sourced from Weisberg E, et al. Mol Cancer Ther. 2007.[2]
III. Mechanistic Insights: Signaling Pathways and Experimental Workflows
The synergistic effects of this compound combination therapies are rooted in its mechanism of action, which involves the potentiation of apoptotic signaling pathways.
Signaling Pathway of this compound-Mediated Apoptosis
Caption: this compound inhibits IAPs, releasing the brake on Caspase-8 and enhancing TRAIL-induced apoptosis.
Experimental Workflow for In Vivo Leukemia Model
Caption: Workflow for assessing the in vivo efficacy of this compound and PKC412 combination therapy.
IV. Detailed Experimental Protocols
A. In Vitro Apoptosis Assay (Petrucci E, et al. 2012)[1]
-
Cell Culture: Human ovarian cancer cell lines (A2780WT, SKOV3) and primary ovarian cancer cells were cultured in appropriate media.
-
Treatment: Cells were treated with this compound, TRAIL, or a combination of both for a specified duration.
-
Apoptosis Detection: Apoptosis was quantified by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining. Annexin V positive cells were considered apoptotic.
-
Synergy Analysis: The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
B. In Vivo Leukemia Model (Weisberg E, et al. 2007)[2][3]
-
Animal Model: NCR nude mice were used for the study.
-
Cell Line: 800,000 Ba/F3-FLT3-ITD-luc+ cells (leukemia cells expressing luciferase) were injected intravenously into the tail vein of the mice.
-
Treatment Regimen: Mice were treated for up to 10 days via oral gavage with one of the following:
-
Vehicle (NMP + PEG300)
-
This compound (50 mg/kg) alone
-
PKC412 (40 mg/kg) alone
-
A combination of this compound (50 mg/kg) and PKC412 (40 mg/kg)
-
-
Tumor Burden Assessment: Tumor progression was monitored by measuring bioluminescence of the luciferase-expressing cancer cells at set intervals.
-
Endpoint Analysis: Mice were sacrificed 8 days after the final imaging session. Spleen and total body weights were measured, and tissues were preserved for histopathological analysis.
V. Conclusion
The preclinical evidence strongly supports the use of this compound in combination therapies to enhance anti-cancer efficacy. The synergistic interactions observed with TRAIL in ovarian cancer and with PKC412 and conventional chemotherapies in leukemia highlight the potential of this SMAC mimetic to overcome resistance and improve treatment outcomes. These findings provide a solid rationale for the continued investigation of this compound in clinical settings.
References
- 1. A Small Molecule SMAC Mimic this compound Potentiates TRAIL- and Anticancer Drug-Mediated Cell Death of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potentiation of antileukemic therapies by Smac mimetic, this compound: effects on mutant FLT3-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Synergies Unleashed: A Comparative Guide to LBW242 Combination Therapies
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive guide detailing the preclinical efficacy of LBW242 in combination with various anti-cancer agents. This document synthesizes key findings from foundational studies, presenting quantitative data, detailed experimental protocols, and mechanistic insights to inform future research and clinical trial design. The SMAC mimetic this compound has demonstrated significant potential in sensitizing cancer cells to established therapies, offering a promising avenue for overcoming treatment resistance.
I. Overview of this compound Combination Efficacy
This compound, a small molecule SMAC/DIABLO mimic, functions by inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs), thereby promoting programmed cell death (apoptosis). While exhibiting modest pro-apoptotic effects as a monotherapy, its true potential is realized in combination with other anti-cancer agents. Preclinical studies have shown that this compound synergistically enhances the cytotoxic effects of TNF-related apoptosis-inducing ligand (TRAIL) and conventional chemotherapeutics in ovarian cancer, as well as targeted therapies in leukemia.
II. Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating this compound combination therapies.
Table 1: In Vitro Efficacy of this compound and TRAIL in Ovarian Cancer Cells
| Cell Line | Treatment | Apoptosis Rate (%) | Combination Index (CI) |
| A2780WT | This compound alone | Moderately Sensitive | N/A |
| TRAIL alone | Scarcely Sensitive | N/A | |
| This compound + TRAIL | Significantly Increased | 0.70[1] | |
| SKOV3 | This compound alone | Sensitive | N/A |
| TRAIL alone | Scarcely Sensitive | N/A | |
| This compound + TRAIL | Significantly Increased | 0.79[1] |
Data sourced from Petrucci E, et al. PLoS One. 2012.[1]
Table 2: In Vitro Proliferation of FLT3-Mutant Leukemia Cells with this compound Combinations
| Cell Line | Combination Treatment | Effect |
| PKC412-sensitive | This compound + PKC412 | Enhanced Killing[2] |
| PKC412-resistant | This compound + PKC412 | Enhanced Killing[2] |
| Mutant FLT3-expressing | This compound + Doxorubicin | Enhanced Killing[2] |
| Mutant FLT3-expressing | This compound + Ara-c | Enhanced Killing[2] |
Data sourced from Weisberg E, et al. Mol Cancer Ther. 2007.[2]
Table 3: In Vivo Efficacy of this compound and PKC412 in a Leukemia Mouse Model
| Treatment Group (n=12) | Dosage | Outcome |
| Vehicle | N/A | High Tumor Burden |
| This compound alone | 50 mg/kg/day (p.o.) | Reduced Tumor Burden |
| PKC412 alone | 40 mg/kg/day (p.o.) | Reduced Tumor Burden |
| This compound + PKC412 | 50 mg/kg/day + 40 mg/kg/day (p.o.) | Lowest Tumor Burden [2] |
Data sourced from Weisberg E, et al. Mol Cancer Ther. 2007.[2]
III. Mechanistic Insights: Signaling Pathways and Experimental Workflows
The synergistic effects of this compound combination therapies are rooted in its mechanism of action, which involves the potentiation of apoptotic signaling pathways.
Signaling Pathway of this compound-Mediated Apoptosis
Caption: this compound inhibits IAPs, releasing the brake on Caspase-8 and enhancing TRAIL-induced apoptosis.
Experimental Workflow for In Vivo Leukemia Model
Caption: Workflow for assessing the in vivo efficacy of this compound and PKC412 combination therapy.
IV. Detailed Experimental Protocols
A. In Vitro Apoptosis Assay (Petrucci E, et al. 2012)[1]
-
Cell Culture: Human ovarian cancer cell lines (A2780WT, SKOV3) and primary ovarian cancer cells were cultured in appropriate media.
-
Treatment: Cells were treated with this compound, TRAIL, or a combination of both for a specified duration.
-
Apoptosis Detection: Apoptosis was quantified by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining. Annexin V positive cells were considered apoptotic.
-
Synergy Analysis: The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
B. In Vivo Leukemia Model (Weisberg E, et al. 2007)[2][3]
-
Animal Model: NCR nude mice were used for the study.
-
Cell Line: 800,000 Ba/F3-FLT3-ITD-luc+ cells (leukemia cells expressing luciferase) were injected intravenously into the tail vein of the mice.
-
Treatment Regimen: Mice were treated for up to 10 days via oral gavage with one of the following:
-
Vehicle (NMP + PEG300)
-
This compound (50 mg/kg) alone
-
PKC412 (40 mg/kg) alone
-
A combination of this compound (50 mg/kg) and PKC412 (40 mg/kg)
-
-
Tumor Burden Assessment: Tumor progression was monitored by measuring bioluminescence of the luciferase-expressing cancer cells at set intervals.
-
Endpoint Analysis: Mice were sacrificed 8 days after the final imaging session. Spleen and total body weights were measured, and tissues were preserved for histopathological analysis.
V. Conclusion
The preclinical evidence strongly supports the use of this compound in combination therapies to enhance anti-cancer efficacy. The synergistic interactions observed with TRAIL in ovarian cancer and with PKC412 and conventional chemotherapies in leukemia highlight the potential of this SMAC mimetic to overcome resistance and improve treatment outcomes. These findings provide a solid rationale for the continued investigation of this compound in clinical settings.
References
- 1. A Small Molecule SMAC Mimic this compound Potentiates TRAIL- and Anticancer Drug-Mediated Cell Death of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potentiation of antileukemic therapies by Smac mimetic, this compound: effects on mutant FLT3-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of LBW242 in Combination Cancer Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LBW242 is a small molecule Smac mimetic that functions as a potent, orally active pro-apoptotic inhibitor of apoptosis proteins (IAPs). By mimicking the endogenous IAP antagonist Smac/DIABLO, this compound relieves the inhibition of caspases, thereby promoting programmed cell death. This guide provides a comparative assessment of the therapeutic index of this compound when used in combination with other anti-cancer agents, supported by available preclinical experimental data. The therapeutic index, a measure of a drug's safety and efficacy, is a critical parameter in the development of novel cancer therapies. Combination strategies aim to enhance anti-tumor efficacy, overcome resistance, and potentially widen the therapeutic window of individual agents.
Data Presentation
In Vitro Synergistic Effects of this compound in Ovarian Cancer
The synergistic potential of this compound in combination with TNF-related apoptosis-inducing ligand (TRAIL) and conventional chemotherapeutic agents has been evaluated in various ovarian cancer cell lines. The Combination Index (CI) is used to quantify the nature of the drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Combination | Combination Index (CI) | Reference |
| A2780WT | This compound + TRAIL | 0.70 | [1] |
| SKOV3 | This compound + TRAIL | 0.79 | [1] |
| A2780WT | This compound + Cisplatin | 0.82 | [1] |
| A2780WT | This compound + Paclitaxel | 0.70 | [1] |
| A2780WT | This compound + Topotecan | 0.72 | [1] |
| A2780WT | This compound + Etoposide | 0.73 | [1] |
| A2780WT | This compound + Doxorubicin | 0.78 | [1] |
These in vitro data demonstrate that this compound acts synergistically with TRAIL and several standard-of-care chemotherapies to induce cell death in ovarian cancer cells.[1]
In Vivo Evaluation of this compound in Combination with a FLT3 Inhibitor in a Leukemia Model
An in vivo study investigated the combination of this compound with the FLT3 inhibitor PKC412 in a murine model of leukemia. While specific tumor growth inhibition percentages and detailed toxicity data are not fully available in the referenced materials, the study design and dosages provide insight into the potential in vivo efficacy.
| Animal Model | Cell Line | Treatment Groups | Dosing Regimen | Outcome | Reference |
| NCR Nude Mice | Ba/F3-FLT3-ITD-luc+ | Vehicle, this compound alone, PKC412 alone, this compound + PKC412 | This compound: 50 mg/kg, p.o., daily for 10 days; PKC412: 40 mg/kg, p.o., daily for 10 days | Combination treatment reduced tumor burden. | [2] |
Further investigation is required to determine the full therapeutic index of this combination, including a detailed assessment of on-target and off-target toxicities.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound and combination agents on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the combination agent, or the combination of both for 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4] Cell viability is calculated as a percentage of the untreated control.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the desired drug combinations. After the incubation period, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[5]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[5][6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[5][6] Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3, to quantify apoptosis.
-
Cell Lysis: Treat cells as required, then lyse the cells using a specific lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3).[7]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[8]
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).[8] The fluorescence intensity is proportional to the caspase activity.
Mandatory Visualization
Caption: Signaling pathway of this compound in combination with TRAIL.
Caption: Experimental workflow for in vivo combination studies.
Caption: Logical framework for assessing the therapeutic index.
Conclusion
The available preclinical data suggest that this compound holds promise as a combination therapy partner, demonstrating synergistic anti-tumor effects with both targeted agents like TRAIL and conventional chemotherapies in various cancer models. The in vitro studies in ovarian cancer provide quantitative evidence of this synergy. However, a comprehensive assessment of the therapeutic index is currently limited by the lack of detailed in vivo efficacy and, critically, toxicity data for these combinations. To fully realize the clinical potential of this compound in combination regimens, future studies must rigorously evaluate both the enhanced anti-tumor activity and the safety profile of these combinations in relevant in vivo models. This will be essential for defining a therapeutic window and guiding the design of future clinical trials.
References
- 1. A Small Molecule SMAC Mimic this compound Potentiates TRAIL- and Anticancer Drug-Mediated Cell Death of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Assessing the Therapeutic Index of LBW242 in Combination Cancer Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LBW242 is a small molecule Smac mimetic that functions as a potent, orally active pro-apoptotic inhibitor of apoptosis proteins (IAPs). By mimicking the endogenous IAP antagonist Smac/DIABLO, this compound relieves the inhibition of caspases, thereby promoting programmed cell death. This guide provides a comparative assessment of the therapeutic index of this compound when used in combination with other anti-cancer agents, supported by available preclinical experimental data. The therapeutic index, a measure of a drug's safety and efficacy, is a critical parameter in the development of novel cancer therapies. Combination strategies aim to enhance anti-tumor efficacy, overcome resistance, and potentially widen the therapeutic window of individual agents.
Data Presentation
In Vitro Synergistic Effects of this compound in Ovarian Cancer
The synergistic potential of this compound in combination with TNF-related apoptosis-inducing ligand (TRAIL) and conventional chemotherapeutic agents has been evaluated in various ovarian cancer cell lines. The Combination Index (CI) is used to quantify the nature of the drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Combination | Combination Index (CI) | Reference |
| A2780WT | This compound + TRAIL | 0.70 | [1] |
| SKOV3 | This compound + TRAIL | 0.79 | [1] |
| A2780WT | This compound + Cisplatin | 0.82 | [1] |
| A2780WT | This compound + Paclitaxel | 0.70 | [1] |
| A2780WT | This compound + Topotecan | 0.72 | [1] |
| A2780WT | This compound + Etoposide | 0.73 | [1] |
| A2780WT | This compound + Doxorubicin | 0.78 | [1] |
These in vitro data demonstrate that this compound acts synergistically with TRAIL and several standard-of-care chemotherapies to induce cell death in ovarian cancer cells.[1]
In Vivo Evaluation of this compound in Combination with a FLT3 Inhibitor in a Leukemia Model
An in vivo study investigated the combination of this compound with the FLT3 inhibitor PKC412 in a murine model of leukemia. While specific tumor growth inhibition percentages and detailed toxicity data are not fully available in the referenced materials, the study design and dosages provide insight into the potential in vivo efficacy.
| Animal Model | Cell Line | Treatment Groups | Dosing Regimen | Outcome | Reference |
| NCR Nude Mice | Ba/F3-FLT3-ITD-luc+ | Vehicle, this compound alone, PKC412 alone, this compound + PKC412 | This compound: 50 mg/kg, p.o., daily for 10 days; PKC412: 40 mg/kg, p.o., daily for 10 days | Combination treatment reduced tumor burden. | [2] |
Further investigation is required to determine the full therapeutic index of this combination, including a detailed assessment of on-target and off-target toxicities.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound and combination agents on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the combination agent, or the combination of both for 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4] Cell viability is calculated as a percentage of the untreated control.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the desired drug combinations. After the incubation period, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[5]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[5][6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[5][6] Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3, to quantify apoptosis.
-
Cell Lysis: Treat cells as required, then lyse the cells using a specific lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3).[7]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[8]
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).[8] The fluorescence intensity is proportional to the caspase activity.
Mandatory Visualization
Caption: Signaling pathway of this compound in combination with TRAIL.
Caption: Experimental workflow for in vivo combination studies.
Caption: Logical framework for assessing the therapeutic index.
Conclusion
The available preclinical data suggest that this compound holds promise as a combination therapy partner, demonstrating synergistic anti-tumor effects with both targeted agents like TRAIL and conventional chemotherapies in various cancer models. The in vitro studies in ovarian cancer provide quantitative evidence of this synergy. However, a comprehensive assessment of the therapeutic index is currently limited by the lack of detailed in vivo efficacy and, critically, toxicity data for these combinations. To fully realize the clinical potential of this compound in combination regimens, future studies must rigorously evaluate both the enhanced anti-tumor activity and the safety profile of these combinations in relevant in vivo models. This will be essential for defining a therapeutic window and guiding the design of future clinical trials.
References
- 1. A Small Molecule SMAC Mimic this compound Potentiates TRAIL- and Anticancer Drug-Mediated Cell Death of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
In Vivo Validation of LBW242's Anti-Tumor Activity: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo anti-tumor activity of LBW242, a small molecule Smac mimetic, with other alternative cancer therapies. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of IAP (Inhibitor of Apoptosis Protein) antagonists. The content is based on available pre-clinical experimental data.
Data Presentation: In Vivo Efficacy of this compound and Comparators
The following tables summarize the quantitative data from in vivo studies investigating the anti-tumor effects of this compound, both as a monotherapy and in combination with other agents. For comparative purposes, data on other Smac mimetics are also included.
Table 1: In Vivo Anti-Tumor Activity of this compound in Combination Therapies
| Cancer Model | Combination Treatment | Dosing Schedule | Key Findings |
| Acute Leukemia (FLT3-ITD-Ba/F3 Xenograft) | This compound (50 mg/kg, p.o.) + PKC412 (40 mg/kg, p.o.) | Daily for up to 10 days | The combination treatment resulted in the lowest tumor burden as assessed by bioluminescence compared to either agent alone.[1] |
| Ovarian Cancer (Xenograft) | This compound + Carboplatin and Paclitaxel | Not specified | Combined in vivo treatment with chemotherapy and a Smac-mimetic resulted in a greater than 50% decrease in the growth of low Caspase 8 xenografts and significantly enhanced overall survival.[2] |
| Ovarian Cancer | This compound + TRAIL or other anticancer drugs | Not specified | This compound strongly synergizes with TRAIL or anticancer drugs in inducing apoptosis of ovarian cancer cells.[3] |
Table 2: In Vivo Efficacy of Other Smac Mimetics (for comparison)
| Smac Mimetic | Cancer Model | Combination Treatment | Dosing Schedule | Key Findings |
| LCL161 | Head and Neck Squamous Cell Carcinoma (HPV-) | LCL161 + Radiotherapy | Not specified | Led to dramatic tumor regression in HPV- HNSCC tumor xenografts.[4] |
| Birinapant | Ovarian Cancer | Birinapant + HDAC inhibitors | Not specified | Showed remarkable synergy in both in vitro and in vivo models. |
| GDC-0152 | Glioblastoma | GDC-0152 | Not specified | Investigated for its anti-tumor potency in glioblastoma. |
Disclaimer: The data presented for other Smac mimetics are from separate studies and do not represent a direct head-to-head comparison with this compound in the same experimental setting.
Experimental Protocols
This section details a representative experimental protocol for evaluating the in vivo anti-tumor activity of this compound in a xenograft mouse model, based on methodologies described in the cited literature.
1. Cell Lines and Culture:
-
The human cancer cell line of interest (e.g., FLT3-ITD-Ba/F3 for leukemia, A2780 for ovarian cancer) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Animal Model:
-
Immunocompromised mice (e.g., NCr nude mice) are used to prevent rejection of human tumor xenografts. Animals are housed in a pathogen-free environment.
3. Tumor Xenograft Implantation:
-
Cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of each mouse.
-
For leukemia models, intravenous injection via the tail vein is performed.[1]
4. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor volume is monitored regularly using calipers (Volume = 0.5 x length x width^2).
-
For leukemia models, tumor burden can be quantified using bioluminescence imaging if the cells are engineered to express luciferase.[1]
-
Treatment is initiated once tumors reach a palpable size (e.g., 100-200 mm^3).
5. Drug Formulation and Administration:
-
This compound is formulated for oral gavage (p.o.) administration. A common vehicle is a solution of N-methyl-2-pyrrolidone (NMP) and PEG300.
-
A typical dose for this compound is 50 mg/kg, administered daily.[1][5]
-
Combination agents are administered according to their established protocols.
6. Efficacy Evaluation:
-
Tumor Growth Inhibition (TGI): Tumor volumes are measured throughout the study, and TGI is calculated at the end of the experiment using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Survival Analysis: Animals may be monitored for survival, and Kaplan-Meier survival curves are generated.
-
Bioluminescence Imaging: For luciferase-expressing tumors, in vivo imaging is used to monitor tumor burden and response to treatment.[1]
-
Histopathological Analysis: At the end of the study, tumors and major organs are collected for histological and immunohistochemical analysis to assess apoptosis, proliferation, and other relevant biomarkers.
7. Statistical Analysis:
-
Statistical significance of differences in tumor growth and survival between treatment groups is determined using appropriate statistical tests (e.g., t-test, ANOVA, log-rank test).
Signaling Pathways and Experimental Workflows
Mechanism of Action: this compound and the TNFα Signaling Pathway
This compound functions as a Smac mimetic, targeting and antagonizing the activity of Inhibitor of Apoptosis Proteins (IAPs), particularly cIAP1 and XIAP. This action is crucial in sensitizing cancer cells to apoptosis, primarily through the TNFα signaling pathway.[6][7][8]
The binding of this compound to cIAP1 leads to its auto-ubiquitination and subsequent proteasomal degradation.[6][7] The degradation of cIAP1 has two major consequences:
-
Activation of the Non-Canonical NF-κB Pathway: The removal of cIAP1 leads to the stabilization of NIK (NF-κB-inducing kinase), which in turn activates the non-canonical NF-κB pathway, resulting in the production and secretion of TNFα.[7]
-
Sensitization to TNFα-induced Apoptosis: The secreted TNFα can then act in an autocrine or paracrine manner, binding to its receptor (TNFR1). In the absence of cIAP1, the signaling complex at TNFR1 shifts from a pro-survival to a pro-apoptotic one, leading to the activation of caspase-8 and the execution of apoptosis.[7][8]
Caption: Mechanism of action of this compound in inducing apoptosis.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical workflow for an in vivo study validating the anti-tumor activity of a compound like this compound.
Caption: Experimental workflow for in vivo anti-tumor efficacy studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Smac-mimetic enhances antitumor effect of standard chemotherapy in ovarian cancer models via Caspase 8-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule SMAC mimic this compound potentiates TRAIL- and anticancer drug-mediated cell death of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Evaluation of in Vivo Target Efficacy of Anti-tumor Agents via an Immunofluorescence and EdU Labeling Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Smac mimetics and TNFα: a dangerous liaison? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of LBW242's Anti-Tumor Activity: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo anti-tumor activity of LBW242, a small molecule Smac mimetic, with other alternative cancer therapies. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of IAP (Inhibitor of Apoptosis Protein) antagonists. The content is based on available pre-clinical experimental data.
Data Presentation: In Vivo Efficacy of this compound and Comparators
The following tables summarize the quantitative data from in vivo studies investigating the anti-tumor effects of this compound, both as a monotherapy and in combination with other agents. For comparative purposes, data on other Smac mimetics are also included.
Table 1: In Vivo Anti-Tumor Activity of this compound in Combination Therapies
| Cancer Model | Combination Treatment | Dosing Schedule | Key Findings |
| Acute Leukemia (FLT3-ITD-Ba/F3 Xenograft) | This compound (50 mg/kg, p.o.) + PKC412 (40 mg/kg, p.o.) | Daily for up to 10 days | The combination treatment resulted in the lowest tumor burden as assessed by bioluminescence compared to either agent alone.[1] |
| Ovarian Cancer (Xenograft) | This compound + Carboplatin and Paclitaxel | Not specified | Combined in vivo treatment with chemotherapy and a Smac-mimetic resulted in a greater than 50% decrease in the growth of low Caspase 8 xenografts and significantly enhanced overall survival.[2] |
| Ovarian Cancer | This compound + TRAIL or other anticancer drugs | Not specified | This compound strongly synergizes with TRAIL or anticancer drugs in inducing apoptosis of ovarian cancer cells.[3] |
Table 2: In Vivo Efficacy of Other Smac Mimetics (for comparison)
| Smac Mimetic | Cancer Model | Combination Treatment | Dosing Schedule | Key Findings |
| LCL161 | Head and Neck Squamous Cell Carcinoma (HPV-) | LCL161 + Radiotherapy | Not specified | Led to dramatic tumor regression in HPV- HNSCC tumor xenografts.[4] |
| Birinapant | Ovarian Cancer | Birinapant + HDAC inhibitors | Not specified | Showed remarkable synergy in both in vitro and in vivo models. |
| GDC-0152 | Glioblastoma | GDC-0152 | Not specified | Investigated for its anti-tumor potency in glioblastoma. |
Disclaimer: The data presented for other Smac mimetics are from separate studies and do not represent a direct head-to-head comparison with this compound in the same experimental setting.
Experimental Protocols
This section details a representative experimental protocol for evaluating the in vivo anti-tumor activity of this compound in a xenograft mouse model, based on methodologies described in the cited literature.
1. Cell Lines and Culture:
-
The human cancer cell line of interest (e.g., FLT3-ITD-Ba/F3 for leukemia, A2780 for ovarian cancer) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Animal Model:
-
Immunocompromised mice (e.g., NCr nude mice) are used to prevent rejection of human tumor xenografts. Animals are housed in a pathogen-free environment.
3. Tumor Xenograft Implantation:
-
Cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of each mouse.
-
For leukemia models, intravenous injection via the tail vein is performed.[1]
4. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor volume is monitored regularly using calipers (Volume = 0.5 x length x width^2).
-
For leukemia models, tumor burden can be quantified using bioluminescence imaging if the cells are engineered to express luciferase.[1]
-
Treatment is initiated once tumors reach a palpable size (e.g., 100-200 mm^3).
5. Drug Formulation and Administration:
-
This compound is formulated for oral gavage (p.o.) administration. A common vehicle is a solution of N-methyl-2-pyrrolidone (NMP) and PEG300.
-
A typical dose for this compound is 50 mg/kg, administered daily.[1][5]
-
Combination agents are administered according to their established protocols.
6. Efficacy Evaluation:
-
Tumor Growth Inhibition (TGI): Tumor volumes are measured throughout the study, and TGI is calculated at the end of the experiment using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Survival Analysis: Animals may be monitored for survival, and Kaplan-Meier survival curves are generated.
-
Bioluminescence Imaging: For luciferase-expressing tumors, in vivo imaging is used to monitor tumor burden and response to treatment.[1]
-
Histopathological Analysis: At the end of the study, tumors and major organs are collected for histological and immunohistochemical analysis to assess apoptosis, proliferation, and other relevant biomarkers.
7. Statistical Analysis:
-
Statistical significance of differences in tumor growth and survival between treatment groups is determined using appropriate statistical tests (e.g., t-test, ANOVA, log-rank test).
Signaling Pathways and Experimental Workflows
Mechanism of Action: this compound and the TNFα Signaling Pathway
This compound functions as a Smac mimetic, targeting and antagonizing the activity of Inhibitor of Apoptosis Proteins (IAPs), particularly cIAP1 and XIAP. This action is crucial in sensitizing cancer cells to apoptosis, primarily through the TNFα signaling pathway.[6][7][8]
The binding of this compound to cIAP1 leads to its auto-ubiquitination and subsequent proteasomal degradation.[6][7] The degradation of cIAP1 has two major consequences:
-
Activation of the Non-Canonical NF-κB Pathway: The removal of cIAP1 leads to the stabilization of NIK (NF-κB-inducing kinase), which in turn activates the non-canonical NF-κB pathway, resulting in the production and secretion of TNFα.[7]
-
Sensitization to TNFα-induced Apoptosis: The secreted TNFα can then act in an autocrine or paracrine manner, binding to its receptor (TNFR1). In the absence of cIAP1, the signaling complex at TNFR1 shifts from a pro-survival to a pro-apoptotic one, leading to the activation of caspase-8 and the execution of apoptosis.[7][8]
Caption: Mechanism of action of this compound in inducing apoptosis.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical workflow for an in vivo study validating the anti-tumor activity of a compound like this compound.
Caption: Experimental workflow for in vivo anti-tumor efficacy studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Smac-mimetic enhances antitumor effect of standard chemotherapy in ovarian cancer models via Caspase 8-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule SMAC mimic this compound potentiates TRAIL- and anticancer drug-mediated cell death of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Evaluation of in Vivo Target Efficacy of Anti-tumor Agents via an Immunofluorescence and EdU Labeling Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Smac mimetics and TNFα: a dangerous liaison? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Between LBW242 and Other IAP Inhibitors: A Comparative Analysis
A comprehensive review of existing literature reveals a notable gap in direct comparative studies on cross-resistance between the Inhibitor of Apoptosis Protein (IAP) inhibitor LBW242 and other Smac mimetics such as LCL161 and Birinapant. While research has explored mechanisms of resistance to IAP inhibitors as a class, head-to-head experimental data detailing whether resistance to one Smac mimetic confers resistance to another remains limited.
This guide synthesizes the available information on resistance mechanisms to IAP inhibitors and discusses the potential implications for cross-resistance, highlighting the need for further dedicated research in this area.
Mechanisms of Resistance to IAP Inhibitors
The primary mechanism of action for Smac mimetics, including this compound, involves the targeting and subsequent degradation of cellular IAP proteins (cIAP1 and cIAP2), and the neutralization of X-linked IAP (XIAP). This action liberates caspases from IAP-mediated inhibition, thereby promoting apoptosis. Resistance to these agents can emerge through various molecular alterations.
A key identified mechanism of acquired resistance to Smac mimetics is the upregulation of cIAP2. Studies have shown that some cancer cell lines can develop resistance to Smac mimetics by increasing the expression of cIAP2, which may be refractory to degradation by the inhibitor. This suggests a potential for cross-resistance among different Smac mimetics if the underlying resistance mechanism is the sustained high level of a target protein.
The following diagram illustrates the general signaling pathway affected by IAP inhibitors and the point at which resistance can occur.
Caption: General IAP signaling pathway and a potential resistance mechanism.
This compound in the Context of Drug Resistance
This compound has been investigated primarily for its ability to overcome resistance to other classes of anti-cancer drugs. Studies have shown that this compound can sensitize both drug-sensitive and drug-resistant cancer cell lines to conventional chemotherapeutics and targeted agents. This suggests that this compound can circumvent certain resistance mechanisms that are not directly related to the IAP pathway itself.
The workflow for a typical experiment evaluating the ability of this compound to overcome chemoresistance is depicted below.
Caption: Experimental workflow to test this compound in chemoresistant cells.
Comparison with Other IAP Inhibitors: The Unanswered Question
While the mechanisms of action of this compound, LCL161, and Birinapant are broadly similar as Smac mimetics, they possess distinct chemical structures and may have different binding affinities for various IAP proteins. These differences could potentially lead to variations in their susceptibility to specific resistance mechanisms.
For instance, if a cancer cell line develops resistance to LCL161 through a mechanism that does not involve the upregulation of a target protein but rather a mutation in the binding site of LCL161 on an IAP, it is plausible that this compound, with a different chemical structure, might still be effective. Conversely, if resistance is driven by a more general mechanism, such as the upregulation of an efflux pump that expels multiple drugs, cross-resistance would be more likely.
To date, no published studies have systematically generated cell lines with acquired resistance to one IAP inhibitor and then profiled their sensitivity to a panel of other Smac mimetics, including this compound. Such studies are crucial for understanding the potential for sequential or combination therapies with different IAP inhibitors.
The logical relationship for a hypothetical cross-resistance study is outlined in the following diagram.
Caption: Logical flow for a cross-resistance study.
Conclusion and Future Directions
The current body of scientific literature does not provide sufficient experimental data to create a direct comparison guide on the cross-resistance profiles of this compound and other IAP inhibitors. While the general mechanisms of resistance to Smac mimetics are beginning to be understood, with cIAP2 upregulation being a notable factor, the critical question of whether resistance to one IAP inhibitor predicts resistance to another remains unanswered.
For researchers, scientists, and drug development professionals, this represents a significant knowledge gap. Future research should prioritize the following:
-
Development of IAP inhibitor-resistant cell lines: Systematically generating cell lines with acquired resistance to specific Smac mimetics like LCL161 and Birinapant.
-
Comprehensive cross-resistance profiling: Testing the sensitivity of these resistant cell lines to a panel of other IAP inhibitors, including this compound.
-
Elucidation of resistance mechanisms: In-depth molecular analysis of the resistant cell lines to identify the specific genetic and proteomic changes responsible for resistance.
Addressing these research questions will be instrumental in guiding the clinical development and strategic use of IAP inhibitors, potentially enabling more effective and personalized cancer therapies.
Cross-Resistance Between LBW242 and Other IAP Inhibitors: A Comparative Analysis
A comprehensive review of existing literature reveals a notable gap in direct comparative studies on cross-resistance between the Inhibitor of Apoptosis Protein (IAP) inhibitor LBW242 and other Smac mimetics such as LCL161 and Birinapant. While research has explored mechanisms of resistance to IAP inhibitors as a class, head-to-head experimental data detailing whether resistance to one Smac mimetic confers resistance to another remains limited.
This guide synthesizes the available information on resistance mechanisms to IAP inhibitors and discusses the potential implications for cross-resistance, highlighting the need for further dedicated research in this area.
Mechanisms of Resistance to IAP Inhibitors
The primary mechanism of action for Smac mimetics, including this compound, involves the targeting and subsequent degradation of cellular IAP proteins (cIAP1 and cIAP2), and the neutralization of X-linked IAP (XIAP). This action liberates caspases from IAP-mediated inhibition, thereby promoting apoptosis. Resistance to these agents can emerge through various molecular alterations.
A key identified mechanism of acquired resistance to Smac mimetics is the upregulation of cIAP2. Studies have shown that some cancer cell lines can develop resistance to Smac mimetics by increasing the expression of cIAP2, which may be refractory to degradation by the inhibitor. This suggests a potential for cross-resistance among different Smac mimetics if the underlying resistance mechanism is the sustained high level of a target protein.
The following diagram illustrates the general signaling pathway affected by IAP inhibitors and the point at which resistance can occur.
Caption: General IAP signaling pathway and a potential resistance mechanism.
This compound in the Context of Drug Resistance
This compound has been investigated primarily for its ability to overcome resistance to other classes of anti-cancer drugs. Studies have shown that this compound can sensitize both drug-sensitive and drug-resistant cancer cell lines to conventional chemotherapeutics and targeted agents. This suggests that this compound can circumvent certain resistance mechanisms that are not directly related to the IAP pathway itself.
The workflow for a typical experiment evaluating the ability of this compound to overcome chemoresistance is depicted below.
Caption: Experimental workflow to test this compound in chemoresistant cells.
Comparison with Other IAP Inhibitors: The Unanswered Question
While the mechanisms of action of this compound, LCL161, and Birinapant are broadly similar as Smac mimetics, they possess distinct chemical structures and may have different binding affinities for various IAP proteins. These differences could potentially lead to variations in their susceptibility to specific resistance mechanisms.
For instance, if a cancer cell line develops resistance to LCL161 through a mechanism that does not involve the upregulation of a target protein but rather a mutation in the binding site of LCL161 on an IAP, it is plausible that this compound, with a different chemical structure, might still be effective. Conversely, if resistance is driven by a more general mechanism, such as the upregulation of an efflux pump that expels multiple drugs, cross-resistance would be more likely.
To date, no published studies have systematically generated cell lines with acquired resistance to one IAP inhibitor and then profiled their sensitivity to a panel of other Smac mimetics, including this compound. Such studies are crucial for understanding the potential for sequential or combination therapies with different IAP inhibitors.
The logical relationship for a hypothetical cross-resistance study is outlined in the following diagram.
Caption: Logical flow for a cross-resistance study.
Conclusion and Future Directions
The current body of scientific literature does not provide sufficient experimental data to create a direct comparison guide on the cross-resistance profiles of this compound and other IAP inhibitors. While the general mechanisms of resistance to Smac mimetics are beginning to be understood, with cIAP2 upregulation being a notable factor, the critical question of whether resistance to one IAP inhibitor predicts resistance to another remains unanswered.
For researchers, scientists, and drug development professionals, this represents a significant knowledge gap. Future research should prioritize the following:
-
Development of IAP inhibitor-resistant cell lines: Systematically generating cell lines with acquired resistance to specific Smac mimetics like LCL161 and Birinapant.
-
Comprehensive cross-resistance profiling: Testing the sensitivity of these resistant cell lines to a panel of other IAP inhibitors, including this compound.
-
Elucidation of resistance mechanisms: In-depth molecular analysis of the resistant cell lines to identify the specific genetic and proteomic changes responsible for resistance.
Addressing these research questions will be instrumental in guiding the clinical development and strategic use of IAP inhibitors, potentially enabling more effective and personalized cancer therapies.
Safety Operating Guide
Proper Disposal of LBW242: A Guide for Laboratory Professionals
Researchers and drug development professionals utilizing LBW242, a potent and orally active proapoptotic IAP inhibitor, must adhere to strict disposal procedures to ensure laboratory safety and environmental protection.[1][2] Due to its cytotoxic nature, this compound is classified as a hazardous chemical and requires specialized waste management. This guide provides essential information for the safe handling and disposal of this compound, aligning with general laboratory safety protocols for hazardous materials.
Key Disposal and Safety Information
Proper disposal of this compound is crucial to mitigate risks to personnel and the environment. The following table summarizes critical safety and disposal information derived from general hazardous waste guidelines, which should be applied to this compound in the absence of a specific Safety Data Sheet (SDS).
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | [3] |
| Container Type | Use original or compatible, properly sealed, and clearly labeled hazardous waste containers. Plastic is often preferred over glass to minimize breakage. | [3][4] |
| Labeling | Containers must be labeled "Hazardous Waste" and include the full chemical name ("this compound"), quantity, date of generation, principal investigator's name and contact information, and hazard pictograms. | [3] |
| Segregation | Store this compound waste separately from other chemical waste streams to prevent potential reactions. Specifically, keep it separate from incompatible materials such as acids, bases, and oxidizing agents. | [3][4] |
| Disposal Method | Do not dispose of this compound down the drain or in regular trash.[3][5] All this compound waste must be collected by a certified hazardous waste disposal service. | [3][5] |
| Spill Management | In case of a spill, immediately notify laboratory safety personnel and follow established spill response procedures.[6] Use appropriate personal protective equipment (PPE) during cleanup. | [6] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the procedural steps for the safe disposal of this compound waste, including contaminated labware and unused product.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (double gloving is recommended) when handling this compound waste.[7]
2. Waste Segregation at the Source:
-
Designate a specific, clearly marked hazardous waste container for all this compound waste.
-
Do not mix this compound waste with other laboratory waste streams.[7]
3. Preparing for Disposal:
-
Solid Waste: Collect all contaminated materials, such as pipette tips, gloves, and absorbent paper, in the designated this compound solid waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof liquid waste container. Ensure the container is compatible with the solvents used.
-
Unused Product: The original container with unused this compound should be treated as hazardous waste.
4. Container Management:
-
Keep the hazardous waste container securely closed except when adding waste.[5]
-
Ensure the container is properly labeled with all required information as detailed in the table above.[3]
5. Storage of Waste:
-
Store the sealed and labeled this compound waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.[4]
-
The storage area should be well-ventilated.
6. Arranging for Pickup:
-
Once the waste container is full, or in accordance with institutional timelines, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.[3]
-
Complete any necessary waste disposal forms as required by your institution.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | CAS#:867324-12-7 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. web.uri.edu [web.uri.edu]
Proper Disposal of LBW242: A Guide for Laboratory Professionals
Researchers and drug development professionals utilizing LBW242, a potent and orally active proapoptotic IAP inhibitor, must adhere to strict disposal procedures to ensure laboratory safety and environmental protection.[1][2] Due to its cytotoxic nature, this compound is classified as a hazardous chemical and requires specialized waste management. This guide provides essential information for the safe handling and disposal of this compound, aligning with general laboratory safety protocols for hazardous materials.
Key Disposal and Safety Information
Proper disposal of this compound is crucial to mitigate risks to personnel and the environment. The following table summarizes critical safety and disposal information derived from general hazardous waste guidelines, which should be applied to this compound in the absence of a specific Safety Data Sheet (SDS).
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | [3] |
| Container Type | Use original or compatible, properly sealed, and clearly labeled hazardous waste containers. Plastic is often preferred over glass to minimize breakage. | [3][4] |
| Labeling | Containers must be labeled "Hazardous Waste" and include the full chemical name ("this compound"), quantity, date of generation, principal investigator's name and contact information, and hazard pictograms. | [3] |
| Segregation | Store this compound waste separately from other chemical waste streams to prevent potential reactions. Specifically, keep it separate from incompatible materials such as acids, bases, and oxidizing agents. | [3][4] |
| Disposal Method | Do not dispose of this compound down the drain or in regular trash.[3][5] All this compound waste must be collected by a certified hazardous waste disposal service. | [3][5] |
| Spill Management | In case of a spill, immediately notify laboratory safety personnel and follow established spill response procedures.[6] Use appropriate personal protective equipment (PPE) during cleanup. | [6] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the procedural steps for the safe disposal of this compound waste, including contaminated labware and unused product.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (double gloving is recommended) when handling this compound waste.[7]
2. Waste Segregation at the Source:
-
Designate a specific, clearly marked hazardous waste container for all this compound waste.
-
Do not mix this compound waste with other laboratory waste streams.[7]
3. Preparing for Disposal:
-
Solid Waste: Collect all contaminated materials, such as pipette tips, gloves, and absorbent paper, in the designated this compound solid waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof liquid waste container. Ensure the container is compatible with the solvents used.
-
Unused Product: The original container with unused this compound should be treated as hazardous waste.
4. Container Management:
-
Keep the hazardous waste container securely closed except when adding waste.[5]
-
Ensure the container is properly labeled with all required information as detailed in the table above.[3]
5. Storage of Waste:
-
Store the sealed and labeled this compound waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.[4]
-
The storage area should be well-ventilated.
6. Arranging for Pickup:
-
Once the waste container is full, or in accordance with institutional timelines, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.[3]
-
Complete any necessary waste disposal forms as required by your institution.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | CAS#:867324-12-7 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. web.uri.edu [web.uri.edu]
Essential Safety and Operational Guidance for Handling LBW242
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with LBW242. The following procedures are based on best practices for handling potent, hazardous compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Given that this compound is a potent, cell-permeable small molecule inhibitor of IAP (Inhibitor of Apoptosis Protein), it should be handled with care to avoid exposure.[1][2][3] The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Double pair of nitrile gloves (chemotherapy-rated) | Prevents skin contact. The outer glove should be changed immediately if contaminated.[4] |
| Body Protection | Lab Coat/Gown | Disposable, solid-front gown | Protects against splashes and contamination of personal clothing.[4][5] |
| Eye Protection | Safety Goggles | Chemical splash goggles | Protects eyes from splashes or aerosols. |
| Respiratory Protection | Respirator | N95 or higher, or a chemical fume hood | Recommended when handling the powdered form to prevent inhalation. |
Handling and Disposal Workflow
Proper handling and disposal are critical to ensure the safety of laboratory personnel and the environment. The following workflow outlines the key steps from receipt of the compound to its final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocols
While specific experimental protocols will vary, the following general guidelines should be followed when working with this compound.
In Vitro Cell Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) within a chemical fume hood.
-
Dilute the stock solution to the desired final concentration in cell culture media.
-
Add the diluted this compound to your cell cultures.
-
Incubate for the desired time.
-
All tips, plates, and media containing this compound should be treated as hazardous waste.
In Vivo Administration: this compound has been administered to mice orally (p.o.) at doses of 50 mg/kg/day.[6]
-
Formulate this compound in a vehicle suitable for animal administration.
-
Administer the formulation to the animals using appropriate and safe techniques.
-
All animal bedding and waste from treated animals should be handled as potentially hazardous for a period after the last administration.
-
Personnel handling treated animals should wear appropriate PPE.
Emergency Procedures
Skin Exposure:
-
Immediately remove contaminated clothing.
-
Wash the affected area thoroughly with soap and water for at least 15 minutes.[4]
-
Seek medical attention.
Eye Exposure:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4]
-
Seek immediate medical attention.
Inhalation:
-
Move to fresh air immediately.
-
Seek medical attention.
Spills:
-
Evacuate the area and prevent entry.
-
Wear appropriate PPE, including respiratory protection for large spills or powders.[4]
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand).
-
Carefully sweep up powdered spills, avoiding dust generation.
-
Collect all contaminated materials in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area.
Signaling Pathway of this compound
This compound is a Smac mimetic that acts as a proapoptotic IAP inhibitor.[1][2][3] It functions by binding to Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, preventing them from inhibiting caspases. This leads to the activation of the caspase cascade and subsequent apoptosis (programmed cell death).[7][8]
Caption: Simplified signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. Shopping [cancerdiagnostics.com]
- 6. Potentiation of antileukemic therapies by Smac mimetic, this compound: effects on mutant FLT3-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Essential Safety and Operational Guidance for Handling LBW242
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with LBW242. The following procedures are based on best practices for handling potent, hazardous compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Given that this compound is a potent, cell-permeable small molecule inhibitor of IAP (Inhibitor of Apoptosis Protein), it should be handled with care to avoid exposure.[1][2][3] The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Double pair of nitrile gloves (chemotherapy-rated) | Prevents skin contact. The outer glove should be changed immediately if contaminated.[4] |
| Body Protection | Lab Coat/Gown | Disposable, solid-front gown | Protects against splashes and contamination of personal clothing.[4][5] |
| Eye Protection | Safety Goggles | Chemical splash goggles | Protects eyes from splashes or aerosols. |
| Respiratory Protection | Respirator | N95 or higher, or a chemical fume hood | Recommended when handling the powdered form to prevent inhalation. |
Handling and Disposal Workflow
Proper handling and disposal are critical to ensure the safety of laboratory personnel and the environment. The following workflow outlines the key steps from receipt of the compound to its final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocols
While specific experimental protocols will vary, the following general guidelines should be followed when working with this compound.
In Vitro Cell Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) within a chemical fume hood.
-
Dilute the stock solution to the desired final concentration in cell culture media.
-
Add the diluted this compound to your cell cultures.
-
Incubate for the desired time.
-
All tips, plates, and media containing this compound should be treated as hazardous waste.
In Vivo Administration: this compound has been administered to mice orally (p.o.) at doses of 50 mg/kg/day.[6]
-
Formulate this compound in a vehicle suitable for animal administration.
-
Administer the formulation to the animals using appropriate and safe techniques.
-
All animal bedding and waste from treated animals should be handled as potentially hazardous for a period after the last administration.
-
Personnel handling treated animals should wear appropriate PPE.
Emergency Procedures
Skin Exposure:
-
Immediately remove contaminated clothing.
-
Wash the affected area thoroughly with soap and water for at least 15 minutes.[4]
-
Seek medical attention.
Eye Exposure:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4]
-
Seek immediate medical attention.
Inhalation:
-
Move to fresh air immediately.
-
Seek medical attention.
Spills:
-
Evacuate the area and prevent entry.
-
Wear appropriate PPE, including respiratory protection for large spills or powders.[4]
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand).
-
Carefully sweep up powdered spills, avoiding dust generation.
-
Collect all contaminated materials in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area.
Signaling Pathway of this compound
This compound is a Smac mimetic that acts as a proapoptotic IAP inhibitor.[1][2][3] It functions by binding to Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, preventing them from inhibiting caspases. This leads to the activation of the caspase cascade and subsequent apoptosis (programmed cell death).[7][8]
Caption: Simplified signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. Shopping [cancerdiagnostics.com]
- 6. Potentiation of antileukemic therapies by Smac mimetic, this compound: effects on mutant FLT3-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
